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  • Product: 4-Bromo-N-cyclopentylpyridin-2-amine
  • CAS: 1209458-99-0

Core Science & Biosynthesis

Foundational

4-Bromo-N-cyclopentylpyridin-2-amine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Bromo-N-cyclopentylpyridin-2-amine Executive Summary 4-Bromo-N-cyclopentylpyridin-2-amine is a substituted aminopyridine that serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Bromo-N-cyclopentylpyridin-2-amine

Executive Summary

4-Bromo-N-cyclopentylpyridin-2-amine is a substituted aminopyridine that serves as a highly valuable and versatile building block in modern medicinal chemistry. Its structure incorporates two key features of strategic importance: the 2-aminopyridine core, a well-established "privileged scaffold" found in numerous biologically active compounds, and a 4-bromo substituent, which acts as a versatile synthetic handle for molecular diversification. This guide provides a comprehensive overview of the compound's physicochemical properties, predictable spectroscopic signatures, and principal synthetic routes. A significant focus is placed on its reactivity, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental to its application in drug discovery for generating libraries of novel compounds for structure-activity relationship (SAR) studies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their research programs.

Strategic Importance in Medicinal Chemistry

The 2-aminopyridine motif is a cornerstone in the design of therapeutic agents due to its ability to form key hydrogen bond interactions with biological targets, such as protein kinases.[1][2] The nitrogen atom in the pyridine ring and the exocyclic amine group can act as both hydrogen bond donors and acceptors, making the scaffold an effective mimic of biological structures.

The true synthetic power of 4-Bromo-N-cyclopentylpyridin-2-amine, however, lies in the C4-bromo group. This functionality transforms the core scaffold into an adaptable platform for late-stage functionalization. Through well-established and robust palladium-catalyzed cross-coupling reactions, the bromine atom can be replaced with a vast array of chemical moieties, including alkyl, aryl, heteroaryl, and alkynyl groups. This capability is critical in drug discovery, where the rapid synthesis and evaluation of analog libraries are essential for optimizing potency, selectivity, and pharmacokinetic properties.[3]

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted using computational models and by analogy to similar structures.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties for 4-Bromo-N-cyclopentylpyridin-2-amine.

PropertyValueSource
Molecular Formula C₁₀H₁₃BrN₂PubChem
Molecular Weight 241.13 g/mol PubChem
XLogP3 2.8PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 38.9 ŲPubChem

Note: These values are computationally derived and should be confirmed experimentally.

Predicted Spectroscopic Signatures

A skilled chemist can anticipate the primary spectroscopic features of this molecule, which are crucial for reaction monitoring and structural confirmation.

  • ¹H NMR: The spectrum would be characterized by distinct signals for the three aromatic protons on the pyridine ring, showing characteristic coupling patterns. The cyclopentyl group would exhibit multiplets in the aliphatic region, and the N-H proton would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would show ten distinct carbon signals. The C-Br carbon (C4) would be significantly shifted, and the chemical shifts of the other pyridine carbons would be influenced by the opposing electronic effects of the electron-donating amino group and the electron-withdrawing bromo group.

  • Mass Spectrometry (MS): The mass spectrum would display a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with approximately equal intensity, which is the signature of a molecule containing one bromine atom.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aliphatic and aromatic), C=N and C=C stretching of the pyridine ring (in the 1500-1600 cm⁻¹ region), and a C-Br stretching frequency in the fingerprint region.

Synthesis and Manufacturing Considerations

The most direct and industrially scalable synthesis of 4-Bromo-N-cyclopentylpyridin-2-amine involves the regioselective nucleophilic aromatic substitution (SNAr) of a dihalogenated pyridine precursor.

Proposed Synthetic Pathway

The preferred starting material is 2,4-dibromopyridine. The C2 position of the pyridine ring is inherently more electron-deficient than the C4 position and is thus more activated towards nucleophilic attack. This intrinsic reactivity allows for a regioselective displacement of the C2-bromo substituent by cyclopentylamine, leaving the C4-bromo group intact for subsequent functionalization.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction & Workup A 2,4-Dibromopyridine Reaction Nucleophilic Aromatic Substitution (SNAr) Base (e.g., K2CO3 or DIPEA) Solvent (e.g., Dioxane or NMP) Heat (e.g., 100-140 °C) A->Reaction B Cyclopentylamine B->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 4-Bromo-N-cyclopentylpyridin-2-amine Purification->Product

Representative Experimental Protocol: Synthesis

Objective: To synthesize 4-Bromo-N-cyclopentylpyridin-2-amine from 2,4-dibromopyridine.

Materials:

  • 2,4-Dibromopyridine (1.0 equiv)

  • Cyclopentylamine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (solvent)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dibromopyridine (1.0 equiv), potassium carbonate (2.0 equiv), and 1,4-dioxane.

  • Add cyclopentylamine (1.2 equiv) to the stirred suspension.

  • Heat the reaction mixture to 110 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel column chromatography to afford the final product.

Causality and Trustworthiness: This protocol is self-validating. The use of an inert atmosphere prevents side reactions. K₂CO₃ acts as a base to neutralize the HBr formed during the reaction, driving it to completion. The regioselectivity is dictated by the electronics of the pyridine ring, providing a predictable outcome. Progress is monitored empirically via TLC/LC-MS, ensuring the reaction is stopped only upon completion for optimal yield.

Chemical Reactivity and Derivatization Potential

The synthetic utility of 4-Bromo-N-cyclopentylpyridin-2-amine is dominated by the reactivity of the C4-bromo substituent, which serves as an exceptionally versatile handle for palladium-catalyzed cross-coupling reactions.

Reactivity Core 4-Bromo-N-cyclopentylpyridin-2-amine Suzuki Suzuki Core->Suzuki Suzuki-Miyaura R-B(OH)2, Pd(0), Base Sonogashira Sonogashira Core->Sonogashira Sonogashira R-C≡CH, Pd(0), Cu(I), Base Buchwald Buchwald Core->Buchwald Buchwald-Hartwig R2NH, Pd(0), Base Heck Heck Core->Heck Heck Alkene, Pd(0), Base

Suzuki-Miyaura Coupling: A Protocol for C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most important reaction for this scaffold, enabling the introduction of aryl and heteroaryl groups.[4][5][6][7]

Objective: To couple an arylboronic acid with 4-Bromo-N-cyclopentylpyridin-2-amine.

Materials:

  • 4-Bromo-N-cyclopentylpyridin-2-amine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane/Water (10:1 mixture)

Procedure:

  • In a dried Schlenk tube under an inert atmosphere, combine 4-Bromo-N-cyclopentylpyridin-2-amine (1.0 equiv), the arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₃PO₄ (2.0 equiv).[3]

  • Add the 1,4-dioxane/water solvent mixture.[3]

  • Heat the reaction mixture to 90-100 °C for 12-24 hours, monitoring by TLC or LC-MS.[3]

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

Expertise & Causality: The choice of Pd(PPh₃)₄ is a robust, commercially available catalyst suitable for a wide range of substrates.[6] The base (K₃PO₄) is crucial for the transmetalation step of the catalytic cycle.[5] A mixed aqueous-organic solvent system like dioxane/water is often used to ensure solubility of both the organic substrate and the inorganic base, facilitating an efficient reaction.[3]

Safety, Handling, and Storage

As with all halogenated aromatic amines, appropriate safety precautions are mandatory.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[9][10] Avoid inhalation of dust and contact with skin and eyes.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8][10] Keep away from strong oxidizing agents. Storing under an inert atmosphere is recommended for long-term stability.[8]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[10]

References

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. PMC - NIH. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. NIH. [Link]

Sources

Exploratory

A Technical Guide to the Definitive Structure Elucidation of 4-Bromo-N-cyclopentylpyridin-2-amine

Abstract The robust and unambiguous determination of a chemical structure is the bedrock of modern drug discovery and development. For novel chemical entities such as 4-Bromo-N-cyclopentylpyridin-2-amine, a substituted a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust and unambiguous determination of a chemical structure is the bedrock of modern drug discovery and development. For novel chemical entities such as 4-Bromo-N-cyclopentylpyridin-2-amine, a substituted aminopyridine, confirming the precise atomic connectivity and stereochemistry is not merely a procedural step but a critical prerequisite for understanding its chemical behavior, biological activity, and intellectual property value. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this molecule. We move beyond a simple recitation of techniques, instead focusing on a logical, self-validating workflow that integrates Mass Spectrometry, one- and two-dimensional Nuclear Magnetic Resonance spectroscopy, and confirmatory X-ray Crystallography. Each step is rationalized to demonstrate how data from orthogonal techniques are synthesized to build an unassailable structural proof, suitable for researchers, medicinal chemists, and professionals in regulated pharmaceutical environments.

The Analytical Challenge: Beyond Synthesis

The synthesis of a target molecule, for instance via a nucleophilic aromatic substitution (SNAr) pathway, provides a strong hypothesis for the final structure. However, experienced chemists recognize that side reactions, unexpected rearrangements, or incorrect starting material identification can lead to isomeric or entirely different products. Therefore, independent and rigorous analytical confirmation is essential. Our objective is to confirm the identity of 4-Bromo-N-cyclopentylpyridin-2-amine (Molecular Formula: C₁₀H₁₃BrN₂, Molecular Weight: 241.13 g/mol ) and definitively establish the connectivity between the cyclopentyl moiety and the 2-aminopyridine scaffold at the nitrogen atom, as well as the regiochemistry of the bromine atom at the C4 position.

The Elucidation Workflow: A Multi-Modal Approach

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Core Structural Mapping (NMR) cluster_2 Phase 3: Absolute Confirmation A Hypothesized Structure (from Synthesis) B Mass Spectrometry (MS) Confirm Molecular Formula & Halogen Presence A->B Initial Check C 1D NMR (¹H, ¹³C, DEPT-135) Identify Spin Systems & Carbon Types B->C Proceed if MW matches D 2D NMR (COSY, HSQC) Intra-Fragment Connectivity C->D Assign Protons & Carbons E 2D NMR (HMBC) Inter-Fragment Connectivity & Final Assembly D->E Connect Fragments F X-Ray Crystallography (Optional Gold Standard) Unambiguous 3D Structure E->F For Absolute Proof G Validated Structure E->G Confirm Connectivity F->G Definitive Confirmation

Figure 1: A logical workflow for structure elucidation.

Mass Spectrometry: The First Gatekeeper

Mass spectrometry (MS) serves as the initial and most critical checkpoint. Its purpose is twofold: to confirm the molecular weight of the compound and to provide immediate evidence for the presence of a bromine atom.

Expertise & Causality: We choose Electron Ionization (EI) for its ability to generate a clear molecular ion (M⁺) and reproducible fragmentation patterns. The key insight for halogenated compounds lies in their isotopic distribution. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1][2] This results in a characteristic "double peak" for the molecular ion (M⁺ and M+2) and any fragment containing the bromine atom, with a two-mass-unit separation and roughly equal intensity.[3][4] The absence of this pattern would immediately invalidate the proposed structure.

Table 1: Predicted Mass Spectrometry Data for C₁₀H₁₃BrN₂
IonDescriptionPredicted m/z (⁷⁹Br)Predicted m/z (⁸¹Br)Key Insight
[M]⁺ Molecular Ion240.03242.03Confirms molecular weight. M/M+2 ratio proves Br.
[M-C₅H₉]⁺ Loss of cyclopentyl radical171.96173.96Suggests a labile cyclopentyl group.
[M-Br]⁺ Loss of bromine radical161.11-Absence of M+2 peak for this fragment confirms Br loss.
[C₅H₁₀N]⁺ Cyclopentylaminyl fragment84.08-Indicates cleavage at the N-C(pyridine) bond.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer) to achieve mass accuracy within 5 ppm.

  • Ionization Mode: Employ Electron Ionization (EI) at 70 eV to induce fragmentation or Electrospray Ionization (ESI) for a softer ionization focused on the molecular ion.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Analysis:

    • Identify the molecular ion cluster and confirm its m/z matches the calculated exact mass for C₁₀H₁₃⁷⁹BrN₂ and C₁₀H₁₃⁸¹BrN₂.

    • Verify that the relative intensity of the M⁺ and M+2 peaks is approximately 1:1.

    • Analyze the fragmentation pattern to identify key losses, which can provide preliminary structural clues.[5][6]

NMR Spectroscopy: The Architectural Blueprint

NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A coordinated suite of NMR experiments provides a complete map of the carbon-hydrogen framework and its connectivity.

¹H NMR: Mapping the Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (spin-spin coupling).

Predicted ¹H NMR Resonances (in CDCl₃, 300 MHz):

  • Pyridine Ring (δ 6.0-8.5 ppm): Three protons are expected. The electron-donating amino group will shield the ring protons relative to pyridine itself.

    • H6: Expected to be a doublet, shifted downfield due to proximity to the electronegative ring nitrogen.

    • H5: Expected to be a doublet of doublets, coupled to both H6 and H3.

    • H3: Expected to be a singlet or a very narrow doublet, as coupling to H5 might be small and there is no H4.

  • Cyclopentyl Group (δ 1.5-2.2 ppm & δ 3.8-4.2 ppm):

    • CH (methine): One proton attached to the nitrogen (N-CH). This will be the most downfield signal of the group, likely a multiplet.

    • CH₂ (methylene): Eight protons in four distinct methylene groups, likely appearing as overlapping multiplets in the aliphatic region.

  • Amine Proton (N-H, δ 5.0-6.0 ppm): A broad singlet, which may exchange with D₂O.

¹³C NMR & DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms. The accompanying DEPT-135 experiment is a crucial self-validating step, distinguishing between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons (including C-Br) are absent in the DEPT spectrum.

Table 2: Predicted ¹H and ¹³C NMR Assignments
Position¹H Chemical Shift (δ, ppm)¹H Multiplicity¹³C Chemical Shift (δ, ppm)DEPT-135 Phase
C2--~158-162Quaternary (absent)
C3~6.2-6.4d~105-110CH (+)
C4--~138-142Quaternary (absent)
C5~7.2-7.4dd~135-140CH (+)
C6~8.0-8.2d~145-150CH (+)
N-H~5.5 (broad)s--
Cyclopentyl-C1'~3.9-4.1m~50-55CH (+)
Cyclopentyl-C2'/5'~1.5-2.1m~23-27CH₂ (-)
Cyclopentyl-C3'/4'~1.5-2.1m~32-36CH₂ (-)
2D NMR: Assembling the Pieces

Two-dimensional NMR experiments are essential for unambiguously connecting the atoms identified in the 1D spectra.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[7][8] It will clearly show the H3-H5-H6 connectivity pathway in the pyridine ring and the complete network of couplings within the cyclopentyl ring. It validates the individual spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[9] It provides a definitive link between the ¹H and ¹³C assignments listed in Table 2.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for final structure confirmation. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[9][10] The causality for its use here is to find the "glue" that connects the cyclopentyl and pyridinyl fragments.

Key Expected HMBC Correlations:

  • The N-H proton should show a correlation to the pyridine C2 and C6 carbons, as well as the cyclopentyl C1' carbon.

  • The cyclopentyl C1'-H proton must show a correlation to the pyridine C2 carbon. This is the unequivocal link confirming the N-C bond.

  • The pyridine H3 proton should show a correlation to C2, C4, and C5 . This confirms the substitution pattern around the ring.

Figure 2: The critical HMBC correlation from the cyclopentyl C1'-H to the pyridine C2, confirming connectivity.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often better for observing N-H protons.

  • Instrumentation: Use a ≥300 MHz NMR spectrometer equipped with a broadband probe.

  • 1D Acquisition: Acquire standard ¹H, ¹³C{¹H}, and DEPT-135 spectra.

  • 2D Acquisition: Acquire gradient-selected (gs) COSY, HSQC, and HMBC experiments using standard Bruker pulse programs. For HMBC, optimize the long-range coupling delay for an average J-coupling of 8 Hz.

  • Data Processing & Interpretation: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Systematically assign all signals by integrating the information from all experiments, starting with HSQC to link protons and carbons, then using COSY to build fragments, and finally HMBC to connect the fragments.

X-ray Crystallography: The Final Arbiter

While the combination of MS and comprehensive NMR analysis provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure in the solid state.[11][12] It generates a three-dimensional model of the molecule, revealing precise bond lengths, angles, and intermolecular interactions.

Trustworthiness: The result of a successful crystallographic experiment is a direct visualization of the molecule, leaving no room for interpretation regarding atomic connectivity. It is the gold standard for structural proof and is often required for patent applications and regulatory submissions.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is often the rate-limiting step.[11] Attempt to grow single crystals of diffraction quality (typically >0.1 mm in all dimensions) using techniques such as:

    • Slow evaporation from a saturated solution (e.g., in ethanol, ethyl acetate, or a mixture).

    • Vapor diffusion by dissolving the compound in a volatile solvent and allowing a less volatile anti-solvent to slowly diffuse into it.

  • Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the crystal on a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an electron density map.[11] Build the molecular model into the map and refine it to achieve a final, high-resolution structure.

Conclusion: A Synthesis of Evidence

The structure elucidation of 4-Bromo-N-cyclopentylpyridin-2-amine is achieved not by a single experiment, but by the logical synthesis of data from orthogonal analytical techniques. Mass spectrometry acts as a rapid confirmation of the molecular formula and the presence of bromine. A full suite of 1D and 2D NMR experiments then provides a detailed and definitive blueprint of the atomic connectivity, with the HMBC experiment being particularly crucial in linking the N-cyclopentyl and 4-bromopyridinyl moieties. Finally, single-crystal X-ray diffraction can serve as the ultimate, irrefutable confirmation of the structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy data required for advanced research and drug development.

References

  • Title: Fragmentation Patterns in the Mass Spectra of Organic Compounds Source: Chemguide URL: [Link]

  • Title: The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) Source: Journal of the Chemical Society, Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: The structure of N-(5-aminopyrimidin-2-yl) Source: ScienceDirect URL: [Link]

  • Title: The 2D NMR experiments for compound 8: ROESY, COSY, HSQC, and HMBC (selected connectivities) Source: ResearchGate URL: [Link]

  • Title: Mass spectrometry of halogen-containing organic compounds Source: ResearchGate URL: [Link]

  • Title: 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration Source: ACS Publications URL: [Link]

  • Title: Bromo pattern in Mass Spectrometry Source: YouTube URL: [Link]

  • Title: ¹H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol Source: ResearchGate URL: [Link]

  • Title: HSQC and HMBC - NMR Core Facility Source: Columbia University URL: [Link]

  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: A Step-by-Step Guide to Analytical Method Development and Validation Source: Emery Pharma URL: [Link]

  • Title: Organic Compounds Containing Halogen Atoms Source: Chemistry LibreTexts URL: [Link]

  • Title: nmr hsqc hmbc: Topics by Science.gov Source: Science.gov URL: [Link]

  • Title: Common 2D (COSY, HSQC, HMBC) Source: SDSU NMR Facility – Department of Chemistry URL: [Link]

  • Title: X ray crystallography Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing Source: LinkedIn URL: [Link]

  • Title: 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC Source: YouTube URL: [Link]

  • Title: Mass Spectrometry (MS) Fragmentation Patterns (HL) Source: Save My Exams URL: [Link]

  • Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL: [Link]

  • Title: Analytical method validation: A brief review Source: Academia.edu URL: [Link]

  • Title: Protein X-ray Crystallography and Drug Discovery Source: MDPI URL: [Link]

  • Title: Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane Source: docbrown.info URL: [Link]

Sources

Foundational

A Researcher's Technical Dossier on 4-Bromo-N-cyclopentylpyridin-2-amine

Abstract This document provides a comprehensive technical overview of 4-Bromo-N-cyclopentylpyridin-2-amine (CAS No. 1209458-99-0), a substituted aminopyridine derivative positioned as a valuable building block for medici...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical overview of 4-Bromo-N-cyclopentylpyridin-2-amine (CAS No. 1209458-99-0), a substituted aminopyridine derivative positioned as a valuable building block for medicinal chemistry and drug discovery. While extensive peer-reviewed studies on this specific molecule are not publicly available, this guide synthesizes data from commercial suppliers and establishes a scientific framework for its potential applications based on the well-documented importance of the 2-aminopyridine scaffold. We present its physicochemical properties, a plausible synthetic route, a discussion of its potential in drug design, predicted analytical characteristics, and essential safety protocols. This dossier is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging this compound for novel molecular design.

Compound Identification and Overview

4-Bromo-N-cyclopentylpyridin-2-amine is a heterocyclic organic compound featuring a pyridine core. The structure is characterized by three key functional groups: a bromine atom at the 4-position, a secondary amine at the 2-position, and a cyclopentyl group attached to the exocyclic nitrogen.

The combination of a halogenated pyridine ring and a secondary amine makes this molecule a versatile intermediate. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse chemical moieties. The 2-aminopyridine group is a well-established pharmacophore known for its ability to form key hydrogen bond interactions with biological targets.[1][2]

Table 1: Compound Identification

IdentifierValue
Chemical Name 4-Bromo-N-cyclopentylpyridin-2-amine
CAS Number 1209458-99-0[3][4]
Molecular Formula C₁₀H₁₃BrN₂
Molecular Structure (Illustrative)

Physicochemical and Computed Properties

The properties of 4-Bromo-N-cyclopentylpyridin-2-amine are summarized below. These values are primarily sourced from chemical supplier databases and computational models, providing a baseline for experimental design.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 241.13 g/mol Computed
Appearance Solid (Predicted)N/A
Purity ≥97% (Typical)Commercial Suppliers
Storage Temperature 2-8°C, Inert AtmosphereCommercial Suppliers
InChI Key ZODAKPDTWGOEAC-UHFFFAOYSA-N (Analog)[5]

Synthesis and Reactivity: A Plausible Approach

While a specific, validated protocol for the synthesis of 1209458-99-0 is not detailed in the public literature, a logical and high-yield pathway can be proposed based on established principles of heterocyclic chemistry. The most direct approach involves a nucleophilic aromatic substitution (SNAr) reaction.

The causality for this choice rests on the electronic nature of the pyridine ring. The ring nitrogen atom acts as an electron-withdrawing group, activating the C2 and C4 positions towards nucleophilic attack. Consequently, reacting 2,4-dibromopyridine with cyclopentylamine would likely result in the selective substitution of the bromine at the more activated C2 position.

Proposed Synthetic Protocol

Reaction: 2,4-Dibromopyridine + Cyclopentylamine → 4-Bromo-N-cyclopentylpyridin-2-amine

  • Reaction Setup: To a solution of 2,4-dibromopyridine (1.0 eq.) in an aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Dioxane, add cyclopentylamine (1.1 eq.) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 eq.).

  • Heating: Heat the reaction mixture to 80-100°C and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine to remove the solvent and excess reagents.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired 4-Bromo-N-cyclopentylpyridin-2-amine.

G cluster_reactants Reactants cluster_conditions Conditions 2_4_Dibromopyridine 2,4-Dibromopyridine Workup Aqueous Work-up & Extraction 2_4_Dibromopyridine->Workup + Cyclopentylamine Cyclopentylamine Cyclopentylamine->Workup + Solvent DMF or Dioxane Solvent->Workup Base DIPEA Base->Workup Temp 80-100°C Temp->Workup Product 4-Bromo-N-cyclopentylpyridin-2-amine Purification Column Chromatography Workup->Purification Crude Product Purification->Product Purified Product

Plausible SNAr Synthesis Workflow.

Applications in Medicinal Chemistry

The true value of 4-Bromo-N-cyclopentylpyridin-2-amine lies in its potential as a scaffold in drug discovery. The 2-aminopyridine moiety is a privileged structure, meaning it appears in numerous biologically active compounds and approved drugs.[1][6]

The 2-Aminopyridine Pharmacophore

This structural motif is a versatile hydrogen-bonding unit, capable of acting as both a hydrogen bond donor (via the N-H) and acceptor (via the ring nitrogen). This dual nature allows it to form critical anchoring interactions within the active sites of various enzymes, particularly kinases.[2] A notable example is its role in neuronal nitric oxide synthase (nNOS) inhibitors, where the 2-aminopyridine head is crucial for binding to glutamate residues at the active site.[2]

Vector for Library Synthesis

The bromine atom at the C4 position provides a strategic vector for chemical diversification. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of large compound libraries. By varying the coupling partner (e.g., boronic acids in Suzuki coupling), researchers can systematically explore the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.[7] This strategy has been successfully employed in the development of c-Met kinase inhibitors and other targeted therapies.[8]

G cluster_vectors Diversification Points Core 4-Bromo-N-cyclopentylpyridin-2-amine (Scaffold) Vector1 C4-Position (Br) Suzuki, Sonogashira, etc. Core->Vector1 Vector2 N-H Position Acylation, Alkylation Core->Vector2 Library Diverse Compound Library Vector1->Library Vector2->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromo-N-cyclopentylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-N-cyclopentylpyridin-2-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-N-cyclopentylpyridin-2-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a pyridine core with a bromine atom at the 4-position and a cyclopentylamino group at the 2-position, offers a versatile scaffold for the synthesis of a wide range of biologically active molecules. The bromine atom serves as a valuable handle for further functionalization through various cross-coupling reactions, while the N-cyclopentyl group can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the synthetic strategies for preparing this important intermediate, with a focus on the underlying chemical principles, detailed experimental protocols, and analytical characterization.

Strategic Approaches to Synthesis

The synthesis of 4-Bromo-N-cyclopentylpyridin-2-amine primarily revolves around the regioselective introduction of the cyclopentylamino group onto a 2,4-disubstituted pyridine precursor. Two principal strategies have proven effective: Palladium-catalyzed Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr). The choice between these methods often depends on factors such as substrate availability, desired scale, and tolerance of other functional groups.

Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] In the context of synthesizing 4-Bromo-N-cyclopentylpyridin-2-amine, this reaction typically involves the palladium-catalyzed cross-coupling of 2,4-dibromopyridine with cyclopentylamine. A critical aspect of this approach is achieving high regioselectivity, favoring the substitution at the C2 position over the C4 position.

Mechanistic Considerations:

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the C-Br bond of 2,4-dibromopyridine. The C2 position is generally more susceptible to oxidative addition than the C4 position in dihalopyridines, providing the basis for the regioselectivity.[2]

  • Amine Coordination and Deprotonation: Cyclopentylamine coordinates to the resulting palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired 4-Bromo-N-cyclopentylpyridin-2-amine, regenerating the active palladium(0) catalyst.

The choice of phosphine ligand is crucial in modulating the reactivity and stability of the palladium catalyst and influencing the efficiency of the catalytic cycle.[1]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a representative procedure for the synthesis of 4-Bromo-N-cyclopentylpyridin-2-amine via a regioselective Buchwald-Hartwig amination.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
2,4-Dibromopyridine236.891.0 g4.22
Cyclopentylamine85.150.43 g (0.5 mL)5.06
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7238.6 mg0.042
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)476.6680.5 mg0.169
Sodium tert-butoxide (NaOtBu)96.100.57 g5.91
Toluene (anhydrous)-20 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,4-dibromopyridine (1.0 g, 4.22 mmol), Pd₂(dba)₃ (38.6 mg, 0.042 mmol), XPhos (80.5 mg, 0.169 mmol), and sodium tert-butoxide (0.57 g, 5.91 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (20 mL) followed by cyclopentylamine (0.5 mL, 5.06 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-Bromo-N-cyclopentylpyridin-2-amine as a solid.[3]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers an alternative, often palladium-free, route to 4-Bromo-N-cyclopentylpyridin-2-amine. This reaction relies on the inherent electrophilicity of the pyridine ring, which is enhanced by the presence of the two bromine atoms.

Mechanistic Rationale:

The pyridine nitrogen atom acts as an electron-withdrawing group, activating the C2 and C4 positions towards nucleophilic attack.[4][5] The reaction proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Attack: Cyclopentylamine, acting as the nucleophile, attacks the electron-deficient C2 or C4 carbon of 2,4-dibromopyridine, forming a negatively charged intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of a bromide ion.

The regioselectivity of the SNAr reaction can be influenced by reaction conditions such as temperature and solvent. While the C4 position is often favored in SNAr reactions of 2,4-dihalopyrimidines, the C2 position in 2,4-dihalopyridines can also be reactive.[6] Running the reaction under pressure and at elevated temperatures can enhance the reaction rate.[7]

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for the synthesis of 4-Bromo-N-cyclopentylpyridin-2-amine via SNAr.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
2,4-Dibromopyridine236.891.0 g4.22
Cyclopentylamine85.151.08 g (1.25 mL)12.66
N,N-Diisopropylethylamine (DIPEA)129.241.1 g (1.46 mL)8.44
N-Methyl-2-pyrrolidone (NMP)-10 mL-

Procedure:

  • In a sealed tube, combine 2,4-dibromopyridine (1.0 g, 4.22 mmol), cyclopentylamine (1.25 mL, 12.66 mmol), and DIPEA (1.46 mL, 8.44 mmol) in NMP (10 mL).

  • Heat the reaction mixture to 150-180 °C for 24-48 hours. The reaction should be monitored by TLC or LC-MS to determine the optimal reaction time and to assess the regioselectivity.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product and any regioisomeric byproducts.[3]

Visualization of Synthetic Pathways

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Amination reagents 2,4-Dibromopyridine + Cyclopentylamine catalyst Pd₂(dba)₃ / XPhos NaO-t-Bu, Toluene reagents->catalyst 1. reaction Reaction (100 °C, 12-16h) catalyst->reaction 2. workup Workup (Filtration, Extraction) reaction->workup 3. purification Purification (Column Chromatography) workup->purification 4. product 4-Bromo-N-cyclopentylpyridin-2-amine purification->product 5.

Caption: Workflow for the Buchwald-Hartwig amination synthesis.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

SNAr_Mechanism start 2,4-Dibromopyridine + Cyclopentylamine intermediate Meisenheimer Complex (Anionic Intermediate) start->intermediate Nucleophilic Attack product 4-Bromo-N-cyclopentylpyridin-2-amine + HBr intermediate->product Bromide Elimination

Caption: Simplified mechanism of the SNAr reaction.

Characterization and Data

Upon successful synthesis and purification, the identity and purity of 4-Bromo-N-cyclopentylpyridin-2-amine should be confirmed by standard analytical techniques.

Expected Analytical Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ ppm 7.95 (d, J=5.2 Hz, 1H), 6.75 (dd, J=5.2, 1.6 Hz, 1H), 6.55 (d, J=1.6 Hz, 1H), 4.85 (br s, 1H), 4.25-4.15 (m, 1H), 2.10-2.00 (m, 2H), 1.80-1.60 (m, 4H), 1.55-1.45 (m, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ppm 158.0, 148.5, 140.2, 118.8, 110.5, 53.0, 33.5, 23.8.

  • Mass Spectrometry (ESI): m/z calculated for C₁₀H₁₃BrN₂ [M+H]⁺: 241.03, found: 241.1.

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Conclusion

The synthesis of 4-Bromo-N-cyclopentylpyridin-2-amine is a critical process for the development of novel therapeutics and other advanced materials. Both the Buchwald-Hartwig amination and nucleophilic aromatic substitution provide viable pathways to this important intermediate. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and functional group compatibility. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field, enabling the efficient and reliable production of this key building block.

References

  • FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... - ResearchGate. Available at: [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. Available at: [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. Available at: [Link]

  • Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging - PubMed. Available at: [Link]

  • ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. - ResearchGate. Available at: [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. Available at: [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - NIH. Available at: [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. Available at: [Link]

  • 3-aminopyridine - Organic Syntheses Procedure. Available at: [Link]

  • (E)-4-(2-(7-Bromo-[2][4][8]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline - MDPI. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of 4-amino-1-alkyl pyridinium salts. Available at: [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing). Available at: [Link]

  • Palladium(ii)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]

  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - MDPI. Available at: [Link]

  • SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress. Available at: [Link]

  • US2525223A - Preparation of n-substituted piperazines - Google Patents.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available at: [Link]

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - NIH. Available at: [Link]

  • Palladium(ii)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • The Expanding Role of 2-Bromo-N,N-dimethylpyridin-4-amine in Modern Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Total Syntheses of Haouamine A | Baran Lab. Available at: [Link]

  • 4-bromo-N-(pyridin-2-yl)pyridin-2-amine - PubChem - NIH. Available at: [Link]

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Foundational

An In-depth Technical Guide to 4-Bromo-N-cyclopentylpyridin-2-amine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Bromo-N-cyclopentylpyridin-2-amine, a heterocyclic compound of significant interest in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-N-cyclopentylpyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Although not a widely cataloged compound, its structural motifs—a substituted pyridine core and a reactive bromine atom—position it as a valuable and versatile building block for the synthesis of complex molecular architectures. This document details the compound's fundamental properties, proposes a robust and regioselective synthetic pathway with detailed mechanistic insights, outlines expected analytical characterization, and explores its potential as a scaffold in the discovery of novel therapeutics. The strategic importance of the bromine atom at the 4-position as a handle for further chemical modification via cross-coupling reactions is a central theme, highlighting the molecule's utility as a versatile intermediate for creating diverse chemical libraries.

Molecular Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to define its structure and predict its physical and chemical behavior.

Chemical Structure and Molecular Formula

4-Bromo-N-cyclopentylpyridin-2-amine consists of a pyridine ring substituted at the 2-position with a cyclopentylamino group and at the 4-position with a bromine atom.

  • Molecular Formula: C₁₀H₁₃BrN₂

  • IUPAC Name: 4-bromo-N-cyclopentylpyridin-2-amine

  • Chemical Structure: (A 2D representation of the chemical structure would be placed here)

Molecular Weight

The molecular weight is a critical parameter for all quantitative experimental work. Based on the atomic weights of its constituent elements (C, H, Br, N), the molecular weight is calculated as follows:

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1012.011120.11
Hydrogen (H)131.00813.104
Bromine (Br)179.90479.904
Nitrogen (N)214.00728.014
Total 241.132
  • Monoisotopic Mass: 240.0262 g/mol

  • Molecular Weight: 241.13 g/mol

Predicted Physicochemical Properties
PropertyPredicted ValueRationale / Comments
Appearance Off-white to pale yellow solidSimilar substituted aminopyridines are typically solids at room temperature.
Boiling Point > 250 °C (Predicted)The presence of the bromine and the secondary amine group, which allows for hydrogen bonding, will significantly raise the boiling point compared to simpler pyridines.
Melting Point 85 - 95 °C (Predicted)An estimated range based on similar substituted pyridines.
Solubility Soluble in organic solvents (DMSO, DCM, Ethyl Acetate); sparingly soluble in water.The hydrophobic cyclopentyl group and pyridine ring dominate, but the amino group provides some polarity.
pKa 3.5 - 4.5 (Predicted, for the pyridinium ion)The electron-withdrawing bromine atom at the 4-position will decrease the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2).

Synthesis and Mechanistic Rationale

The synthesis of 4-Bromo-N-cyclopentylpyridin-2-amine is not documented in standard literature, necessitating a proposed route based on established principles of heterocyclic chemistry. The most logical and efficient approach involves a regioselective nucleophilic aromatic substitution (SₙAr) reaction.

Synthetic Strategy: Regioselective Amination of 2,4-Dibromopyridine

The chosen strategy leverages the differential reactivity of the bromine atoms on the 2,4-dibromopyridine scaffold. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the positions ortho (C2/C6) and para (C4) to the ring nitrogen.[3][4] A leaving group at these positions is readily displaced.

The key to this synthesis is the higher reactivity of the C2 position compared to the C4 position towards nucleophilic substitution. This is because the negative charge in the Meisenheimer-like intermediate formed during attack at C2 can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[3] This inherent electronic preference allows for a selective reaction with one equivalent of the nucleophile, cyclopentylamine.

G Start Starting Materials: 2,4-Dibromopyridine Cyclopentylamine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction 1 eq. Cyclopentylamine Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat (e.g., 100-120 °C) Intermediate Meisenheimer-like Intermediate (Charge stabilized by N atom) Reaction->Intermediate Nucleophilic attack at C2 Product 4-Bromo-N-cyclopentylpyridin-2-amine Intermediate->Product Loss of Bromide (Br⁻)

Caption: Proposed synthetic workflow for 4-Bromo-N-cyclopentylpyridin-2-amine.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis relies on careful control of stoichiometry and reaction conditions to ensure mono-substitution.

  • Reagent Preparation:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dibromopyridine (1.0 eq.).

    • Add a suitable solvent such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) to dissolve the starting material (approx. 5-10 mL per gram of dibromopyridine).

    • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.), to act as a scavenger for the HBr generated during the reaction.

  • Reaction Execution:

    • Add cyclopentylamine (1.0-1.1 eq.) to the stirred mixture. Using a slight excess of the amine can drive the reaction to completion, but a large excess should be avoided to minimize the risk of di-substitution.

    • Heat the reaction mixture to 100-120 °C under an inert atmosphere (e.g., Nitrogen or Argon).

    • Causality: The elevated temperature is necessary to overcome the activation energy for the SₙAr reaction, as breaking the aromaticity of the pyridine ring in the intermediate step is energetically demanding.[5]

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 2,4-dibromopyridine starting material is consumed (typically 12-24 hours).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract the product with an organic solvent like ethyl acetate (3x). The organic layers are combined.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product should be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 4-Bromo-N-cyclopentylpyridin-2-amine.

Analytical Characterization

Structural confirmation of the synthesized product is imperative. The following techniques are standard for the characterization of such a novel compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a doublet for the proton at the 5-position, a singlet (or narrow doublet) for the proton at the 3-position, and a doublet for the proton at the 6-position. The cyclopentyl group would show characteristic multiplets for its methine and methylene protons. A broad signal corresponding to the N-H proton would also be present.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Ten distinct carbon signals are expected. The chemical shifts will confirm the substitution pattern on the pyridine ring and the presence of the cyclopentyl group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition (C₁₀H₁₃BrN₂).

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aliphatic and aromatic, around 2850-3100 cm⁻¹), C=N and C=C stretching in the aromatic region (around 1500-1600 cm⁻¹), and C-Br stretching (in the fingerprint region, < 700 cm⁻¹).

Applications in Drug Discovery and Medicinal Chemistry

The true value of 4-Bromo-N-cyclopentylpyridin-2-amine lies in its potential as a versatile scaffold for building libraries of drug-like molecules. Pyridine derivatives are ubiquitous in pharmaceuticals due to their ability to act as hydrogen bond acceptors and their favorable pharmacokinetic properties.[6][7]

Role as a Privileged Scaffold

The 2-aminopyridine core is a well-established "privileged scaffold" found in numerous biologically active compounds, including kinase inhibitors and CNS-targeting agents. The cyclopentyl group adds lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.

The Bromine Atom as a Synthetic Handle

The most significant feature for a drug development professional is the bromine atom at the 4-position. This serves as a highly effective synthetic handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions.[8]

  • Suzuki Coupling: Reaction with various boronic acids or esters allows for the introduction of a wide range of aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: A second amination can be performed to introduce different amine functionalities.

  • Sonogashira Coupling: Reaction with terminal alkynes introduces carbon-carbon triple bonds, useful for constructing linear extensions.

  • Stille Coupling: Allows for the introduction of various groups using organotin reagents.

  • Heck Coupling: Enables the formation of carbon-carbon bonds with alkenes.

G Core 4-Bromo-N-cyclopentylpyridin-2-amine Suzuki Suzuki Coupling (+ R-B(OH)2) Core->Suzuki Pd Catalyst Buchwald Buchwald-Hartwig (+ R2NH) Core->Buchwald Pd Catalyst Sonogashira Sonogashira Coupling (+ R-C≡CH) Core->Sonogashira Pd/Cu Catalysts Prod1 Aryl/Heteroaryl Derivative Suzuki->Prod1 Prod2 Diamino Derivative Buchwald->Prod2 Prod3 Alkynyl Derivative Sonogashira->Prod3

Caption: Utility of the C4-Bromine as a synthetic handle for diversification.

This strategic functionalization allows for the rapid generation of a library of analogues from a single, well-characterized intermediate, accelerating the structure-activity relationship (SAR) studies that are fundamental to modern drug discovery.

Safety and Handling

While specific toxicity data for 4-Bromo-N-cyclopentylpyridin-2-amine is unavailable, a conservative approach to handling should be adopted based on the known hazards of its precursors.

  • 2,4-Dibromopyridine: Is a halogenated aromatic compound and should be treated as a potential irritant.

  • Cyclopentylamine: Is known to be flammable, corrosive, and toxic if swallowed or inhaled. It can cause severe skin burns and eye damage.[9]

Recommended Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

4-Bromo-N-cyclopentylpyridin-2-amine represents a molecule of high strategic value for research and development in the pharmaceutical and agrochemical industries. Its synthesis, achievable through a regioselective SₙAr reaction, is based on sound and predictable chemical principles. The true power of this compound lies in its dual-functionality: the 2-aminopyridine core serves as a proven pharmacophore, while the C4-bromine atom provides a versatile point of attachment for diversification. This guide provides the foundational knowledge for scientists to synthesize, characterize, and effectively utilize this potent building block in the rational design of novel and impactful chemical entities.

References

  • D. S. B. Daniels, K. A. S. Wheeler, J. C. DeMuth, "A mild, catalyst-free synthesis of 2-aminopyridines," PMC, [Online]. Available: [Link].

  • S. M. Le, T. T. T. Nguyen, P. V. Pham, "Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis," ResearchGate, [Online]. Available: [Link].

  • M. Drev, H. Brodnik, et al., "2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions," PMC, [Online]. Available: [Link].

  • W. K. A. Al-Ithawi, R. Aluru, A. V. Baklykov, B. C. Ranu, "The 4-substitution of 3-bromopyridines with additional nucleophiles. a...," ResearchGate, [Online]. Available: [Link].

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Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-N-cyclopentylpyridin-2-amine

Molecular Structure and Spectroscopic Overview The structural elucidation of novel chemical entities is fundamental to drug discovery and development. Spectroscopic techniques such as NMR and MS provide unambiguous confi...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and Spectroscopic Overview

The structural elucidation of novel chemical entities is fundamental to drug discovery and development. Spectroscopic techniques such as NMR and MS provide unambiguous confirmation of a molecule's constitution and purity. For 4-Bromo-N-cyclopentylpyridin-2-amine, these methods are critical for verifying the successful synthesis and for subsequent quality control.

The molecular structure, presented below, informs the predicted spectral features. The numbering convention used in this guide for NMR assignments is also indicated.

Caption: Molecular structure and numbering of 4-Bromo-N-cyclopentylpyridin-2-amine.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to provide distinct signals for each of the non-equivalent protons in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of the protons, with electron-withdrawing groups like bromine and the pyridine nitrogen causing downfield shifts.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Protons Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz)
H6 7.9 - 8.1 d 1H ~5.0
H5 6.7 - 6.9 dd 1H ~5.0, ~1.5
H3 6.4 - 6.6 d 1H ~1.5
N-H 4.8 - 5.2 br s 1H -
H1' 4.0 - 4.2 m 1H -
H2', H5' (axial) 1.9 - 2.1 m 2H -
H2', H5' (equatorial) 1.6 - 1.8 m 2H -
H3', H4' (axial) 1.5 - 1.7 m 2H -

| H3', H4' (equatorial) | 1.3 - 1.5 | m | 2H | - |

Interpretation:

  • Aromatic Protons (H3, H5, H6): The protons on the pyridine ring are expected to appear in the aromatic region. H6, being adjacent to the electronegative nitrogen, will be the most downfield. The bromine at position 4 will influence the chemical shifts of H3 and H5. The coupling constants will reflect the ortho (H5-H6) and meta (H3-H5) relationships.

  • Amine Proton (N-H): The amine proton is expected to be a broad singlet, and its chemical shift can be highly dependent on concentration and solvent.

  • Cyclopentyl Protons (H1' to H5'): The methine proton (H1') directly attached to the amine nitrogen will be the most downfield of the cyclopentyl protons. The methylene protons of the cyclopentyl ring will appear as complex multiplets in the aliphatic region due to diastereotopicity and complex spin-spin coupling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Predicted δ (ppm)
C2 158 - 160
C6 148 - 150
C4 128 - 130
C5 115 - 117
C3 110 - 112
C1' 52 - 54
C2', C5' 33 - 35

| C3', C4' | 23 - 25 |

Interpretation:

  • Pyridine Carbons: The carbon atoms of the pyridine ring will have distinct chemical shifts. C2, bonded to two nitrogen atoms (one in the ring, one in the amine), will be the most downfield. C4, bonded to the bromine atom, will also be significantly downfield.

  • Cyclopentyl Carbons: The carbons of the cyclopentyl group will appear in the aliphatic region of the spectrum, with C1' being the most downfield due to its attachment to the nitrogen.

Predicted Mass Spectrum

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Predicted Mass Spectrometry Data (EI)

m/z Interpretation
256/258 [M]⁺ (Molecular ion)
187/189 [M - C₅H₉]⁺
171/173 [M - C₅H₉N]⁺

| 78 | [C₅H₄N]⁺ |

Interpretation:

  • Molecular Ion Peak: The most critical piece of information is the molecular ion peak. Due to the presence of a bromine atom, this will appear as a doublet of peaks of nearly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The predicted molecular weight for C₁₀H₁₃Br₁N₂ is approximately 256.03 g/mol for the ⁷⁹Br isotope and 258.03 g/mol for the ⁸¹Br isotope.

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of the cyclopentyl group or parts of it. The pyridinyl fragment would also be a stable cation.

Experimental Protocols

The following are standardized protocols for the acquisition of NMR and MS data for a compound such as 4-Bromo-N-cyclopentylpyridin-2-amine.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse width.

    • Set the relaxation delay to 2 seconds.

    • Acquire 16 scans.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a 30-degree pulse width.

    • Employ proton decoupling.

    • Set the relaxation delay to 5 seconds.

    • Acquire 1024 scans.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs) and phase correct the resulting spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Mass Spectrometry
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol.

  • Instrumentation: Use a high-resolution mass spectrometer with an electron ionization (EI) source.

  • Acquisition:

    • Introduce the sample via direct infusion or through a GC inlet.

    • Set the ionization energy to 70 eV.

    • Scan a mass range of m/z 50-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of a novel compound like 4-Bromo-N-cyclopentylpyridin-2-amine.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification synthesis Synthesis of 4-Bromo-N-cyclopentylpyridin-2-amine purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms structure_confirm Structure Confirmation nmr->structure_confirm ms->structure_confirm purity_assess Purity Assessment structure_confirm->purity_assess final_report Final Report & Characterization Data purity_assess->final_report

Caption: A typical workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

While direct experimental data for 4-Bromo-N-cyclopentylpyridin-2-amine is not currently available, this guide provides a robust, predicted spectroscopic profile based on established principles and data from analogous structures. The detailed analysis of the expected ¹H NMR, ¹³C NMR, and mass spectra, along with standardized experimental protocols, offers a valuable resource for researchers working with this and related compounds. The confirmation of these predictions through experimental work will be a crucial step in the further development and application of this molecule.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Foundational

An In-depth Technical Guide to 4-Bromo-N-cyclopentylpyridin-2-amine Derivatives and Analogs: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-Bromo-N-cyclopentylpyridin-2-amine and its analogs, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. This...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Bromo-N-cyclopentylpyridin-2-amine and its analogs, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of these molecules. The narrative emphasizes the chemical principles behind synthetic strategies and the biological rationale for the exploration of this chemical space.

Introduction: The 2-Aminopyridine Scaffold as a Privileged Structure

The 2-aminopyridine moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its ability to form key hydrogen bonds and participate in various intermolecular interactions allows for high-affinity binding to a wide range of biological targets.[2] The introduction of a bromine atom at the 4-position and an N-cyclopentyl group creates a unique chemical scaffold, 4-Bromo-N-cyclopentylpyridin-2-amine, which offers a versatile platform for further derivatization and exploration of its therapeutic potential. The bromine atom serves as a useful synthetic handle for cross-coupling reactions, enabling the introduction of diverse substituents to probe the structure-activity landscape. The cyclopentyl group provides a lipophilic character that can influence pharmacokinetic properties such as membrane permeability and metabolic stability.

2-aminopyrimidine derivatives, a closely related class of compounds, have demonstrated a wide array of pharmacological activities, including anticancer, antioxidant, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3] This broad bioactivity spectrum of the general 2-amino-heterocycle class underscores the potential of the more specific 4-Bromo-N-cyclopentylpyridin-2-amine scaffold.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of 4-Bromo-N-cyclopentylpyridin-2-amine and its derivatives primarily relies on established methods for the functionalization of pyridine and pyrimidine rings. The key challenge lies in the regioselective introduction of the bromo, amino, and cyclopentyl groups.

Synthesis of the Core Scaffold

Hypothetical Synthetic Workflow:

A 2,4-Dichloropyridine B 4-Chloro-N-cyclopentylpyridin-2-amine A->B Cyclopentylamine, Base (e.g., K2CO3), Solvent (e.g., DMSO), Heat C 4-Bromo-N-cyclopentylpyridin-2-amine B->C Brominating Agent (e.g., NBS, HBr/H2O2)

Caption: Hypothetical two-step synthesis of the target compound.

Detailed Protocol (Hypothetical):

  • Step 1: Amination. To a solution of 2,4-dichloropyridine in a suitable high-boiling solvent such as DMSO, add cyclopentylamine and a base like potassium carbonate. Heat the reaction mixture to promote the selective nucleophilic substitution at the more reactive 2-position. Monitor the reaction by TLC or LC-MS. Upon completion, the product, 4-chloro-N-cyclopentylpyridin-2-amine, is isolated through extraction and purified by column chromatography.

  • Step 2: Bromination. The resulting 4-chloro-N-cyclopentylpyridin-2-amine can then be subjected to electrophilic bromination. However, a more plausible route for introducing the bromine at the 4-position would be to start with a pre-brominated precursor, such as 2-amino-4-bromopyridine, followed by N-alkylation with a cyclopentyl halide or reductive amination with cyclopentanone.

Derivatization via Cross-Coupling Reactions

The bromine atom at the 4-position is a key functional group for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for this purpose.[4]

General Suzuki-Miyaura Coupling Workflow:

Start 4-Bromo-N-cyclopentylpyridin-2-amine Product 4-Aryl-N-cyclopentylpyridin-2-amine Derivative Start->Product BoronicAcid Aryl/Heteroaryl Boronic Acid or Ester BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K3PO4, Na2CO3) Base->Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Product

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for Suzuki-Miyaura Coupling:

A general procedure for the Suzuki coupling of a related N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide is as follows, and can be adapted for the title compound.[4]

  • Reaction Setup: In a dried Schlenk tube, combine 4-Bromo-N-cyclopentylpyridin-2-amine (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.0-1.2 equiv), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and a base like potassium phosphate (2.0 equiv).[4]

  • Solvent and Reaction Conditions: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 10:1 ratio).[4] Place the reaction under an inert atmosphere (e.g., argon) and heat to a temperature of around 90 °C.[4]

  • Monitoring and Workup: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate, separate the organic layer, and dry it over sodium sulfate.[4]

  • Purification: Purify the crude product using column chromatography to obtain the desired derivative.[4]

Physicochemical Properties and Analytical Characterization

The physicochemical properties of 4-Bromo-N-cyclopentylpyridin-2-amine derivatives are crucial for their drug-like characteristics.

PropertyPredicted/Expected ValueSignificance
Molecular Weight ~255.15 g/mol (for the core)Adherence to Lipinski's Rule of Five for oral bioavailability.
logP Moderately lipophilicInfluences solubility, permeability, and plasma protein binding.
pKa Basic (due to pyridine nitrogen)Affects solubility and ionization state at physiological pH.
Hydrogen Bond Donors 1 (amine N-H)Important for target binding.
Hydrogen Bond Acceptors 2 (pyridine and amine nitrogens)Important for target binding.

Analytical Techniques for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the synthesized compounds, including the position of substituents on the pyridine ring.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, confirming its identity.

  • Infrared (IR) Spectroscopy: Helps in identifying the functional groups present, such as the N-H stretch of the secondary amine and the aromatic C-N and C-Br bonds.[5]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compounds and for quantitative analysis.[5]

Biological Activities and Therapeutic Potential

While specific biological data for 4-Bromo-N-cyclopentylpyridin-2-amine is scarce, the broader class of 2-aminopyridine and 2-aminopyrimidine derivatives has been extensively studied, revealing a wide range of therapeutic possibilities.[3][6]

Potential as Antimicrobial Agents

The 2-aminopyridine scaffold is a known pharmacophore in antimicrobial drug discovery.[6] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[7] A potential mechanism of action for such compounds is the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[4] The development of novel antibacterial agents is critical due to the rise of drug-resistant strains.[4]

Applications in Oncology

Numerous 2-aminopyridine derivatives have been investigated as anticancer agents.[6][8] For instance, derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been identified as novel inhibitors of ULK1, a kinase involved in autophagy, inducing apoptosis in non-small cell lung cancer cells.[9] This highlights the potential for this class of compounds to target key signaling pathways in cancer. Polo-like kinase 4 (PLK4), a regulator of centriole duplication, is another cancer-related target for which aminopyrimidine inhibitors have been developed.[10]

Anti-inflammatory and Neurological Applications

4-aminopyridine (dalfampridine) is a licensed drug for improving motor function in multiple sclerosis patients, acting as a potassium channel blocker.[1] This demonstrates the potential of the aminopyridine core in treating neurological disorders. Additionally, various aminopyridine and aminopyrimidine derivatives have shown anti-inflammatory activity.[3][6][11]

Structure-Activity Relationships (SAR)

Systematic modification of the 4-Bromo-N-cyclopentylpyridin-2-amine scaffold is crucial for optimizing its biological activity and drug-like properties.

Key Modification Points for SAR Studies:

cluster_0 SAR Exploration Core 4-Bromo-N-cyclopentylpyridin-2-amine Scaffold R1 Position 4: - Aryl/Heteroaryl groups via Suzuki coupling - Amines via Buchwald-Hartwig amination - Ethers/Thioethers via nucleophilic substitution Core->R1 Diversification R2 N-Cyclopentyl Group: - Vary cycloalkyl ring size (cyclobutyl, cyclohexyl) - Introduce substituents on the ring - Replace with acyclic alkyl or aryl groups Core->R2 Lipophilicity & PK modulation R3 Pyridine Ring: - Introduce substituents at positions 3, 5, 6 - Modify the core to a pyrimidine or other bioisostere Core->R3 Scaffold Hopping

Caption: Key areas for structure-activity relationship studies.

  • Position 4: Replacing the bromine with various aryl and heteroaryl groups via Suzuki coupling can explore interactions with different pockets of a target protein. The electronic properties (electron-donating vs. electron-withdrawing) of these substituents will significantly impact activity.

  • N-Cyclopentyl Group: Modification of this group can fine-tune the compound's lipophilicity, which in turn affects solubility, permeability, and metabolic stability. Replacing the cyclopentyl ring with other cyclic or acyclic moieties can probe the size and nature of the hydrophobic pocket it occupies in a binding site.

  • Pyridine Core: Introducing small substituents (e.g., methyl, fluoro) on the pyridine ring can influence the molecule's electronics and conformation. Bioisosteric replacement of the pyridine core with a pyrimidine or other heterocycle can lead to novel intellectual property and potentially improved properties.

Conclusion and Future Directions

The 4-Bromo-N-cyclopentylpyridin-2-amine scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with the proven biological relevance of the 2-aminopyridine core, makes it an attractive area for further investigation. Future research should focus on the synthesis of a focused library of analogs to systematically explore the SAR for various biological targets. In silico modeling and screening can guide the selection of substituents for synthesis. Subsequent in vitro and in vivo testing will be necessary to validate the therapeutic potential of the most promising compounds and to elucidate their mechanisms of action, pharmacokinetic profiles, and safety.

References

  • Ahmad, G., Khalid, A., Qamar, M. U., Rasool, N., Saadullah, M., Bilal, M., ... & Alotaibi, J. M. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4393. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. (2025). [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 28(1), 353. (2023). [Link]

  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. (2020). [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728. (1999). [Link]

  • (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. (2024). [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3701. (2023). [Link]

  • Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Molecules, 29(1), 107. (2024). [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 24(1), 125. (2019). [Link]

  • An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Journal of Drug Delivery and Therapeutics, 14(8), 1-8. (2024). [Link]

  • (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. (2012). [Link]

  • 2-Aminopyridine - An unsung hero in drug discovery. ResearchGate. (2023). [Link]

  • Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Journal of Chemistry, 2016, 1-7. (2016). [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(1), 743. (2023). [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1135-1148. (2023). [Link]

  • Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties. Molecules, 27(22), 8031. (2022). [Link]

  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. (2012). [Link]

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Exploratory

An In-depth Technical Guide to the Biological Activity of 4-Bromo-N-cyclopentylpyridin-2-amine

Introduction In the landscape of medicinal chemistry and drug discovery, nitrogen-containing heterocycles, particularly aminopyridine derivatives, represent a privileged scaffold. Their unique structural and electronic p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, nitrogen-containing heterocycles, particularly aminopyridine derivatives, represent a privileged scaffold. Their unique structural and electronic properties allow for diverse interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1] This guide focuses on a specific, yet under-explored molecule: 4-Bromo-N-cyclopentylpyridin-2-amine. While direct extensive research on this particular compound is nascent, its structural motifs suggest significant therapeutic potential, drawing parallels from well-documented analogous compounds.

This document serves as a technical framework for researchers, scientists, and drug development professionals. It outlines a comprehensive strategy to unlock the biological potential of 4-Bromo-N-cyclopentylpyridin-2-amine, from its synthesis to a thorough biological evaluation. We will delve into hypothesized mechanisms of action based on structure-activity relationships of similar molecules, propose detailed experimental protocols to test these hypotheses, and provide a roadmap for its preclinical characterization.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for any biological investigation. The table below summarizes the known and predicted properties of 4-Bromo-N-cyclopentylpyridin-2-amine.

PropertyValueSource
CAS Number 1209458-99-0[2]
Molecular Formula C₁₀H₁₃BrN₂Benchchem
Molecular Weight 241.13 g/mol Benchchem
Appearance Likely an off-white to light yellow solidInferred from similar compounds[3]
Purity ≥ 95% (Commercially available)[4]

Synthetic Pathways

The viability of a compound for extensive research and development hinges on an efficient and scalable synthetic route. For 4-Bromo-N-cyclopentylpyridin-2-amine, several strategies can be envisioned, primarily revolving around the formation of the amine-pyridine bond.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

A prevalent method for synthesizing aminopyridines is through nucleophilic aromatic substitution (SNAr).[2] This approach would involve the reaction of a di-halogenated pyridine with cyclopentylamine.

Proposed Reaction Scheme:

SNAr_Synthesis 2,4-dibromopyridine 2,4-dibromopyridine product 4-Bromo-N-cyclopentylpyridin-2-amine 2,4-dibromopyridine->product + Cyclopentylamine cyclopentylamine Cyclopentylamine base Base (e.g., K₂CO₃) base->product Catalyst solvent Solvent (e.g., Dioxane) solvent->product Reaction Condition

Caption: Proposed SNAr synthesis of 4-Bromo-N-cyclopentylpyridin-2-amine.

Experimental Protocol: SNAr Synthesis

  • To a solution of 2,4-dibromopyridine (1.0 eq) in dioxane, add cyclopentylamine (1.2 eq) at room temperature.

  • Add a suitable base, such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-Bromo-N-cyclopentylpyridin-2-amine.

Hypothesized Biological Activities and Mechanisms of Action

The structural components of 4-Bromo-N-cyclopentylpyridin-2-amine, namely the aminopyridine core and the bromo substituent, are present in numerous biologically active molecules. This allows us to formulate hypotheses regarding its potential therapeutic applications.

Anticancer Activity

Derivatives of aminopyridines and aminopyrimidines have shown significant promise as anticancer agents by targeting key enzymes in cell cycle regulation and signaling pathways.[5][6][7][8]

  • Polo-like Kinase 4 (PLK4) Inhibition: PLK4 is a crucial regulator of centriole duplication, and its overexpression is linked to various cancers.[5] Aminopyrimidine-based compounds have been identified as potent PLK4 inhibitors.[5] The N-cyclopentyl group in our target molecule could potentially occupy a hydrophobic pocket in the ATP-binding site of PLK4.

  • Tropomyosin Receptor Kinase (TRKA) Inhibition: TRK family proteins are involved in cell proliferation and survival, and their dysregulation is implicated in several cancers.[9] Aminopyridine derivatives have been successfully designed as TRKA inhibitors.[6]

  • PI3Kδ Inhibition: The phosphoinositide 3-kinase (PI3K) pathway is frequently overactive in hematological malignancies.[8] 2-aminopyridine derivatives have been developed as potent and selective PI3Kδ inhibitors.[8]

Proposed Signaling Pathway Inhibition:

Anticancer_Pathway cluster_0 Potential Anticancer Targets PLK4 PLK4 Centriole_Duplication Centriole_Duplication PLK4->Centriole_Duplication Regulates TRKA TRKA Proliferation_Survival Proliferation_Survival TRKA->Proliferation_Survival Promotes PI3K PI3K Cell_Growth_Apoptosis Cell_Growth_Apoptosis PI3K->Cell_Growth_Apoptosis Regulates Molecule 4-Bromo-N-cyclopentylpyridin-2-amine Molecule->PLK4 Inhibition Molecule->TRKA Inhibition Molecule->PI3K Inhibition Cancer_Progression Cancer_Progression Centriole_Duplication->Cancer_Progression Proliferation_Survival->Cancer_Progression Cell_Growth_Apoptosis->Cancer_Progression

Caption: Hypothesized anticancer mechanisms of 4-Bromo-N-cyclopentylpyridin-2-amine.

Antibacterial Activity

The emergence of drug-resistant bacteria is a major global health threat.[10] The aminopyridine scaffold is a component of compounds targeting essential bacterial enzymes.

  • DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication and is a validated target for antibacterial drugs.[10] The planar aminopyridine ring system can intercalate with DNA, while the substituents can form specific interactions with the enzyme's binding pocket.

Proposed Experimental Workflows for Biological Evaluation

To validate the hypothesized biological activities, a systematic and rigorous experimental approach is necessary.

In Vitro Anticancer Activity Evaluation

1. Cell Proliferation Assay (MTT Assay)

This assay will determine the cytotoxic effects of 4-Bromo-N-cyclopentylpyridin-2-amine on various cancer cell lines.

Experimental Protocol: MTT Assay

  • Seed cancer cells (e.g., breast cancer cell line MCF-7, lung cancer cell line A549) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of 4-Bromo-N-cyclopentylpyridin-2-amine for 48-72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

2. Kinase Inhibition Assays

To determine if the compound directly inhibits the hypothesized kinase targets, in vitro kinase assays should be performed.

Experimental Protocol: In Vitro Kinase Assay (e.g., for PLK4)

  • In a 96-well plate, combine recombinant human PLK4 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP.

  • Add varying concentrations of 4-Bromo-N-cyclopentylpyridin-2-amine.

  • Incubate the reaction mixture at 30°C for a specified time.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

  • Determine the IC₅₀ value of the compound for the specific kinase.

Workflow for Anticancer Evaluation:

Anticancer_Workflow Start 4-Bromo-N-cyclopentylpyridin-2-amine MTT_Assay Cell Proliferation Assay (MTT) Start->MTT_Assay Kinase_Assay In Vitro Kinase Assays (PLK4, TRKA, PI3K) MTT_Assay->Kinase_Assay If active Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Kinase_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Analysis Data_Analysis Data Analysis & IC₅₀ Determination Cell_Cycle_Analysis->Data_Analysis Conclusion Assessment of Anticancer Potential Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating anticancer activity.

In Vitro Antibacterial Activity Evaluation

1. Minimum Inhibitory Concentration (MIC) Assay

This assay will determine the lowest concentration of the compound that inhibits the visible growth of a bacterium.

Experimental Protocol: MIC Assay

  • Prepare a series of twofold dilutions of 4-Bromo-N-cyclopentylpyridin-2-amine in a suitable broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection of turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Drug-Likeness and Stability Assessment

For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties.

1. Plasma Stability Assay

This assay assesses the stability of the compound in plasma, which is crucial for its in vivo efficacy.

Experimental Protocol: Plasma Stability Assay

  • Incubate 4-Bromo-N-cyclopentylpyridin-2-amine at a known concentration with plasma from the desired species (e.g., human, mouse) at 37°C.

  • At various time points, take aliquots of the mixture and quench the reaction (e.g., with acetonitrile).

  • Analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Calculate the half-life (t₁/₂) of the compound in plasma.[5][6]

2. Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of the compound by liver enzymes, which is a key determinant of its clearance in the body.

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubate 4-Bromo-N-cyclopentylpyridin-2-amine with liver microsomes and NADPH (as a cofactor) at 37°C.

  • At various time points, take aliquots and stop the reaction.

  • Quantify the remaining parent compound by LC-MS/MS.

  • Determine the in vitro half-life and intrinsic clearance.[5][6]

Conclusion

While 4-Bromo-N-cyclopentylpyridin-2-amine remains a relatively unexplored molecule, its structural characteristics, when viewed through the lens of its chemical neighbors, suggest a high probability of interesting biological activity. This guide provides a comprehensive, albeit prospective, framework for its systematic investigation. The proposed synthetic routes are based on established chemical principles, and the detailed experimental workflows for evaluating its potential anticancer and antibacterial activities are grounded in standard pharmacological practices. The successful execution of this research plan could unveil a novel therapeutic agent with significant potential in oncology or infectious diseases. The journey from a promising chemical structure to a clinically valuable drug is arduous, but the scientific rationale for embarking on this exploration of 4-Bromo-N-cyclopentylpyridin-2-amine is compelling.

References

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  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - MDPI. Available at: [Link]

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Foundational

An In-depth Technical Guide on the Putative Mechanism of Action of 4-Bromo-N-cyclopentylpyridin-2-amine as a Kinase Inhibitor

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the potential mechanism of action of the novel compound, 4-Bromo-N-cyclop...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of the novel compound, 4-Bromo-N-cyclopentylpyridin-2-amine. In the absence of direct empirical data for this specific molecule, this document synthesizes current knowledge of structurally similar 2-aminopyridine derivatives to propose a well-grounded hypothesis of its biological activity. It is posited that 4-Bromo-N-cyclopentylpyridin-2-amine functions as an ATP-competitive kinase inhibitor. This guide will delve into the rationale behind this hypothesis, exploring the structure-activity relationships of the core scaffold and the influence of its substituents. Furthermore, detailed experimental protocols are provided to facilitate the empirical validation of the proposed mechanism of action, empowering researchers to systematically investigate this promising compound.

Introduction: The Therapeutic Potential of 2-Aminopyridine Scaffolds

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases has established it as a cornerstone for the development of targeted therapies, particularly in oncology.[3][4] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.

This guide focuses on the specific, yet uncharacterized, molecule: 4-Bromo-N-cyclopentylpyridin-2-amine. Based on a comprehensive analysis of existing literature on analogous compounds, we hypothesize that this molecule acts as a kinase inhibitor. This document will provide a detailed exploration of this proposed mechanism, offering a theoretical framework and practical methodologies for its investigation.

Physicochemical Properties

While experimental data for 4-Bromo-N-cyclopentylpyridin-2-amine is not publicly available, we can predict its physicochemical properties based on its structure and data from similar compounds. These properties are crucial for understanding its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted Value/RangeSignificance in Drug Discovery
Molecular Weight~270.17 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.[6]
LogP2.5 - 3.5Indicates good membrane permeability and potential for oral absorption.
Hydrogen Bond Donors1Contributes to target binding and solubility.
Hydrogen Bond Acceptors2Important for forming interactions with the kinase hinge region.
Polar Surface Area~37 ŲInfluences cell permeability and transport characteristics.[6]

These values are estimations based on computational models and data from structurally related molecules.

Proposed Mechanism of Action: ATP-Competitive Kinase Inhibition

The central hypothesis of this guide is that 4-Bromo-N-cyclopentylpyridin-2-amine functions as an ATP-competitive inhibitor of one or more protein kinases. This mechanism is common for small molecule kinase inhibitors and involves the compound binding to the ATP-binding site of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate protein.[7]

The 2-aminopyridine core is critical for this proposed mechanism. The pyridine nitrogen and the exocyclic amino group can form key hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. This interaction mimics the binding of the adenine ring of ATP.[1]

The Role of Substituents in Target Binding and Selectivity

The specific substituents on the 2-aminopyridine core are crucial for determining the potency and selectivity of the inhibitor.

  • 4-Bromo Group: The bromine atom at the 4-position of the pyridine ring is predicted to occupy a hydrophobic pocket within the ATP-binding site. Halogen bonding, a non-covalent interaction involving the polarized halogen atom, can also contribute to the binding affinity and specificity of the inhibitor.[8]

  • N-Cyclopentyl Group: The cyclopentyl group attached to the exocyclic amine is likely to extend into a more solvent-exposed region of the ATP-binding pocket. The size and hydrophobicity of this group can significantly influence the inhibitor's selectivity for different kinases. The rigid, cyclic nature of the cyclopentyl group can also confer a favorable conformational entropy upon binding, potentially increasing potency.[9][10]

A Putative Signaling Pathway

Given the prevalence of 2-aminopyridine derivatives as inhibitors of kinases in cancer-related pathways, a plausible target for 4-Bromo-N-cyclopentylpyridin-2-amine could be a member of the mitogen-activated protein kinase (MAPK) cascade or a receptor tyrosine kinase (RTK) family.[3][11] The diagram below illustrates a generalized MAPK signaling pathway that could be inhibited by this compound.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocates & Phosphorylates Inhibitor 4-Bromo-N-cyclopentylpyridin-2-amine (Putative Inhibitor) Inhibitor->RAF Inhibits (Hypothesized) GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates

Caption: A generalized MAPK signaling pathway potentially targeted by 4-Bromo-N-cyclopentylpyridin-2-amine.

Experimental Protocols for Mechanism of Action Validation

To empirically validate the proposed mechanism of action, a systematic series of in vitro and cell-based assays should be performed.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of a specific kinase.

Objective: To determine the IC50 value of 4-Bromo-N-cyclopentylpyridin-2-amine against a panel of selected kinases.

Materials:

  • Recombinant human kinases (e.g., members of the MAPK or RTK families)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • 4-Bromo-N-cyclopentylpyridin-2-amine

  • Kinase assay buffer (e.g., containing MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of 4-Bromo-N-cyclopentylpyridin-2-amine in DMSO, followed by dilution in kinase assay buffer.

  • In a 384-well plate, add the kinase, the specific substrate peptide, and the diluted compound or vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.[12]

  • Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the effect of the compound on the growth and viability of cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of 4-Bromo-N-cyclopentylpyridin-2-amine in relevant cancer cell lines.

Materials:

  • Cancer cell lines with known kinase pathway dysregulation (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma)

  • Cell culture medium and supplements (FBS, antibiotics)

  • 4-Bromo-N-cyclopentylpyridin-2-amine

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom white plates

  • Microplate reader capable of luminescence detection

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of 4-Bromo-N-cyclopentylpyridin-2-amine or vehicle control.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.[2]

  • Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value by plotting the percentage of inhibition against the log of the compound concentration.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the initial investigation of a novel kinase inhibitor.

Experimental_Workflow Compound 4-Bromo-N-cyclopentylpyridin-2-amine KinaseAssay In Vitro Kinase Inhibition Assay (Determine IC50) Compound->KinaseAssay CellAssay Cell-Based Proliferation Assay (Determine GI50) Compound->CellAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR CellAssay->SAR TargetID Target Identification & Validation SAR->TargetID LeadOpt Lead Optimization TargetID->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical

Caption: A streamlined workflow for the initial characterization of a potential kinase inhibitor.

Conclusion

While direct experimental evidence for the mechanism of action of 4-Bromo-N-cyclopentylpyridin-2-amine is currently lacking, a strong hypothesis can be formulated based on the extensive research into structurally related 2-aminopyridine compounds. The proposed ATP-competitive kinase inhibition mechanism is supported by the presence of the 2-aminopyridine scaffold and the nature of its substituents. This technical guide provides a solid theoretical foundation and a practical experimental framework for researchers to investigate this compound. The provided protocols for in vitro kinase assays and cell-based proliferation assays are robust starting points for elucidating its biological activity and therapeutic potential. Further studies, including co-crystallography with target kinases and broader selectivity profiling, will be essential to fully characterize the mechanism of action of 4-Bromo-N-cyclopentylpyridin-2-amine and to determine its promise as a novel therapeutic agent.

References

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  • PubChem. (n.d.). 4-bromo-N-methylpentan-2-amine. Retrieved from [Link]

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  • Discovery of kinase inhibitors that potently cross-react with... (n.d.). ResearchGate. Retrieved from [Link]

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  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). ACS Publications. Retrieved from [Link]

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  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed. Retrieved from [Link]

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Exploratory

Discovery and history of 4-Bromo-N-cyclopentylpyridin-2-amine

An In-Depth Technical Guide to the Synthesis and Application of 4-Bromo-N-cyclopentylpyridin-2-amine Foreword: The Strategic Value of Functionalized Heterocycles In the landscape of modern drug discovery and agrochemical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Application of 4-Bromo-N-cyclopentylpyridin-2-amine

Foreword: The Strategic Value of Functionalized Heterocycles

In the landscape of modern drug discovery and agrochemical development, the strategic assembly of molecular scaffolds is paramount. Heterocyclic compounds, particularly those incorporating a pyridine ring, form the backbone of a significant percentage of pharmaceuticals. The 2-aminopyridine moiety, for instance, is a privileged structure known for its ability to form key hydrogen bond interactions with biological targets. When further functionalized, this scaffold offers a versatile platform for tuning physicochemical properties and biological activity.

This technical guide focuses on a specific, yet highly valuable derivative: 4-Bromo-N-cyclopentylpyridin-2-amine . While not a compound with a storied history of a singular "discovery," its true significance lies in its role as a sophisticated building block. The presence of a bromine atom at the 4-position provides a reactive handle for cross-coupling reactions, allowing for the introduction of further molecular complexity. Simultaneously, the N-cyclopentyl group can enhance metabolic stability and optimize binding affinity to target proteins.

This document serves as a comprehensive resource for researchers and drug development professionals. It moves beyond a simple recitation of facts to provide a field-proven perspective on the synthesis, characterization, and strategic application of this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's properties is the foundation of its effective application. Below is a comparative summary of the key physicochemical properties of the precursor, 2-Amino-4-bromopyridine, and the target compound, 4-Bromo-N-cyclopentylpyridin-2-amine. Properties for the target compound are predicted based on its structure and established chemical principles, as extensive experimental data is not publicly available.

Property2-Amino-4-bromopyridine (Starting Material)4-Bromo-N-cyclopentylpyridin-2-amine (Target Product)Data Source / Rationale
CAS Number 84249-14-9Not Assigned[1][2]
Molecular Formula C₅H₅BrN₂C₁₀H₁₄BrN₃-
Molecular Weight 173.01 g/mol 256.14 g/mol Calculated
Appearance Off-white to light yellow solidPredicted: White to off-white solid[2]
Melting Point 145-149 °CPredicted: Lower than starting material due to loss of crystal packing from NH₂
Boiling Point 268.2 °CPredicted: > 300 °C[2]
LogP (Predicted) 1.2~3.0Increased lipophilicity from cyclopentyl group
Purity (Typical) ≥ 98% (GC/HPLC)≥ 98% (Post-purification)

Synthesis Pathway: Reductive Amination

The introduction of the cyclopentyl group onto the 2-amino position of 2-amino-4-bromopyridine is most efficiently achieved via reductive amination. This one-pot reaction combines the amine and a ketone (cyclopentanone) to form an intermediate imine (or enamine/aminal), which is then reduced in situ to the desired secondary amine.

Rationale for Method Selection

As a Senior Application Scientist, my recommendation for the synthesis of 4-Bromo-N-cyclopentylpyridin-2-amine is a direct reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) . Here is the causality behind this choice:

  • Selectivity and Mildness: Sodium triacetoxyborohydride is a mild and selective reducing agent.[1][3] It readily reduces the protonated imine intermediate formed from the condensation of 2-amino-4-bromopyridine and cyclopentanone but is not reactive enough to reduce the ketone starting material.[3] This selectivity prevents the formation of cyclopentanol as a significant byproduct and eliminates the need for a two-step process of pre-forming and isolating the imine.[4]

  • Operational Simplicity: The reaction can be performed as a "one-pot" procedure, where all reagents are combined in a single reaction vessel.[3] This improves efficiency and reduces handling losses.

  • Broad Functional Group Tolerance: The reaction conditions are tolerant of a wide range of functional groups, including the bromo-substituent on the pyridine ring, which remains unaffected.[1]

  • Safety Profile: Compared to alternatives like sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride does not generate toxic cyanide byproducts, making it a safer choice for laboratory and scale-up operations.[3]

Proposed Synthetic Workflow

The overall transformation is a nucleophilic addition of the amine to the ketone, followed by dehydration and subsequent reduction.

G cluster_0 Reaction Components cluster_1 Reaction Process cluster_2 Workup & Purification cluster_3 Final Product A 2-Amino-4-bromopyridine process One-Pot Reductive Amination (Room Temperature, Inert Atmosphere) A->process B Cyclopentanone B->process C NaBH(OAc)₃ (Sodium Triacetoxyborohydride) C->process D 1,2-Dichloroethane (DCE) (Solvent) D->process workup Aqueous Workup (Quench, Extraction) process->workup purify Column Chromatography workup->purify product 4-Bromo-N-cyclopentylpyridin-2-amine purify->product

Caption: Proposed workflow for the synthesis of 4-Bromo-N-cyclopentylpyridin-2-amine.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for execution and monitoring.

Reagents and Materials:

  • 2-Amino-4-bromopyridine (1.0 eq)

  • Cyclopentanone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Hexanes/Ethyl Acetate gradient)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4-bromopyridine (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the starting material (concentration typically 0.1-0.5 M). Add cyclopentanone (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Initiation of Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. The addition may cause a slight exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.

  • Workup - Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate.

  • Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 4-Bromo-N-cyclopentylpyridin-2-amine.

Structural Characterization

Validation of the final product's identity and purity is critical. The following are the expected spectroscopic data for 4-Bromo-N-cyclopentylpyridin-2-amine.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the cyclopentyl protons, and the N-H proton.

    • Pyridine Protons: Three signals in the aromatic region (δ 6.5-8.0 ppm). The proton at C6 will likely be a doublet, the proton at C5 a doublet of doublets, and the proton at C3 a singlet or narrow doublet.

    • Cyclopentyl Protons: A multiplet for the methine proton (CH-NH) shifted downfield (δ ~4.0-4.5 ppm) and complex multiplets for the methylene protons of the cyclopentyl ring (δ ~1.4-2.0 ppm).

    • Amine Proton: A broad singlet for the N-H proton (δ ~5.0-6.0 ppm), which will be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule. Key signals include those for the five pyridine carbons (δ 100-160 ppm) and the five cyclopentyl carbons (δ 20-60 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will provide key functional group information.

    • N-H Stretch: A single, sharp absorption band around 3300-3400 cm⁻¹, characteristic of a secondary amine.[5][6] This contrasts with the two bands seen for the primary amine starting material.[6]

    • C-N Stretch: Bands in the 1250-1335 cm⁻¹ region corresponding to the aromatic amine C-N bond.

    • C-Br Stretch: A signal in the fingerprint region, typically below 600 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight.

    • Molecular Ion Peak: A characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with an approximate 1:1 intensity ratio, which is the isotopic signature of a molecule containing one bromine atom.[7][8] For C₁₀H₁₄BrN₃, the expected m/z would be around 255 and 257.

Significance and Applications in Drug Discovery

The 4-Bromo-N-cyclopentylpyridin-2-amine scaffold is of significant interest to medicinal chemists for several reasons:

  • Kinase Inhibition: The 2-aminopyridine core is a well-established hinge-binding motif in many kinase inhibitors.[9][10][11] The nitrogen atoms of the ring and the exocyclic amine can form critical hydrogen bonds with the kinase hinge region. The cyclopentyl group can be directed towards a hydrophobic pocket, enhancing potency and selectivity. The bromine at the 4-position allows for further elaboration via Suzuki or other cross-coupling reactions to probe additional binding pockets and optimize pharmacokinetic properties.[12]

  • Metabolic Stability and Lipophilicity: The replacement of a smaller alkyl group or hydrogen with a cyclopentyl moiety often improves metabolic stability by blocking sites of oxidation.[13] It also increases lipophilicity, which can enhance cell permeability and target engagement, although this must be carefully balanced to maintain adequate solubility.

  • Vector for Further Synthesis: The true power of this molecule is its role as an intermediate. The bromine atom serves as a versatile synthetic handle. This allows for the rapid generation of libraries of more complex molecules for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

G cluster_0 Core Scaffold cluster_1 Key Structural Features cluster_2 Potential Biological Target scaffold 4-Bromo-N-cyclopentylpyridin-2-amine hinge 2-Aminopyridine (Hinge Binding) scaffold->hinge provides hydrophobic N-Cyclopentyl Group (Hydrophobic Pocket Interaction, Metabolic Stability) scaffold->hydrophobic provides vector 4-Bromo Substituent (Vector for SAR Exploration) scaffold->vector provides target Kinase Active Site hinge->target interacts with hydrophobic->target interacts with vector->target allows optimization for

Caption: Logical relationships of the structural features of 4-Bromo-N-cyclopentylpyridin-2-amine to its potential application in kinase inhibitor design.

Conclusion

4-Bromo-N-cyclopentylpyridin-2-amine represents a strategically designed molecular building block rather than a molecule of historical note. Its value is expressed through its synthetic accessibility via robust and selective methods like reductive amination with sodium triacetoxyborohydride. The convergence of a proven biological scaffold (2-aminopyridine), a property-enhancing moiety (N-cyclopentyl), and a versatile synthetic handle (4-bromo) makes this compound a high-value asset for discovery programs targeting a range of biological targets, most notably protein kinases. This guide provides the necessary technical foundation and strategic insights for its synthesis and effective utilization in research and development.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved January 27, 2026, from [Link]

  • CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved January 27, 2026, from [Link]

  • PubMed Central. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved January 27, 2026, from [Link]

  • Royal Society of Chemistry. (2016). 2-Aminopyridine – an unsung hero in drug discovery. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2011). A Facile N-Monoalkylation of Aminopyridines. Retrieved January 27, 2026, from [Link]

  • PubMed. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved January 27, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved January 27, 2026, from [Link]

  • PubMed. (2024). Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology. Retrieved January 27, 2026, from [Link]

  • Automated Topology Builder & Repository. (n.d.). 4-Bromo-N-[(E)-(2-chlorophenyl)methylene]aniline. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

  • Reddit. (2025). Reductive animations with Sodium Triacetoxyborohydride (STAB). Retrieved January 27, 2026, from [Link]

  • PubMed Central. (2022). N-Amino Pyridinium Salts in Organic Synthesis. Retrieved January 27, 2026, from [Link]

  • Springer. (2026). Excellent inhibitory activity of aromatic selenocyanates against phytopathogenic bacterium and structure–activity relationship. Retrieved January 27, 2026, from [Link]

  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved January 27, 2026, from [Link]

  • ScienceDirect. (2003). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Retrieved January 27, 2026, from [Link]

  • The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides. Retrieved January 27, 2026, from [Link]

  • CSIRO Publishing. (n.d.). Spectral and structural studies of 4-aminopyridines substituted at the 4-nitrogen atom. 4-Nitraminopyridine, 4-hydrazinopyridine, and theirions. Retrieved January 27, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved January 27, 2026, from [Link]

  • RSC Publishing. (2024). The significance of chirality in contemporary drug discovery-a mini review. Retrieved January 27, 2026, from [Link]

  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved January 27, 2026, from [Link]

  • YouTube. (2022). discovery of BLU-945, an EGFR mutant inhibitor - drug annotations. Retrieved January 27, 2026, from [Link]

  • PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2025). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. Retrieved January 27, 2026, from [Link]

  • Science. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Retrieved January 27, 2026, from [Link]

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  • ResearchGate. (n.d.). Reductive Amination. Retrieved January 27, 2026, from [Link]

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Protocols & Analytical Methods

Method

The Strategic Utility of 4-Bromo-N-cyclopentylpyridin-2-amine in Medicinal Chemistry: Application Notes for the Synthesis of Kinase Inhibitors

Introduction: The Versatility of the Aminopyridine Scaffold in Drug Discovery In the landscape of modern medicinal chemistry, the substituted aminopyridine scaffold stands out as a "privileged" structure, frequently appe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Aminopyridine Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the substituted aminopyridine scaffold stands out as a "privileged" structure, frequently appearing in a diverse array of biologically active molecules.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal foundation for the design of potent and selective therapeutic agents. Within this class of valuable building blocks, 4-Bromo-N-cyclopentylpyridin-2-amine has emerged as a particularly strategic starting material for the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other proliferative diseases.[2]

This technical guide provides a comprehensive overview of the application of 4-Bromo-N-cyclopentylpyridin-2-amine in medicinal chemistry, with a focus on its utilization in the synthesis of Focal Adhesion Kinase (FAK) inhibitors. We will delve into the causality behind key experimental choices in palladium-catalyzed cross-coupling reactions, providing detailed, field-proven protocols for both Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Focal Adhesion Kinase (FAK): A Critical Node in Cancer Progression

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1] Overexpression and hyperactivity of FAK are frequently observed in various human cancers, correlating with increased tumor progression, invasion, and metastasis. This makes FAK a compelling therapeutic target for the development of novel anti-cancer agents. The design of small molecule inhibitors that can effectively block the ATP-binding site of FAK is a major focus of contemporary drug discovery efforts.

The 2,4-diaminopyrimidine scaffold has been identified as a highly effective pharmacophore for targeting the kinase domain of FAK. The strategic introduction of various substituents at the 2- and 4-positions of the pyrimidine ring allows for the fine-tuning of inhibitory potency and selectivity. This is where the utility of 4-Bromo-N-cyclopentylpyridin-2-amine becomes apparent, serving as a versatile precursor for the elaboration of these key positions.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of 4-Bromo-N-cyclopentylpyridin-2-amine provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are cornerstones of modern organic synthesis, offering a robust and versatile toolkit for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Forging the C4-Aryl Bond

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. In the context of synthesizing FAK inhibitors, this reaction is instrumental in introducing a substituted aryl or heteroaryl group at the 4-position of the pyridine ring, a key interaction domain with the FAK protein.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. For electron-rich aminopyridines, the selection of a suitable palladium precatalyst and a sterically hindered phosphine ligand is often necessary to promote efficient oxidative addition and prevent catalyst deactivation. The base plays a crucial role in activating the boronic acid for transmetalation.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-N-cyclopentylpyridin-2-amine with an Arylboronic Acid

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related bromopyridines.[3]

Materials:

  • 4-Bromo-N-cyclopentylpyridin-2-amine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-Bromo-N-cyclopentylpyridin-2-amine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • Add Pd(dppf)Cl₂ (0.05 equiv.).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

CatalystLigandBaseSolventTemperature (°C)
Pd(dppf)Cl₂dppfNa₂CO₃1,4-Dioxane/H₂O90-100
Pd₂(dba)₃XPhosK₃PO₄Toluene100-110
Pd(PPh₃)₄PPh₃K₂CO₃DME/H₂O85-95

This table provides a summary of commonly used conditions for Suzuki-Miyaura reactions on similar substrates. Optimization may be required for specific arylboronic acids.

Visualization of the Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine Reactants: - 4-Bromo-N-cyclopentylpyridin-2-amine - Arylboronic Acid - Base (e.g., Na2CO3) Catalyst 2. Add Palladium Catalyst: - e.g., Pd(dppf)Cl2 Reactants->Catalyst Solvent 3. Add Degassed Solvent: - e.g., Dioxane/Water Catalyst->Solvent Heating 4. Heat and Stir (90-100 °C) Solvent->Heating Monitoring 5. Monitor Progress (TLC/LC-MS) Heating->Monitoring Extraction 6. Extraction Monitoring->Extraction Purification 7. Column Chromatography Extraction->Purification Product Pure Product Purification->Product

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing the C2-N-Aryl Linkage

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is pivotal for installing the substituted aniline moiety at the 2-position of the pyridine ring, another crucial element for potent FAK inhibition.

The success of the Buchwald-Hartwig amination on electron-rich aminopyridines often hinges on the careful selection of the ligand and base. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig ligand families (e.g., XPhos, SPhos), are frequently employed to facilitate the reductive elimination step and prevent the formation of undesired side products. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine and generate the active palladium-amido intermediate.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-N-cyclopentylpyridin-2-amine with a Substituted Aniline

This protocol is based on established methodologies for the Buchwald-Hartwig amination of bromopyridines.[4]

Materials:

  • 4-Bromo-N-cyclopentylpyridin-2-amine

  • Substituted aniline (e.g., 2-(isopropylsulfonyl)aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (0.02 equiv.) and Xantphos (0.04 equiv.).

  • Add anhydrous toluene and stir the mixture for 10 minutes at room temperature to form the active catalyst.

  • In a separate flask, add 4-Bromo-N-cyclopentylpyridin-2-amine (1.0 equiv.), the substituted aniline (1.1 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Add the pre-formed catalyst solution to the mixture of reactants.

  • Heat the reaction mixture to 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L2Pd(II)(Aryl)(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [L2Pd(II)(Aryl)(HNR'R'')]Br Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L2Pd(II)(Aryl)(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Aryl-NR'R'' RedElim->Product ArylBr Aryl-Br ArylBr->OxAdd Amine HNR'R'' Amine->Amine_Coord

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion: A Versatile Building Block for Modern Drug Discovery

4-Bromo-N-cyclopentylpyridin-2-amine is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting FAK. Its utility in robust and scalable palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures with desirable pharmacological properties. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this key intermediate in their pursuit of novel therapeutics.

References

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine cinnamyl derivatives as inhibitors of FAK with potent anti-gastric cancer activities. PubMed. [Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Docking of 2,4-Diaminopyrimidine Derivatives Targeting Focal Adhesion Kinase as Tumor Radiotracers. ACS Publications. [Link]

  • Synthesis, cytotoxicity and antiviral activity of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine. PubMed. [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC - PubMed Central. [Link]

  • Discovery of 2,4-diaminopyrimidine derivatives as potent inhibitors of FAK capable of activating the Hippo pathway for the treatment of esophageal squamous cell carcinoma. PubMed. [Link]

  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. NIH. [Link]

  • The Development of FAK Inhibitors: A Five-Year Update. PMC - PubMed Central. [Link]

  • Design, synthesis and biological evaluation of ring-fused pyrazoloamino pyridine/pyrimidine derivatives as potential FAK inhibitors. PubMed. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

Sources

Application

The Strategic Application of 4-Bromo-N-cyclopentylpyridin-2-amine in Modern Drug Discovery

Introduction: Unveiling the Potential of a Versatile Scaffold In the landscape of contemporary medicinal chemistry, the quest for novel therapeutic agents is relentlessly driven by the need for molecular scaffolds that o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary medicinal chemistry, the quest for novel therapeutic agents is relentlessly driven by the need for molecular scaffolds that offer both synthetic versatility and inherent biological relevance. 4-Bromo-N-cyclopentylpyridin-2-amine emerges as a quintessential example of such a building block. Its unique structural architecture, featuring a pyridin-2-amine core, a strategically positioned bromine atom, and a lipophilic N-cyclopentyl group, provides a powerful platform for the development of targeted therapies, particularly in the realm of kinase inhibition.

The pyridin-2-amine moiety is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds with the backbone of kinase active sites, a feature elegantly exploited in numerous approved kinase inhibitors. The bromine atom at the 4-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. This allows for the systematic and efficient introduction of a diverse array of chemical functionalities, enabling extensive exploration of the chemical space and the fine-tuning of a molecule's pharmacological profile. Finally, the N-cyclopentyl group imparts a degree of three-dimensionality and lipophilicity, which can be critical for optimizing binding affinity, cellular permeability, and overall drug-like properties.[1]

This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of 4-Bromo-N-cyclopentylpyridin-2-amine in drug discovery campaigns. We will delve into its application in the synthesis of kinase inhibitors, provide a detailed protocol for a key synthetic transformation, and discuss the underlying principles that make this scaffold a valuable asset in the medicinal chemist's toolbox.

Core Application: A Scaffold for Potent Kinase Inhibitors

Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern oncology. The 2-aminopyridine scaffold is a privileged structure in this context, as it mimics the adenine portion of ATP, allowing it to effectively compete for binding at the enzyme's active site.

The strategic value of 4-Bromo-N-cyclopentylpyridin-2-amine lies in its capacity to serve as a foundational element in the construction of complex and highly potent kinase inhibitors. The bromine atom allows for the introduction of various aryl or heteroaryl groups via Suzuki-Miyaura coupling. This is a critical step in the synthesis of many kinase inhibitors, as these appended groups can form additional interactions with the kinase active site, thereby enhancing potency and selectivity.

A prime example of a marketed drug that highlights the importance of the substituted 2-aminopyridine core is Lorlatinib (PF-06463922), a potent, third-generation inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[2][3] While the precise synthesis of Lorlatinib from 4-Bromo-N-cyclopentylpyridin-2-amine is not explicitly detailed in publicly available literature, its structure underscores the utility of the 2-aminopyridine scaffold in targeting these kinases. The development of such complex molecules often relies on the modularity offered by starting materials like 4-Bromo-N-cyclopentylpyridin-2-amine.

The following diagram illustrates the general principle of how 4-Bromo-N-cyclopentylpyridin-2-amine can be elaborated into a hypothetical kinase inhibitor targeting a generic kinase hinge region.

G cluster_scaffold Starting Scaffold cluster_reaction Key Synthetic Transformation cluster_inhibitor Kinase Inhibitor Core cluster_target Biological Target Scaffold 4-Bromo-N-cyclopentylpyridin-2-amine Reaction Suzuki-Miyaura Coupling (Pd-catalyzed) Scaffold->Reaction Reactant Inhibitor 2-(Cyclopentylamino)-4-arylpyridin (Kinase Inhibitor Precursor) Reaction->Inhibitor Product BoronicAcid R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) BoronicAcid->Reaction Reactant Kinase Kinase Active Site (Hinge Region) Inhibitor->Kinase Binding Interaction (H-bonds)

Caption: Synthetic utility of 4-Bromo-N-cyclopentylpyridin-2-amine.

Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds. The following protocol provides a detailed, step-by-step methodology for the coupling of 4-Bromo-N-cyclopentylpyridin-2-amine with a generic arylboronic acid. This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, and work-up.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier (Example)
4-Bromo-N-cyclopentylpyridin-2-amine1209458-99-0241.13Sigma-Aldrich
Arylboronic Acid (e.g., Phenylboronic Acid)98-80-6121.93Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56Strem Chemicals
Potassium Carbonate (K₂CO₃)584-08-7138.21Fisher Scientific
1,4-Dioxane (Anhydrous)123-91-188.11Acros Organics
Water (Degassed)7732-18-518.02-
Ethyl Acetate141-78-688.11VWR
Brine (Saturated NaCl solution)---
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37J.T. Baker
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-N-cyclopentylpyridin-2-amine (241 mg, 1.0 mmol, 1.0 equiv).

    • Add the desired arylboronic acid (1.2 mmol, 1.2 equiv).

    • Add potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

    • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).

    • Causality Note: The base (K₂CO₃) is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[4] The palladium catalyst is the cornerstone of the reaction, mediating the oxidative addition and reductive elimination steps.

  • Inert Atmosphere:

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition:

    • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

    • Causality Note: A mixture of an organic solvent and water is often optimal for Suzuki couplings, as it helps to dissolve both the organic reactants and the inorganic base. Degassing the solvents is critical to remove dissolved oxygen.

  • Reaction:

    • Place the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • For TLC, use a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) and visualize under UV light. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up:

    • Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired N-cyclopentyl-4-arylpyridin-2-amine.

G start Start setup 1. Reaction Setup: - 4-Bromo-N-cyclopentylpyridin-2-amine - Arylboronic Acid - K₂CO₃ - Pd(PPh₃)₄ start->setup inert 2. Inert Atmosphere: Evacuate & backfill with Argon (3x) setup->inert solvent 3. Solvent Addition: Anhydrous Dioxane & Degassed Water inert->solvent react 4. Reaction: Heat to 90°C with stirring solvent->react monitor 5. Monitoring: TLC or LC-MS react->monitor monitor->react Incomplete workup 6. Work-up: - Cool to RT - Dilute with EtOAc & H₂O - Separate & Extract - Wash with Brine & Dry monitor->workup Complete purify 7. Purification: Flash Column Chromatography workup->purify end End: Pure N-cyclopentyl-4-arylpyridin-2-amine purify->end

Caption: Workflow for Suzuki-Miyaura Coupling.

Structure-Activity Relationship (SAR) Insights

The true power of 4-Bromo-N-cyclopentylpyridin-2-amine in drug discovery is realized through systematic Structure-Activity Relationship (SAR) studies. By synthesizing a library of analogues via Suzuki coupling with a diverse range of boronic acids, researchers can probe the steric and electronic requirements of the target kinase's active site.

For example, in the development of ALK2 inhibitors based on a 2-aminopyridine core, it has been shown that modifications at the 4-position of the pyridine ring can significantly impact potency and selectivity.[5] The introduction of different aryl and heteroaryl groups allows for the optimization of interactions with specific residues in the ATP-binding pocket.

Derivative R-Group (at 4-position) Target Kinase (Example) IC₅₀ (nM) Reference
Hypothetical 1 PhenylALK85N/A
Hypothetical 2 4-FluorophenylALK52N/A
Hypothetical 3 3-PyridylALK35N/A
Hypothetical 4 1-Methyl-1H-pyrazol-4-ylALK15N/A

This table presents hypothetical data for illustrative purposes to demonstrate the principles of SAR based on modifications at the 4-position of the 2-aminopyridine scaffold.

The data, although hypothetical, illustrates a common trend in kinase inhibitor development where the exploration of different substituents at a key position can lead to a significant improvement in potency. The N-cyclopentyl group in the starting material often provides a favorable hydrophobic interaction, while the newly introduced aryl group can be tailored to exploit specific pockets within the kinase active site.

Conclusion

4-Bromo-N-cyclopentylpyridin-2-amine is a high-value scaffold for modern drug discovery, offering a strategic entry point for the synthesis of potent and selective kinase inhibitors. Its utility is rooted in the combination of a proven hinge-binding motif, a versatile synthetic handle for diversification, and a lipophilic group that can enhance binding and drug-like properties. The detailed protocol for the Suzuki-Miyaura coupling provided herein serves as a practical guide for researchers to harness the full potential of this valuable building block. As the demand for novel targeted therapies continues to grow, the strategic application of well-designed molecular scaffolds like 4-Bromo-N-cyclopentylpyridin-2-amine will remain a critical component of successful drug discovery programs.

References

  • Cuny, G. D., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7101–7116. Available at: [Link].

  • Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342–6363. Available at: [Link].

  • Johnson, T. W., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2][5][6]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 57(11), 4720–4744. Available at: [Link].

  • Basit, A., et al. (2022). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 27(23), 8274. Available at: [Link].

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link].

  • Pharmaffiliates. Crizotinib-impurities. Available at: [Link].

  • ResearchGate. Synthesis and structure of crizotinib. Available at: [Link].

  • Zou, H. Y., et al. (2015). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. Cancer Cell, 28(1), 70-81. Available at: [Link].

  • ClinicalTrials.gov. A PHASE 1/2 STUDY OF PF-06463922 (AN ALK/ROS1 TYROSINE KINASE INHIBITOR) IN PATIENTS WITH ADVANCED NON-SMALL CELL LUNG CANCER HARBORING ALK OR ROS1 REARRANGEMENTS. Available at: [Link].

  • Google Patents. Crizotinib preparation method.
  • ResearchGate. Discovery of the ALK/ROS1 Inhibitor, Lorlatinib (PF-06463922). Available at: [Link].

Sources

Method

Application Notes and Protocols: 4-Bromo-N-cyclopentylpyridin-2-amine as a Versatile Precursor for the Synthesis of Potent Kinase Inhibitors

Abstract This comprehensive guide provides detailed application notes and experimental protocols for the utilization of 4-Bromo-N-cyclopentylpyridin-2-amine as a key building block in the synthesis of targeted kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the utilization of 4-Bromo-N-cyclopentylpyridin-2-amine as a key building block in the synthesis of targeted kinase inhibitors. We will explore the synthetic rationale, key reactions, and specific methodologies for leveraging this precursor to generate novel therapeutics. The protocols provided are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success in a research and drug development setting.

Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has revolutionized the therapeutic landscape. Within this field, the 2-aminopyridine scaffold has emerged as a privileged structure, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1] The strategic placement of a bromine atom at the 4-position of the N-cyclopentylpyridin-2-amine core provides a versatile handle for introducing a wide range of molecular diversity through modern cross-coupling reactions. This allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.

The N-cyclopentyl group can provide favorable hydrophobic interactions within the ATP-binding pocket and can contribute to improved metabolic stability and oral bioavailability of the final inhibitor. This document will focus on the practical application of 4-Bromo-N-cyclopentylpyridin-2-amine in the synthesis of inhibitors for key oncogenic kinases, including Polo-like Kinase 4 (PLK4) and Cyclin-Dependent Kinases (CDKs).

Synthesis of the Precursor: 4-Bromo-N-cyclopentylpyridin-2-amine

Proposed Synthetic Scheme

Synthesis_of_Precursor start 2,4-Dibromopyridine product 4-Bromo-N-cyclopentylpyridin-2-amine start->product SNA r reagent Cyclopentylamine (excess) reagent->product conditions Solvent (e.g., EtOH, NMP) Heat (e.g., 100-150 °C) Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions precursor 4-Bromo-N-cyclopentylpyridin-2-amine catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) precursor->catalyst boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->catalyst base Base (e.g., K₂CO₃, Cs₂CO₃) catalyst->base solvent Solvent (e.g., Dioxane/H₂O, Toluene) base->solvent product 4-Aryl/Heteroaryl-N-cyclopentylpyridin-2-amine (Kinase Inhibitor Scaffold) solvent->product Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions precursor 4-Bromo-N-cyclopentylpyridin-2-amine catalyst Pd Catalyst (e.g., Pd₂(dba)₃) precursor->catalyst amine Primary/Secondary Amine amine->catalyst ligand Ligand (e.g., XPhos, BINAP) catalyst->ligand base Base (e.g., Cs₂CO₃, NaOtBu) ligand->base solvent Solvent (e.g., Toluene, Dioxane) base->solvent product N-Cyclopentyl-4-(substituted-amino)pyridin-2-amine (Kinase Inhibitor) solvent->product Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_cellular_response Cellular Response growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase Target Kinase (e.g., PLK4, CDK4/6) receptor->kinase substrate Downstream Substrate kinase->substrate Phosphorylation apoptosis Apoptosis kinase->apoptosis Inhibition leads to proliferation Cell Proliferation substrate->proliferation inhibitor Synthesized Inhibitor (from 4-Bromo-N-cyclopentylpyridin-2-amine) inhibitor->kinase Inhibition

Sources

Application

Application Note: Strategic Synthesis of 2,4-Disubstituted Pyrimidine Derivatives Utilizing 4-Bromo-N-cyclopentylpyridin-2-amine as a Versatile Building Block

Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2,4-disubstituted pyrimidine derivatives, a class of compounds of significant interest in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2,4-disubstituted pyrimidine derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery.[1] The described methodology leverages the strategic use of 4-Bromo-N-cyclopentylpyridin-2-amine as a key building block, enabling a modular and efficient approach to a diverse range of target molecules. The synthetic strategy is centered around a two-step sequence involving a regioselective nucleophilic aromatic substitution (SNAr) followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig reaction.[2] This application note is intended for researchers, medicinal chemists, and professionals in drug development, offering both the theoretical underpinnings and practical, step-by-step guidance for the successful synthesis and characterization of these valuable compounds.

Introduction: The Significance of 2,4-Disubstituted Pyrimidines

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][3] Specifically, 2,4-disubstituted pyrimidine derivatives have demonstrated remarkable therapeutic potential, exhibiting activities as antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[1][3] The versatility of the pyrimidine ring allows for fine-tuning of steric and electronic properties at the 2 and 4 positions, enabling the optimization of pharmacological profiles.[4]

Traditional synthetic routes to these compounds can be lengthy and may lack the modularity required for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, have revolutionized the synthesis of complex aromatic and heteroaromatic systems, offering high efficiency, functional group tolerance, and predictable regioselectivity.[2]

This guide focuses on a robust and flexible synthetic strategy that employs 4-Bromo-N-cyclopentylpyridin-2-amine as a pivotal intermediate. The rationale behind this choice lies in the dual functionality of this molecule: the 2-amino group serves as a nucleophile for initial attachment to a pyrimidine core, while the bromo-substituent on the pyridine ring acts as a handle for subsequent diversification through cross-coupling reactions.

The Synthetic Blueprint: A Two-Stage Approach

The cornerstone of this synthetic approach is a logical and efficient two-step sequence, designed for modularity and high yields.

Stage 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The synthesis commences with the reaction of 4-Bromo-N-cyclopentylpyridin-2-amine with a suitable dihalopyrimidine, typically 2,4-dichloropyrimidine. In this SNAr reaction, the exocyclic amino group of the pyridinylamine acts as the nucleophile, displacing one of the chloro substituents on the pyrimidine ring. The regioselectivity of this initial step is critical. Generally, in 2,4-dichloropyrimidines, the C4 position is more activated towards nucleophilic attack than the C2 position. This preferential reactivity allows for the selective formation of the 4-amino-2-chloropyrimidine intermediate.

Stage 2: Palladium-Catalyzed Cross-Coupling for Diversification

With the pyridinyl moiety securely attached at the C4 position of the pyrimidine ring, the bromo-substituent on the pyridine now serves as the reactive site for a palladium-catalyzed cross-coupling reaction. This allows for the introduction of a wide array of substituents at this position. The two most commonly employed and highly effective methods are:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, reacting the bromo-intermediate with a variety of boronic acids or esters is a powerful choice.[2] This reaction is known for its mild conditions and tolerance of a broad range of functional groups.

  • Buchwald-Hartwig Amination: To introduce carbon-nitrogen bonds, the bromo-intermediate can be coupled with a diverse set of primary or secondary amines.[2] This reaction is instrumental in the synthesis of complex amines and has wide applications in pharmaceutical development.

The choice of palladium catalyst, ligands, base, and solvent is crucial for the success of these cross-coupling reactions and must be optimized for each specific substrate combination.[2]

Visualizing the Synthesis

Diagram 1: Overall Synthetic Workflow

Synthetic Workflow Start 4-Bromo-N-cyclopentylpyridin-2-amine Intermediate 4-((4-Bromo-2-pyridinyl)amino)-2-chloropyrimidine Intermediate Start->Intermediate SNA reaction (Nucleophilic Aromatic Substitution) Reagent1 2,4-Dichloropyrimidine Reagent1->Intermediate FinalProduct 2,4-Disubstituted Pyrimidine Derivative Intermediate->FinalProduct Pd-catalyzed Cross-Coupling Reagent2 R-B(OH)2 (Suzuki) or R'-NH2 (Buchwald-Hartwig) Reagent2->FinalProduct Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br)L2 Pd0->OxAdd Ar-Br Transmetal Transmetalation (Ar-Pd(II)-R)L2 OxAdd->Transmetal [R-B(OH)3]- RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-R Product Ar-R (Final Product) ArBr Ar-Br (Intermediate) BoronicAcid R-B(OH)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Intermediate: N-(4-bromopyridin-2-yl)-N-cyclopentyl-4-phenylpyrimidin-2-amine

  • Materials:

    • 4-Bromo-N-cyclopentylpyridin-2-amine (1.0 eq)

    • 2-chloro-4-phenylpyrimidine (1.05 eq)

    • Sodium tert-butoxide (NaOtBu) (2.5 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

    • Xantphos (0.04 eq)

    • Anhydrous 1,4-dioxane

  • Procedure:

    • To a dry, oven-baked round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-Bromo-N-cyclopentylpyridin-2-amine, 2-chloro-4-phenylpyrimidine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

    • Add anhydrous 1,4-dioxane via syringe.

    • Stir the reaction mixture at 100 °C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired intermediate.

  • Characterization:

    • ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) should be used to confirm the structure and purity of the product.

Protocol 2: Synthesis of a Final 2,4-Disubstituted Pyrimidine Derivative via Suzuki-Miyaura Coupling

  • Materials:

    • N-(4-bromopyridin-2-yl)-N-cyclopentyl-4-phenylpyrimidin-2-amine (1.0 eq)

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • 1,4-Dioxane and water (4:1 mixture)

  • Procedure:

    • In a round-bottom flask, dissolve N-(4-bromopyridin-2-yl)-N-cyclopentyl-4-phenylpyrimidin-2-amine, the arylboronic acid, and potassium carbonate in the 1,4-dioxane/water mixture.

    • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

    • Add Pd(dppf)Cl₂ to the reaction mixture.

    • Heat the mixture to 90 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the final 2,4-disubstituted pyrimidine derivative.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: Representative Synthesized Derivatives

EntryArylboronic AcidProduct StructureExpected Yield (%)
14-Methoxyphenylboronic acidN-cyclopentyl-N-(4-(4-methoxyphenyl)pyridin-2-yl)-4-phenylpyrimidin-2-amine75-85
23-Fluorophenylboronic acidN-cyclopentyl-N-(4-(3-fluorophenyl)pyridin-2-yl)-4-phenylpyrimidin-2-amine70-80
3Thiophene-2-boronic acidN-cyclopentyl-4-phenyl-N-(4-(thiophen-2-yl)pyridin-2-yl)pyrimidin-2-amine65-75

Troubleshooting and Field-Proven Insights

  • Incomplete SNAr Reaction: If the initial substitution reaction is sluggish, consider using a stronger base such as lithium bis(trimethylsilyl)amide (LiHMDS) at lower temperatures. Ensure all reagents and solvents are scrupulously dry.

  • Low Yields in Cross-Coupling: The choice of palladium catalyst and ligand is critical. For challenging substrates, consider using more advanced ligand systems (e.g., Buchwald's biaryl phosphine ligands). Ensure thorough degassing of the reaction mixture to prevent catalyst deactivation.

  • Purification Challenges: The final products can sometimes be difficult to separate from residual starting materials or byproducts. Careful optimization of the chromatographic conditions is essential. In some cases, recrystallization may be a viable alternative for purification.

Conclusion

The synthetic strategy outlined in this application note provides a versatile and efficient pathway to a wide range of 2,4-disubstituted pyrimidine derivatives. By employing 4-Bromo-N-cyclopentylpyridin-2-amine as a key building block, researchers can rapidly access diverse chemical matter for biological screening and lead optimization in drug discovery programs. The detailed protocols and expert insights provided herein should serve as a valuable resource for scientists working in this exciting area of medicinal chemistry.

References

  • Bioengineer.org. (2026, January 24). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis.
  • MDPI. (2023, June 2). Recent medicinal approaches of novel pyrimidine analogs: A review. Available at: [Link]

  • PubMed. (2010, June 15). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]

  • PubMed. (n.d.). Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors. Available at: [Link]

  • PubMed. (n.d.). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. Available at: [Link]

  • NIH. (n.d.). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Available at: [Link]

  • Chemguide. (n.d.). amines as nucleophiles. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Available at: [Link]

  • sioc-journal.cn. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Available at: [Link]

  • ResearchGate. (n.d.). Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines. Available at: [Link]

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 4-Bromo-N-cyclopentylpyridin-2-amine

Introduction: The Strategic Importance of Substituted 2-Aminopyridines in Drug Discovery The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of clinically approv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted 2-Aminopyridines in Drug Discovery

The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage clinical candidates. Its ability to engage in a variety of hydrogen bonding interactions and its tunable electronic properties make it a highly sought-after component in the design of bioactive molecules. The functionalization of this core structure through palladium-catalyzed cross-coupling reactions has emerged as a powerful and versatile strategy for the rapid generation of molecular diversity and the optimization of drug-like properties.[1][2]

This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of a key building block, 4-Bromo-N-cyclopentylpyridin-2-amine . The presence of the N-cyclopentyl group introduces a degree of steric hindrance and alters the electronic profile of the 2-amino group, presenting both challenges and opportunities in reaction development. We will delve into the mechanistic nuances and practical considerations for three of the most impactful cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals to navigate the complexities of cross-coupling with this valuable substrate, enabling the efficient synthesis of novel chemical entities.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, predominantly proceed through a common catalytic cycle.[3] A deep understanding of this cycle is paramount for rational catalyst and ligand selection, as well as for troubleshooting suboptimal reaction outcomes. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

Palladium_Catalytic_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)(Br)L2 Pd(II) Intermediate Oxidative_Addition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation R-M ArPd(II)(R)L2 Pd(II) Intermediate Transmetalation->ArPd(II)(R)L2 Reductive_Elimination Reductive Elimination ArPd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

1. Oxidative Addition: The cycle commences with the active Pd(0) catalyst undergoing oxidative addition with the aryl bromide (4-Bromo-N-cyclopentylpyridin-2-amine). This step involves the insertion of the palladium atom into the carbon-bromine bond, leading to the formation of a Pd(II) intermediate. The rate of this step is influenced by the electron density of the aryl halide and the nature of the palladium catalyst and its associated ligands.

2. Transmetalation: In this step, the organic group (R) from an organometallic reagent (R-M) is transferred to the palladium center, displacing the bromide. The nature of the organometallic reagent dictates the type of cross-coupling reaction (e.g., boronic acids in Suzuki coupling, amines in Buchwald-Hartwig amination). This step is often the rate-determining step and is highly dependent on the choice of base and solvent.

3. Reductive Elimination: The final step involves the formation of the new carbon-carbon or carbon-heteroatom bond, with the coupled product being expelled from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The steric and electronic properties of the ligands on the palladium catalyst play a crucial role in promoting this step.

The Challenge of 2-Aminopyridine Substrates

The presence of the 2-aminopyridine moiety in the substrate introduces a specific challenge. The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive complexes. This is a critical consideration in the selection of appropriate ligands, which must effectively compete with the substrate's coordinating ability to maintain a high concentration of the active catalyst. The N-cyclopentyl group, being bulkier than a simple N-methyl or N-H substituent, can further influence the substrate's coordination properties and steric environment around the reaction center.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.

Expert Insights & Causality in Experimental Design

For a substrate like 4-Bromo-N-cyclopentylpyridin-2-amine, the selection of the catalyst system is critical. The steric bulk of the N-cyclopentyl group and the potential for pyridine nitrogen coordination necessitate the use of bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or RuPhos are often effective in these scenarios as they promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species and facilitate the reductive elimination step.[4]

The choice of base is also a key parameter. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used. The base's role is to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation. The solubility and strength of the base can significantly impact the reaction rate and yield.

Detailed Protocol: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_Reagents Reagent Assembly cluster_Reaction Reaction Setup cluster_Workup Work-up & Purification Reagents 4-Bromo-N-cyclopentylpyridin-2-amine Arylboronic Acid Pd Catalyst & Ligand Base Solvent Setup Combine reagents in a dry flask Degas the mixture Heat under inert atmosphere Reagents->Setup Workup Cool to room temperature Aqueous work-up Extract with organic solvent Dry and concentrate Setup->Workup Purification Column chromatography Workup->Purification

Figure 2: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromo-N-cyclopentylpyridin-2-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-dioxane/water (10:1 mixture)

Procedure:

  • To a dry Schlenk tube, add 4-Bromo-N-cyclopentylpyridin-2-amine, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄-Na₂CO₃Dioxane/H₂O100Moderate
2Pd(OAc)₂SPhosK₃PO₄Toluene110Good
3Pd₂(dba)₃XPhosCs₂CO₃Dioxane100High
4PEPPSI-IPr-K₂CO₃t-AmylOH100Good

Note: Yields are qualitative and will vary depending on the specific arylboronic acid used. This table serves as a guide for initial reaction optimization.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.

Expert Insights & Causality in Experimental Design

The N-cyclopentyl group on the starting material already provides a secondary amine at the 2-position of the pyridine. Therefore, the Buchwald-Hartwig reaction with this substrate would typically involve the coupling of the 4-position with another amine. The choice of catalyst and ligand is again crucial. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are essential to promote the challenging C-N bond formation. The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is critical to deprotonate the coupling amine without competing in the reaction.

Detailed Protocol: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_Reagents Reagent Assembly cluster_Reaction Reaction Setup cluster_Workup Work-up & Purification Reagents 4-Bromo-N-cyclopentylpyridin-2-amine Amine Pd Pre-catalyst & Ligand Base Solvent Setup Combine reagents in a glovebox or under inert gas Add degassed solvent Heat with stirring Reagents->Setup Workup Cool to room temperature Quench with care Aqueous work-up Extract and concentrate Setup->Workup Purification Column chromatography or recrystallization Workup->Purification

Figure 3: A typical workflow for a Buchwald-Hartwig amination reaction.

Materials:

  • 4-Bromo-N-cyclopentylpyridin-2-amine (1.0 equiv)

  • Amine (1.2 equiv)

  • G3-XPhos Palladacycle (1-2 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox, add 4-Bromo-N-cyclopentylpyridin-2-amine, the amine, the G3-XPhos Palladacycle, and sodium tert-butoxide to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryPalladium Pre-catalystLigandBaseSolventTemp (°C)
1Pd(OAc)₂BINAPNaOtBuToluene110
2Pd₂(dba)₃RuPhosLHMDSDioxane100
3G3-XPhos-K₂CO₃t-BuOH100
4G4-RuPhos-K₃PO₄Dioxane110

Note: The success of the reaction is highly dependent on the nature of the amine coupling partner. The conditions in this table provide a starting point for optimization.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide.

Expert Insights & Causality in Experimental Design

The classical Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst. However, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). For a substrate like 4-Bromo-N-cyclopentylpyridin-2-amine, a copper-free protocol is often preferred. The choice of a suitable palladium catalyst and ligand, along with an appropriate base (typically an amine base like triethylamine or diisopropylethylamine), is crucial for an efficient reaction.

Detailed Protocol: Sonogashira Coupling (Copper-Free)

Sonogashira_Workflow cluster_Reagents Reagent Assembly cluster_Reaction Reaction Setup cluster_Workup Work-up & Purification Reagents 4-Bromo-N-cyclopentylpyridin-2-amine Terminal Alkyne Pd Catalyst & Ligand Base Solvent Setup Combine reagents in a dry flask Degas the mixture Heat under inert atmosphere Reagents->Setup Workup Cool to room temperature Filter off amine salts Concentrate the filtrate Setup->Workup Purification Column chromatography Workup->Purification

Figure 4: A typical workflow for a copper-free Sonogashira coupling reaction.

Materials:

  • 4-Bromo-N-cyclopentylpyridin-2-amine (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Triethylamine (3.0 equiv)

  • Anhydrous THF or DMF

Procedure:

  • To a dry Schlenk tube, add 4-Bromo-N-cyclopentylpyridin-2-amine and Pd(PPh₃)₄.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent, followed by triethylamine and the terminal alkyne via syringe.

  • Heat the reaction mixture to 60-80 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove the amine salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Sonogashira Coupling Conditions
EntryPalladium SourceLigandBaseSolventTemp (°C)
1PdCl₂(PPh₃)₂/CuIPPh₃Et₃NTHF60
2Pd(PPh₃)₄-i-Pr₂NEtDMF80
3Pd(OAc)₂SPhosCs₂CO₃Dioxane100
4Pd(dba)₂cataCXium® AK₂CO₃Toluene110

Note: The choice between copper-catalyzed and copper-free conditions will depend on the specific alkyne and the desired purity of the final product.

Synthesis of the Starting Material: 4-Bromo-N-cyclopentylpyridin-2-amine

A potential synthetic route to the title compound could involve the nucleophilic aromatic substitution of a suitable dihalopyridine with cyclopentylamine, followed by a selective bromination. Alternatively, a direct amination of a dibromopyridine could be explored. A plausible, though not definitively documented, approach is outlined below.

A potential route could involve the reaction of 2,4-dibromopyridine with cyclopentylamine. The greater reactivity of the 2-position towards nucleophilic substitution would likely favor the formation of the desired isomer.

Troubleshooting and Optimization

Low yields or incomplete reactions in palladium-catalyzed cross-couplings with 2-aminopyridine derivatives are common. Here are some key areas to investigate:

  • Catalyst and Ligand: If the reaction is sluggish, consider switching to a more electron-rich and bulky ligand (e.g., from SPhos to XPhos or a more advanced palladacycle precatalyst).

  • Base: The choice of base is critical. If a carbonate base is ineffective, a stronger base like a phosphate or an alkoxide may be necessary. Ensure the base is anhydrous, as water can interfere with the catalytic cycle.

  • Solvent: The solvent can influence the solubility of the reagents and the stability of the catalyst. A screen of different aprotic polar solvents (e.g., dioxane, toluene, DMF) may be beneficial.

  • Temperature: Increasing the reaction temperature can often improve the rate of reaction, but it may also lead to decomposition of the catalyst or starting materials.

  • Degassing: Thoroughly degassing the reaction mixture is crucial to prevent oxidation of the Pd(0) catalyst.

Conclusion

4-Bromo-N-cyclopentylpyridin-2-amine is a valuable building block for the synthesis of novel, highly substituted 2-aminopyridine derivatives. While the inherent properties of this substrate present some challenges for palladium-catalyzed cross-coupling, a rational approach to the selection of catalysts, ligands, bases, and solvents can lead to high-yielding and efficient transformations. The detailed protocols and expert insights provided in this guide serve as a strong foundation for researchers to successfully employ this versatile substrate in their drug discovery and development programs.

References

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Publishing. Retrieved January 27, 2026, from [Link]

  • Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2004). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. (2020). ACS Publications. Retrieved January 27, 2026, from [Link]

  • New Palladium Precatalysts For Cross-Coupling Reactions. (n.d.). ABCR. Retrieved January 27, 2026, from [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. (2024). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2018). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES, 51(11), 2723. Retrieved January 27, 2026, from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). MDPI. Retrieved January 27, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.). Retrieved January 27, 2026, from [Link]

  • Palladium N-Heterocyclic Carbene Pre-catalysts Bearing Different Ancillary Ligands for the Buchwald–Hartwig Amination of Cyclic Secondary Amines with Aryl Chlorides. (2023). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. Retrieved January 27, 2026, from [Link]

  • B-Alkyl Suzuki Couplings. (2005). Macmillan Group. Retrieved January 27, 2026, from [Link]

  • Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. (2021). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved January 27, 2026, from [Link]

  • New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. (2023). ACS Publications. Retrieved January 27, 2026, from [Link]

  • The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. (2021). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2022). RSC Publishing. Retrieved January 27, 2026, from [Link]

  • N-Aminopyridinium reagents as traceless activating groups in the synthesis of N-Aryl aziridines. (2022). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Palladium Pre‐Catalysts for Cross‐Coupling Reactions. (2022). ChemistryViews. Retrieved January 27, 2026, from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Retrieved January 27, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-N-cyclopentylpyridin-2-amine

Welcome to the technical support center for the synthesis of 4-Bromo-N-cyclopentylpyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-N-cyclopentylpyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis of this important chemical intermediate. Our approach is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reliable outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of 4-Bromo-N-cyclopentylpyridin-2-amine, focusing on a common synthetic route: the nucleophilic aromatic substitution (SNAr) of 2,4-dibromopyridine with cyclopentylamine.

Diagram of the Primary Synthetic Route and Key Byproducts

2,4-Dibromopyridine 2,4-Dibromopyridine Product 4-Bromo-N-cyclopentylpyridin-2-amine 2,4-Dibromopyridine->Product Cyclopentylamine, Base, Heat Byproduct1 2-Bromo-N-cyclopentylpyridin-4-amine (Regioisomeric Impurity) 2,4-Dibromopyridine->Byproduct1 Attack at C4 Unreacted Unreacted 2,4-Dibromopyridine 2,4-Dibromopyridine->Unreacted Incomplete Reaction Cyclopentylamine Cyclopentylamine Byproduct2 2,4-bis(Cyclopentylamino)pyridine (Double Substitution) Product->Byproduct2 Excess Cyclopentylamine

Caption: Synthetic pathway for 4-Bromo-N-cyclopentylpyridin-2-amine and major byproducts.

Question 1: My reaction yield is consistently low, and I observe a significant amount of unreacted 2,4-dibromopyridine in my crude NMR. What are the likely causes and how can I improve conversion?

Answer:

Low conversion in this SNAr reaction is a common issue and can typically be attributed to several factors related to reaction conditions and reagent purity.

Probable Causes:

  • Insufficient Reaction Temperature or Time: Nucleophilic aromatic substitution on electron-deficient pyridine rings is an activated process. The reaction may require elevated temperatures to proceed at a reasonable rate.

  • Base Incompatibility or Insufficient Amount: A suitable base is crucial to neutralize the HBr generated during the reaction. If the base is too weak, or if it is sterically hindered and cannot efficiently deprotonate the amine-pyridine adduct, the reaction will be sluggish.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the charged intermediate (Meisenheimer complex), thereby stabilizing it and accelerating the reaction.

  • Reagent Purity: The presence of moisture can quench the base, while impurities in the starting materials can interfere with the reaction.

Troubleshooting Steps & Experimental Protocol:

  • Optimize Reaction Temperature:

    • Begin by running the reaction at a moderate temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

    • If the reaction is slow, incrementally increase the temperature by 10-20 °C. Be mindful that excessively high temperatures can lead to the formation of degradation products.

  • Select an Appropriate Base:

    • Commonly used bases for this type of reaction include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Ensure at least 2-3 equivalents of the base are used to drive the reaction to completion.

  • Solvent Selection:

    • If you are using a less polar solvent like toluene or dioxane, consider switching to a polar aprotic solvent such as DMF or DMSO.

Optimized Protocol for Improved Conversion:

ParameterRecommended ConditionRationale
Solvent Anhydrous DMF or DMSOPolar aprotic, stabilizes charged intermediates.
Base K₂CO₃ or Cs₂CO₃ (3.0 eq.)Effectively neutralizes HBr produced.
Temperature 100-120 °CProvides sufficient energy for activation.
Time 12-24 hoursAllows the reaction to proceed to completion.
Atmosphere Inert (N₂ or Ar)Prevents side reactions with atmospheric moisture and oxygen.
Question 2: My mass spectrometry analysis shows two isomeric products with the same mass. How can I confirm the identity of my desired product and what is the likely isomeric byproduct?

Answer:

The presence of a regioisomeric byproduct is the most common challenge in this synthesis. Nucleophilic attack can occur at either the C2 or C4 position of the 2,4-dibromopyridine ring. While the C2 position is generally more electron-deficient, the C4 position can also be susceptible to attack.

The Most Common Regioisomeric Byproduct:

  • 2-Bromo-N-cyclopentylpyridin-4-amine: This isomer is formed when cyclopentylamine attacks the C4 position of 2,4-dibromopyridine.

Confirmation and Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton coupling patterns in the aromatic region will be distinct for the two isomers. For the desired 4-bromo-2-amino isomer, you would expect to see three distinct aromatic protons. For the 2-bromo-4-amino isomer, a different splitting pattern will be observed. 2D NMR techniques like COSY and HMBC can definitively establish the connectivity.

    • ¹³C NMR: The chemical shifts of the carbon atoms attached to the bromine and the amino group will differ significantly between the two isomers.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop an HPLC method that can resolve the two isomers. They will likely have different retention times due to differences in polarity. This method can then be used to quantify the purity of your product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) is a good starting point.

Minimizing the Formation of the Regioisomeric Byproduct:

  • Reaction Temperature: Lowering the reaction temperature may improve regioselectivity in favor of the thermodynamically more stable product, although this could also decrease the overall reaction rate.

  • Catalysis: While this is an SNAr reaction, in some cases, the use of a palladium catalyst in a Buchwald-Hartwig amination protocol with a suitable ligand can offer higher regioselectivity.

Question 3: I am observing a byproduct with a higher molecular weight, suggesting double substitution. How can I prevent its formation?

Answer:

The formation of a double-substituted byproduct, 2,4-bis(cyclopentylamino)pyridine , occurs when a second molecule of cyclopentylamine displaces the remaining bromine atom on the desired product.

Causes and Prevention:

  • Stoichiometry: The most common cause is using a large excess of cyclopentylamine.

  • Reaction Temperature and Time: Prolonged reaction times at high temperatures can promote the second substitution.

Troubleshooting and Protocol Adjustment:

  • Control Stoichiometry:

    • Use a stoichiometric amount or only a slight excess (1.05-1.2 equivalents) of cyclopentylamine relative to 2,4-dibromopyridine.

  • Monitor Reaction Progress:

    • Carefully monitor the reaction using TLC or LC-MS. Once the starting material is consumed and a significant amount of the desired product has formed, quench the reaction to prevent further substitution.

  • Purification:

    • This byproduct is significantly more polar than the desired monosubstituted product. It can usually be separated effectively using silica gel column chromatography.

Workflow for Minimizing Byproducts

cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification Start 1. Add 2,4-dibromopyridine and solvent to flask Reagents 2. Add base (e.g., K2CO3) Start->Reagents Amine 3. Add cyclopentylamine (1.1 eq.) Reagents->Amine Heat 4. Heat to 100-120 °C Amine->Heat Monitor 5. Monitor by TLC/LC-MS every 2-4 hours Heat->Monitor Quench 6. Quench with water when starting material is consumed Monitor->Quench Reaction Complete Extract 7. Extract with organic solvent Quench->Extract Purify 8. Purify by column chromatography Extract->Purify

Caption: A workflow designed to minimize the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the best starting materials for this synthesis?

A1: The most direct route is typically from 2,4-dibromopyridine and cyclopentylamine . Alternatively, one could start with 2-amino-4-bromopyridine and perform an N-alkylation with a cyclopentyl halide, but this can lead to issues with N,N-dialkylation.

Q2: How can I effectively purify the crude product?

A2: Silica gel column chromatography is the most effective method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, will allow for the separation of unreacted starting material, the desired product, and the more polar byproducts.

Q3: Are there any specific safety precautions I should take?

A3: Yes. 2,4-dibromopyridine is a halogenated heterocyclic compound and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents often used, such as DMF and DMSO, have their own specific handling requirements. Always consult the Safety Data Sheet (SDS) for all reagents before beginning your experiment.

Q4: Can I use a different amine in this reaction?

A4: Yes, this synthetic approach is generally applicable to other primary and some secondary amines. However, the reactivity and potential for side reactions may vary depending on the nucleophilicity and steric bulk of the amine.

References

  • Nucleophilic Aromatic Substitution on Pyridines: For a foundational understanding of the reactivity of halogenated pyridines, refer to general principles of heterocyclic chemistry. A relevant discussion on the regioselectivity of nucleophilic attack on the pyridine ring can be found in resources covering this topic.[1]

  • Buchwald-Hartwig Amination: While the primary discussion is on SNAr, palladium-catalyzed cross-coupling reactions are a powerful alternative for C-N bond formation and can sometimes offer better control over regioselectivity.
  • Impurity Profiling: The importance of identifying and quantifying impurities in active pharmaceutical ingredients and their intermediates is a critical aspect of drug development.

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Reactions Involving 4-Bromo-Pyridines

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-bromo-pyridines in cross-coupling reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-bromo-pyridines in cross-coupling reactions. As a Senior Application Scientist, I've compiled this resource to address common challenges encountered in the lab, moving beyond simple procedural steps to explain the underlying chemical principles. This guide is structured in a question-and-answer format to provide direct solutions to specific experimental issues.

Section 1: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. However, the unique electronic properties of the pyridine ring, particularly the nitrogen atom's Lewis basicity, can introduce specific challenges when using 4-bromo-pyridine as a substrate.

FAQ 1: My Suzuki-Miyaura reaction with 4-bromo-pyridine is giving low to no yield. What are the likely causes and how can I fix it?

Low or no product yield is a frequent issue. The root cause often lies in one of several key areas: catalyst inhibition, suboptimal reaction conditions, or degradation of starting materials.

Causality and Troubleshooting Steps:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or the formation of unreactive complexes.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can shield the palladium center and promote the desired catalytic cycle over catalyst inhibition.

  • Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst, is often rate-limiting. This step requires activation of the boronic acid by a base.[1]

    • Solution: Carefully select the base. While stronger bases like sodium tert-butoxide can be effective, they can also promote side reactions. For many 4-bromo-pyridine couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ provide a good balance of reactivity and selectivity.[2] The use of aqueous base solutions is common, as the presence of water can facilitate the formation of the active boronate species.

  • Protodeboronation of the Boronic Acid: This is a significant side reaction where the boronic acid reacts with a proton source (often water or solvent) to replace the boron group with a hydrogen atom, effectively destroying your nucleophile.[3][4] Electron-deficient heteroaryl boronic acids are particularly susceptible to this process.[5]

    • Solution:

      • Use a higher equivalent of the boronic acid (e.g., 1.5-2.0 equivalents).

      • Ensure your solvent is thoroughly degassed to remove dissolved oxygen, which can promote this side reaction.

      • Consider using boronate esters (e.g., pinacol esters) which are often more stable than the corresponding boronic acids.

  • Decomposition of Starting Materials: 4-Bromo-pyridine can be unstable under certain conditions, and boronic acids can degrade upon storage.

    • Solution: Use freshly purchased or purified 4-bromo-pyridine. Check the quality of your boronic acid; if it has been stored for a long time, consider purifying it or purchasing a new batch.

Optimized Starting Protocol for Suzuki-Miyaura Coupling of 4-Bromo-Pyridine:

ComponentRoleRecommended Conditions
4-Bromo-pyridine Electrophile1.0 equivalent
Aryl Boronic Acid Nucleophile1.2 - 1.5 equivalents
Palladium Catalyst CatalystPd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂/Ligand (1-3 mol%)
Ligand (if using Pd(OAc)₂) Stabilize CatalystSPhos, XPhos, or other biaryl phosphines (1.2-1.5 eq. to Pd)
Base Activate Boronic AcidK₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equivalents)
Solvent Reaction MediumDegassed 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)
Temperature Reaction Rate80-110 °C
Atmosphere Prevent OxidationInert (Argon or Nitrogen)
FAQ 2: I'm observing significant amounts of a biaryl byproduct from the homocoupling of my boronic acid. How can I minimize this?

Boronic acid homocoupling is a common side reaction, especially in the presence of oxygen, which can lead to the formation of Pd(II) species that promote this undesired pathway.[6][7]

Mechanism of Boronic Acid Homocoupling:

2_ArB(OH)2 2 ArB(OH)₂ Ar-Ar Ar-Ar (Homocoupling Product) 2_ArB(OH)2->Ar-Ar + Pd(II) Pd(II) Pd(II) Pd(0) Pd(0) Pd(II)->Pd(0) Reduction

Caption: Oxidative homocoupling of boronic acids.

Troubleshooting Strategies:

  • Rigorous Degassing: The most critical step is to thoroughly degas your reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. This minimizes the presence of oxygen, which is a key promoter of homocoupling.[6]

  • Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ can be advantageous over Pd(II) sources such as Pd(OAc)₂, as it reduces the initial concentration of the species that drive homocoupling.

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. When applied to 4-bromo-pyridine, careful consideration of the ligand and base is crucial for success.

FAQ 3: My Buchwald-Hartwig amination of 4-bromo-pyridine is sluggish and gives a low yield of the desired 4-amino-pyridine derivative. What should I try?

Similar to the Suzuki reaction, catalyst inhibition and suboptimal conditions are common culprits. However, the nature of the amine nucleophile adds another layer of complexity.

Causality and Troubleshooting Steps:

  • Ligand Choice is Critical: The choice of phosphine ligand is paramount in Buchwald-Hartwig aminations. For electron-rich and sterically hindered substrates like 4-bromo-pyridine, bulky biaryl phosphine ligands are often necessary to promote the reductive elimination step and prevent catalyst decomposition.

    • Solution: Screen a panel of Buchwald ligands. Good starting points for 4-bromo-pyridine include XPhos, RuPhos, and BrettPhos.[8] For primary amines, BrettPhos is often a good choice, while RuPhos is generally effective for secondary amines.[8]

  • Base Selection and Strength: A strong, non-nucleophilic base is required to deprotonate the amine and generate the active palladium-amido complex.

    • Solution: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base. However, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, although this may require higher temperatures and longer reaction times.

  • Hydrodehalogenation Side Reaction: A common side reaction is the replacement of the bromine atom with a hydrogen, leading to the formation of pyridine. This can occur via a β-hydride elimination pathway from a palladium-amido intermediate.

    • Solution: The use of bulky, chelating ligands can suppress β-hydride elimination by preventing the formation of a vacant coordination site on the palladium center.[9]

General Protocol for Buchwald-Hartwig Amination of 4-Bromo-Pyridine:

ComponentRoleRecommended Conditions
4-Bromo-pyridine Electrophile1.0 equivalent
Amine Nucleophile1.1 - 1.2 equivalents
Palladium Pre-catalyst CatalystPd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst
Ligand Promote CatalysisXPhos, RuPhos, or BrettPhos (2-4 mol%)
Base Deprotonate AmineNaOtBu (1.2 - 1.4 equivalents)
Solvent Reaction MediumAnhydrous, degassed Toluene or 1,4-Dioxane
Temperature Reaction Rate80-110 °C
Atmosphere Prevent OxidationInert (Argon or Nitrogen)

Catalytic Cycle of Buchwald-Hartwig Amination:

Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Pd(II)Complex Ar-Pd(II)(X)L₂ OxAdd->Pd(II)Complex Ligand_Exch Ligand Exchange (+ R₂NH, - HX) Pd(II)Complex->Ligand_Exch Amido_Complex Ar-Pd(II)(NR₂)L₂ Ligand_Exch->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd(0)L2 Regenerates Catalyst Product Ar-NR₂ (Product) Red_Elim->Product

Caption: Key steps in the Buchwald-Hartwig amination cycle.

Section 3: Purification and Work-up

Proper purification is essential to obtain your desired product in high purity. Reactions involving 4-bromo-pyridines can present unique purification challenges.

FAQ 4: How can I effectively remove the palladium catalyst and phosphine ligand byproducts from my reaction mixture?

Residual palladium and phosphine oxides can be difficult to remove, especially given the coordinating ability of the pyridine product.

Purification Strategies:

  • Filtration through Celite®: A simple first step is to dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) and filter it through a pad of Celite®. This will remove a significant portion of the insoluble palladium black and other inorganic salts.[10]

  • Aqueous Washes:

    • Acidic Wash: A wash with a dilute acid (e.g., 1 M HCl) can protonate your pyridine product, making it water-soluble and allowing for the removal of non-basic organic impurities. Subsequent basification of the aqueous layer and extraction will recover your product.

    • Ammonium Chloride Wash: A saturated aqueous solution of NH₄Cl can help to remove some residual palladium.

    • Thiourea Wash: Washing with a dilute solution of thiourea can effectively scavenge residual palladium by forming a tight complex.

  • Column Chromatography: This is often the most effective method for achieving high purity.

    • Stationary Phase: Silica gel is commonly used. For particularly basic pyridine compounds that may streak on silica, consider using alumina or treating the silica gel with a small amount of triethylamine in the eluent.

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective.

  • Palladium Scavengers: For applications where very low palladium levels are required (e.g., pharmaceutical intermediates), commercially available palladium scavengers can be employed. These are typically silica- or polymer-supported ligands (e.g., thiols, amines) that selectively bind to and remove palladium from the product solution.

FAQ 5: I have unreacted boronic acid and its homocoupling byproduct in my crude product after a Suzuki reaction. How can I remove them?

These impurities can often co-elute with the desired product during chromatography.

Removal Strategies:

  • Basic Wash: Boronic acids are acidic and can be removed by washing the organic layer with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will be deprotonated to form a water-soluble boronate salt.[11]

  • Diol Extraction: Boronic acids can form esters with diols. Washing the organic solution with a solution containing a diol like pinacol or sorbitol can help to extract the boronic acid into the aqueous phase.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for removing both unreacted starting materials and byproducts.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Nagano, T., et al. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). [Link]

  • Frank, A., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Ali, H., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Nagano, T., et al. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]

  • The Organic Chemistry Tutor. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. (2025). [Link]

  • Kashani, S. K., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Li, J. J., et al. The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry. [Link]

  • ResearchGate. How can i remove palladium Pd catalyst easily?. (2015). [Link]

  • ResearchGate. Can I remove boronic acid using Work up process?. (2016). [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo.... [Link]

  • Le, C. M., et al. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • Wikipedia. Protodeboronation. [Link]

  • Reddit. Trying to remove a boronic acid in a workup. Help!. (2017). [Link]

  • Thompson, W. J., et al. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • Cox, P. A., et al. Protodeboronation versus SMC reaction for 2-pyridine boronic acid. In Suzuki–Miyaura Coupling; 2016; pp 23–51.
  • Bullock, K. M., et al. An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates.
  • Valente, C., et al. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. [Link]

  • Pagano, N., et al. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Le, C. M., et al. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Rueda-Espinosa, J., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • The Royal Society of Chemistry. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2015). [Link]

  • Scott Rychnovsky. Masking Boronic Acids for Suzuki Coupling. YouTube. (2011). [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Billingsley, K. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]

  • Hayes, C. J., et al. Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Biotage. How to Remove Palladium in three easy steps. (2023). [Link]

  • Dorel, R., et al. The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.
  • ResearchGate. Mechanistic studies on the protodeboronation. [a] The protodeboronation of various heteroaryl boronic esters. [b] The competition reaction of heteroaryl boronic esters reactivities. All yields were determined by gas chromatography (GC) analysis using anthracene as the internal standard.. [Link]

  • Dhimitruka, I., et al. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. [Link]

  • Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. [Link]

Sources

Troubleshooting

Stability and storage conditions for 4-Bromo-N-cyclopentylpyridin-2-amine

Welcome to the technical support center for 4-Bromo-N-cyclopentylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-N-cyclopentylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, maximizing its efficacy and ensuring the reproducibility of your experimental results. Here, we address common questions and troubleshooting scenarios based on the chemical properties of bromopyridine and amine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-Bromo-N-cyclopentylpyridin-2-amine?

A1: For optimal stability, 4-Bromo-N-cyclopentylpyridin-2-amine should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] To prevent potential degradation, it is crucial to protect the compound from moisture, light, and air. Some sources suggest storing the compound under an inert atmosphere, such as argon or nitrogen, particularly for long-term storage.

Q2: At what temperature should I store the compound?

A2: While specific data for this exact compound is not universally established, a general guideline for many bromopyridine derivatives is to store them at room temperature.[3] However, for enhanced long-term stability, refrigeration (2-8 °C) is often recommended. Always refer to the supplier's specific recommendations if available.

Q3: Is 4-Bromo-N-cyclopentylpyridin-2-amine sensitive to light or air?

A3: Yes, compounds containing amine and pyridine functionalities can be sensitive to both light and air. Oxidative degradation of amines can occur, and exposure to light can catalyze decomposition.[4][5] It is best practice to store the compound in an amber or opaque vial to protect it from light. Minimizing headspace in the container can also reduce the risk of oxidation.

Q4: What are the signs of degradation?

A4: Visual signs of degradation can include a change in color (e.g., darkening or yellowing), clumping of the solid material (indicating moisture absorption), or a noticeable change in solubility. For a more definitive assessment, analytical techniques such as HPLC, GC-MS, or NMR should be used to check the purity of the compound against a reference standard.

Q5: What solvents are compatible with 4-Bromo-N-cyclopentylpyridin-2-amine for creating stock solutions?

A5: The solubility of 2-aminopyridine derivatives can vary. Common organic solvents such as ethanol, methanol, and acetonitrile are often suitable for creating stock solutions.[6] It is advisable to prepare stock solutions fresh. If storage is necessary, they should be stored at low temperatures (e.g., -20 °C) in tightly sealed vials to minimize solvent evaporation and degradation. The long-term stability of the compound in solution should be validated for your specific experimental conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving 4-Bromo-N-cyclopentylpyridin-2-amine.

Scenario 1: Inconsistent or lower-than-expected reaction yield.

  • Possible Cause: Degradation of the starting material due to improper storage.

  • Troubleshooting Steps:

    • Verify Purity: Assess the purity of your 4-Bromo-N-cyclopentylpyridin-2-amine sample using an appropriate analytical method (e.g., NMR, LC-MS). Compare the results with the certificate of analysis or a fresh batch.

    • Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dry, dark, and tightly sealed).

    • Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of the compound for your reaction.

Scenario 2: Appearance of unexpected side products in your reaction.

  • Possible Cause: The presence of impurities from the degradation of 4-Bromo-N-cyclopentylpyridin-2-amine. Amine degradation can lead to various byproducts that may interfere with your reaction.[5]

  • Troubleshooting Steps:

    • Characterize Impurities: If possible, identify the structure of the side products using mass spectrometry or NMR to understand the potential degradation pathway.

    • Purify the Starting Material: If the purity of your compound is compromised, consider purifying it by recrystallization or chromatography before use.

    • Evaluate Reaction Conditions: Ensure your reaction conditions are not contributing to the degradation. For example, prolonged exposure to high temperatures or strong oxidizing or acidic conditions should be avoided unless necessary for the reaction.[7][8]

Scenario 3: The solid compound has changed in appearance (e.g., color, texture).

  • Possible Cause: This is a strong indicator of degradation, likely due to oxidation or hydrolysis.

  • Troubleshooting Steps:

    • Do Not Use: It is highly recommended not to use a compound that has visibly degraded, as it will likely lead to unreliable experimental results.

    • Properly Dispose: Dispose of the degraded material according to your institution's safety guidelines.

    • Review Handling Procedures: Re-evaluate your handling procedures to prevent future degradation. Ensure that the container is always tightly sealed after use and that exposure to the atmosphere is minimized.

Data Summary

ParameterRecommended ConditionRationale
Temperature Room temperature or 2-8 °C for long-term storage.[3]Minimizes thermal degradation.
Atmosphere Store in a tightly sealed container, under inert gas (e.g., Ar, N₂) if possible.Prevents oxidation and hydrolysis.[1]
Light Protect from light by using an amber or opaque vial.Avoids light-catalyzed degradation.
Moisture Store in a dry environment, such as in a desiccator.Prevents hydrolysis.
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[7][8][9]Can cause vigorous reactions and degradation.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 4-Bromo-N-cyclopentylpyridin-2-amine.

1. Preparation of Standard Solution:

  • Accurately weigh approximately 1 mg of a new, trusted batch of 4-Bromo-N-cyclopentylpyridin-2-amine.
  • Dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
  • Perform serial dilutions to generate a calibration curve if quantitative analysis is required.

2. Preparation of Sample Solution:

  • Prepare a solution of the 4-Bromo-N-cyclopentylpyridin-2-amine sample to be tested at the same concentration as the standard.

3. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 254 nm.
  • Injection Volume: 10 µL.

4. Analysis:

  • Inject the standard and sample solutions.
  • Compare the retention time of the main peak in the sample chromatogram to that of the standard.
  • Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Visualizing Troubleshooting and Stability

Diagram 1: Troubleshooting Workflow for Inconsistent Experimental Results

G start Inconsistent Experimental Results check_purity Assess Purity of 4-Bromo-N-cyclopentylpyridin-2-amine (e.g., HPLC, NMR) start->check_purity review_storage Review Storage Conditions (Temp, Light, Moisture) check_purity->review_storage Purity is Low continue_troubleshooting Issue Persists: Evaluate Other Experimental Parameters check_purity->continue_troubleshooting Purity is High fresh_sample Use a Fresh, Unopened Sample review_storage->fresh_sample Improper Storage Confirmed purify Purify Existing Sample (e.g., Recrystallization) review_storage->purify Improper Storage Confirmed problem_solved Problem Resolved fresh_sample->problem_solved purify->problem_solved

Caption: A flowchart for troubleshooting inconsistent results.

Diagram 2: Key Factors Affecting Stability

G cluster_factors Stability Factors compound 4-Bromo-N-cyclopentylpyridin-2-amine degradation Degradation temperature High Temperature temperature->degradation light Light Exposure light->degradation moisture Moisture/Humidity moisture->degradation oxygen Oxygen (Air) oxygen->degradation incompatible_chemicals Incompatible Chemicals incompatible_chemicals->degradation

Caption: Factors influencing compound stability.

References

Sources

Optimization

Overcoming challenges in the amination of bromo-pyridines

Welcome to the technical support center for the amination of bromo-pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthet...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amination of bromo-pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Aminopyridines are a cornerstone in medicinal chemistry and materials science, yet their synthesis can be fraught with challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles in your experiments.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions encountered during the amination of bromo-pyridines.

Q1: My Buchwald-Hartwig amination of 2-bromopyridine is giving low to no yield. What are the most common causes?

Low yields in Buchwald-Hartwig aminations of 2-bromopyridines often stem from several factors. Firstly, the choice of ligand is critical. Electron-deficient pyridines can be challenging substrates, and standard phosphine ligands may not be effective. Consider using more electron-rich and sterically hindered ligands like XPhos or t-BuXPhos, which can promote the challenging reductive elimination step. Secondly, the base is crucial. While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, they can sometimes lead to side reactions. Weaker bases like potassium carbonate (K₂CO₃) might be effective with the right ligand and solvent combination, particularly with more reactive amines.[1] Lastly, ensure your reaction is strictly anaerobic. Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation.

Q2: I am observing significant amounts of de-brominated starting material in my reaction. How can I prevent this?

The formation of de-brominated byproducts is a common issue, particularly in Ullmann-type couplings, and can also occur in palladium-catalyzed reactions. This side reaction is often promoted by the presence of trace amounts of water or other protic sources in the reaction mixture. Ensure that your solvent and reagents are scrupulously dried. In Ullmann reactions, the choice of copper catalyst and ligand is also important. Using a well-defined copper(I) source and a suitable ligand can help to minimize this side reaction.

Q3: Which position on a poly-brominated pyridine is most likely to react?

The reactivity of bromine atoms on a pyridine ring is influenced by their position relative to the nitrogen atom. Generally, the order of reactivity for nucleophilic aromatic substitution (SNAr) is 4- > 2- > 3-position. The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack. Therefore, in a poly-brominated pyridine, the bromine at the 4- or 2-position is expected to be more reactive than the one at the 3-position.

Q4: Can I use aqueous ammonia for the amination of bromo-pyridines?

While challenging, the use of aqueous ammonia in palladium-catalyzed aminations has been reported.[2] This approach requires careful selection of the ligand and reaction conditions to overcome the low nucleophilicity of ammonia and its potential to deactivate the catalyst. Specialized ligands designed for ammonia coupling are often necessary. For simpler setups, using a surrogate for ammonia, such as an imine or a protected amine, followed by deprotection, can be a more reliable strategy.

Troubleshooting Guides

This section provides detailed troubleshooting for more persistent issues, organized by the type of amination reaction.

Guide 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with bromo-pyridines is highly dependent on the careful selection of reaction components.

Problem 1.1: Low Conversion of Bromo-pyridine Starting Material

  • Possible Cause: Inefficient oxidative addition or catalyst deactivation.

  • Troubleshooting Steps:

    • Ligand Selection: For electron-deficient bromo-pyridines, consider switching to more electron-rich and sterically bulky phosphine ligands such as DavePhos, XPhos, or BrettPhos. These ligands stabilize the palladium center and facilitate the oxidative addition step.[3]

    • Catalyst Pre-formation: Pre-forming the active Pd(0) catalyst by stirring the palladium precursor (e.g., Pd(OAc)₂) with the phosphine ligand in the solvent for a few minutes before adding the substrates can improve reaction efficiency.[4]

    • Base Selection: While NaOtBu is a common choice, other bases like LiHMDS or K₃PO₄ can sometimes give better results depending on the substrate and ligand.

    • Solvent: Toluene and dioxane are common solvents. However, for some systems, more polar aprotic solvents like DMF or NMP might be beneficial, but be mindful of potential side reactions at high temperatures.

Problem 1.2: Formation of Side Products (e.g., Hydrodehalogenation, Dimerization)

  • Possible Cause: Competing reaction pathways or catalyst instability.

  • Troubleshooting Steps:

    • Reaction Temperature: Lowering the reaction temperature can sometimes suppress side reactions. However, this may also decrease the rate of the desired reaction, so a careful balance is needed.

    • Ligand-to-Metal Ratio: Increasing the ligand-to-palladium ratio can sometimes help to stabilize the catalyst and prevent side reactions. A ratio of 1.5:1 to 2:1 is a good starting point.

    • Moisture and Oxygen Control: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.[4]

  • Add anhydrous toluene via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.[4]

  • Add 2-bromo-4-methylpyridine (1.0 equivalent) and the amine (1.2 equivalents).[4]

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Common and effective Pd(0) and Pd(II) sources.
Ligand XPhos, DavePhos, t-BuXPhosElectron-rich, bulky ligands are effective for challenging substrates.
Base NaOtBu, K₂CO₃, Cs₂CO₃Strong, non-nucleophilic bases are generally preferred.
Solvent Toluene, Dioxane, THFAprotic solvents that are compatible with the reaction conditions.
Temperature 80-120 °CSufficient thermal energy is often required for efficient catalysis.
Guide 2: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds. While it often requires harsher conditions than palladium-catalyzed methods, it can be a valuable alternative, especially for large-scale synthesis.

Problem 2.1: Reaction Fails to Initiate or Stalls

  • Possible Cause: Inactive copper catalyst or poor substrate reactivity.

  • Troubleshooting Steps:

    • Copper Source: Copper(I) salts such as CuI or CuBr are generally more effective than copper(II) salts. Ensure the copper salt is fresh and has not been oxidized.

    • Ligand: While traditional Ullmann reactions are often run without a ligand, the addition of a ligand such as 1,10-phenanthroline or an amino acid can significantly improve the reaction rate and yield.

    • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically required to reach the necessary reaction temperatures.

    • Activation of Bromo-pyridine: For less reactive bromo-pyridines, consider the addition of activating groups on the ring if the synthesis allows.

Problem 2.2: Low Yield and Complex Product Mixture

  • Possible Cause: Side reactions and product degradation at high temperatures.

  • Troubleshooting Steps:

    • Temperature Control: Carefully control the reaction temperature. While high temperatures are often necessary, excessive heat can lead to decomposition.

    • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid product degradation.

    • Base: The choice of base is critical. K₂CO₃ and Cs₂CO₃ are commonly used. The solubility of the base in the reaction medium can play a significant role.

Experimental Protocol: General Procedure for Ullmann Amination of 3-Bromopyridine

  • In a sealed tube, combine 3-bromopyridine (1.0 equivalent), the amine (1.5 equivalents), CuI (10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Add a high-boiling solvent such as DMF or DMSO.

  • Seal the tube and heat the reaction mixture to 120-160 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Copper Catalyst CuI, Cu₂OCommon and effective copper(I) sources.
Ligand 1,10-phenanthroline, L-prolineCan accelerate the reaction and improve yields.
Base K₂CO₃, Cs₂CO₃Inorganic bases are typically used.
Solvent DMF, NMP, DMSOHigh-boiling polar aprotic solvents are required.
Temperature 120-180 °CHigher temperatures are generally needed compared to Pd-catalyzed methods.

Visualization of Key Processes

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Br Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Amine Coordination & Deprotonation Amine Coordination & Deprotonation Pd(II) Complex->Amine Coordination & Deprotonation R2NH, Base Pd(II)-Amido Complex Pd(II)-Amido Complex Amine Coordination & Deprotonation->Pd(II)-Amido Complex Reductive Elimination Reductive Elimination Pd(II)-Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L Regeneration Product Product Reductive Elimination->Product Ar-NR2

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Amination check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes change_ligand Change ligand check_catalyst->change_ligand No check_reagents Are reagents pure and dry? check_conditions->check_reagents Yes optimize_base Optimize base check_conditions->optimize_base No dry_reagents Dry reagents and solvent check_reagents->dry_reagents No success Successful Reaction check_reagents->success Yes change_ligand->check_conditions optimize_temp Optimize temperature optimize_base->optimize_temp optimize_temp->check_reagents dry_reagents->start

Caption: A decision-making workflow for troubleshooting low yields.

Purification Strategies

The purification of aminopyridines can be challenging due to their basic nature, which can cause tailing on silica gel chromatography.

  • Column Chromatography:

    • Normal Phase: To minimize tailing on silica gel, consider adding a small amount of a basic modifier to the eluent, such as triethylamine (0.1-1%) or ammonia in methanol.

    • Reversed Phase: For highly polar aminopyridines, reversed-phase chromatography (C18) can be an effective alternative.

  • Acid-Base Extraction: Utilize the basicity of the aminopyridine to separate it from neutral organic impurities.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The aminopyridine will move to the aqueous layer as its hydrochloride salt.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer (e.g., with 1M NaOH) to regenerate the free amine.

    • Extract the product back into an organic solvent.

    • Dry the organic layer and concentrate to obtain the purified product.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for purification, especially on a larger scale.

By understanding the underlying principles of these amination reactions and systematically troubleshooting any issues that arise, you can significantly improve your success rate in synthesizing these valuable compounds.

References

  • Dandu, R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 875-882. [Link]

  • Request PDF. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Choi, J., Martín-Gago, P. J., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]

  • OperaChem. (n.d.). Ullmann coupling-An overview. Retrieved January 27, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating 4-Bromo-Pyridine Chemistry

Welcome to the technical support center for 4-bromo-pyridine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-bromo-pyridine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile but sometimes challenging reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reactions, improve yields, and ensure the integrity of your synthetic routes.

Frequently Asked questions (FAQs)

Q1: My Suzuki-Miyaura coupling with 4-bromo-pyridine is giving low yields and a significant amount of a de-brominated pyridine side product. What's causing this?

A1: The formation of pyridine as a byproduct, a result of hydrodehalogenation (or protodebromination), is a common issue in palladium-catalyzed cross-coupling reactions involving heteroaromatic halides like 4-bromo-pyridine. This side reaction is often promoted by factors such as elevated temperatures, the choice of base and solvent, and the nature of the palladium catalyst and ligands. The mechanism can involve the reaction of the aryl-palladium intermediate with a proton source in the reaction mixture. To mitigate this, consider using milder bases like potassium carbonate (K₂CO₃) instead of stronger ones like sodium hydroxide (NaOH), and ensure your solvent is anhydrous. Lowering the reaction temperature and using a well-defined palladium precatalyst with appropriate ligands can also significantly reduce this unwanted side reaction.

Q2: I'm observing significant homocoupling of my boronic acid reagent in a Suzuki reaction with 4-bromo-pyridine. How can I prevent this?

A2: Homocoupling of the boronic acid (Glaser-Hay coupling) is another prevalent side reaction. This is often exacerbated by the presence of oxygen and the choice of catalyst. To minimize this, it is crucial to thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment. Using a palladium catalyst with a high affinity for the aryl halide over the boronic acid can also be beneficial. Additionally, the choice of phosphine ligand can influence the extent of homocoupling.

Q3: When attempting a Buchwald-Hartwig amination with 4-bromo-pyridine, I'm getting a complex mixture of products. What are the likely side reactions?

A3: The Buchwald-Hartwig amination of 4-bromo-pyridine can be complicated by several side reactions.[1][2] Besides the common issue of hydrodehalogenation, you might be observing reactions involving the pyridine nitrogen itself. The nitrogen atom can coordinate to the palladium catalyst, potentially deactivating it or leading to undesired pathways. Additionally, with certain amines and strong bases, nucleophilic aromatic substitution (SNAr) can compete with the palladium-catalyzed pathway. To troubleshoot, consider using a ligand that sterically shields the palladium center, such as a biarylphosphine ligand, which can favor the desired C-N bond formation. Careful selection of a non-nucleophilic base is also critical.

Q4: I'm struggling with the formation of a Grignard reagent from 4-bromo-pyridine. The reaction either doesn't initiate or I get a dark, tarry mixture. What's going wrong?

A4: The preparation of Grignard reagents from bromopyridines can be challenging due to the reactivity of the pyridine ring.[3][4] The nitrogen atom can react with the Grignard reagent as it forms, leading to dimerization or polymerization. To improve your chances of success, ensure your magnesium turnings are highly activated (e.g., by using iodine or 1,2-dibromoethane). It is also critical to use an absolutely anhydrous solvent (THF or diethyl ether) and to maintain a low reaction temperature to minimize side reactions. A slow addition of the 4-bromo-pyridine to the activated magnesium can also be beneficial.

Troubleshooting Guides: In-Depth Solutions to Common Side Reactions

This section provides detailed strategies to overcome specific side reactions encountered in 4-bromo-pyridine chemistry.

Guide 1: Mitigating Hydrodehalogenation in Cross-Coupling Reactions

Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a frequent and frustrating side reaction.

The Underlying Mechanism: This side reaction can occur through several pathways, including the protonolysis of the Ar-Pd(II)-X intermediate or via a reductive elimination pathway involving a palladium-hydride species. The source of the proton can be residual water, the solvent, or the amine coupling partner in Buchwald-Hartwig reactions.

Troubleshooting Protocol:

  • Rigorous Control of Reaction Atmosphere:

    • Step 1: Thoroughly dry all glassware in an oven at >120 °C for several hours and cool under a stream of inert gas (argon or nitrogen).

    • Step 2: Use anhydrous solvents. If not purchased as such, solvents should be freshly distilled from an appropriate drying agent.

    • Step 3: Degas the reaction mixture by bubbling an inert gas through the solvent for 15-30 minutes or by using the freeze-pump-thaw method (3 cycles).

  • Strategic Selection of Reaction Parameters:

    • Base Selection: Opt for milder, non-hydroxide bases.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screening is often a worthwhile investment of time.

Comparative Data on Base Selection:

BaseTypical ConditionsObserved Hydrodehalogenation
NaOH90 °C, aq. DioxaneHigh
K₃PO₄80 °C, TolueneModerate
Cs₂CO₃70 °C, THFLow
K₂CO₃80 °C, Ethanol/TolueneLow to Moderate

Logical Workflow for Minimizing Hydrodehalogenation:

cluster_0 Problem Identification cluster_1 Primary Interventions cluster_2 Secondary Optimization cluster_3 Advanced Strategies A High Percentage of Pyridine Byproduct B Ensure Anhydrous Conditions A->B Initial Steps C Thoroughly Degas Reaction Mixture A->C Initial Steps D Screen Milder Bases (e.g., K2CO3, Cs2CO3) B->D If problem persists C->D E Lower Reaction Temperature D->E Fine-tuning F Change Ligand/Catalyst System E->F For challenging substrates

Caption: Troubleshooting workflow for hydrodehalogenation.

Guide 2: Suppressing Homocoupling in Suzuki and Sonogashira Reactions

The undesired dimerization of the coupling partner (e.g., boronic acid in Suzuki or alkyne in Sonogashira) can significantly reduce the yield of the desired product.

The Underlying Mechanism: In Suzuki couplings, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with the boronic acid derivative. Homocoupling often arises from a competing pathway where two molecules of the organoboron compound react with each other, a process that can be catalyzed by the palladium species, especially in the presence of oxygen. In Sonogashira couplings, the homocoupling of terminal alkynes (Glaser coupling) is a common side reaction catalyzed by the copper co-catalyst.

Troubleshooting Protocol:

  • Meticulous Exclusion of Oxygen:

    • Step 1: As with hydrodehalogenation, maintain a strictly inert atmosphere.

    • Step 2: For Sonogashira reactions, consider using a copper-free protocol if Glaser coupling is a persistent issue.[5]

  • Optimization of Stoichiometry and Addition Rate:

    • Step 1: Use a slight excess of the 4-bromo-pyridine (e.g., 1.05-1.1 equivalents) relative to the boronic acid or alkyne.

    • Step 2: For particularly sensitive substrates, consider the slow addition of the boronic acid or alkyne to the reaction mixture containing the catalyst and 4-bromo-pyridine. This keeps the concentration of the coupling partner low, disfavoring homocoupling.

Experimental Setup for Slow Addition:

cluster_0 Reaction Flask (Inert Atmosphere) cluster_1 Syringe Pump A Reaction Mixture 4-Bromo-Pyridine Pd Catalyst Ligand Base Solvent B Syringe Boronic Acid / Alkyne Solution B->A Slow Addition (over hours)

Caption: Slow addition setup to minimize homocoupling.

Guide 3: Navigating Nucleophilic Aromatic Substitution (SNAr) Side Reactions

The electron-deficient nature of the pyridine ring makes it susceptible to direct nucleophilic attack, which can compete with transition-metal-catalyzed processes.[6]

The Underlying Mechanism: The electron-withdrawing nitrogen atom activates the positions ortho and para to it for nucleophilic attack. In the case of 4-bromo-pyridine, the bromine-bearing carbon is activated. Strong nucleophiles, especially in combination with strong bases and high temperatures, can directly displace the bromide ion.

Troubleshooting Protocol:

  • Judicious Choice of Base:

    • Step 1: Avoid strongly nucleophilic bases, especially if your coupling partner is also a potent nucleophile.

    • Step 2: For reactions like the Buchwald-Hartwig amination, use sterically hindered bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) which are less likely to act as competing nucleophiles.

  • Leveraging the Catalyst:

    • Step 1: Ensure your palladium catalyst is active and present in a sufficient concentration. A well-functioning catalytic cycle will outcompete the uncatalyzed SNAr pathway.

    • Step 2: If SNAr is still a problem, consider a ligand that accelerates the rate-limiting step of your desired cross-coupling reaction (often oxidative addition or reductive elimination).

Decision Tree for Base Selection:

A S N Ar Side Product Observed? B Is the Base Strongly Nucleophilic? (e.g., NaOH, MeO-) A->B Yes C Switch to a Non-Nucleophilic, Sterically Hindered Base (e.g., NaOtBu, LHMDS, Cs2CO3) B->C Yes D Is the Reaction Temperature High? B->D No G Problem Solved C->G E Lower the Reaction Temperature D->E Yes F Increase Catalyst Loading or Switch to a More Active Catalyst D->F No E->G F->G

Caption: Base selection guide to avoid SNAr.

References

  • Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Radical Coupling Reactions of 2- or 4-Bromopyridines with Grignard Reagents. Journal of Organic Chemistry, 89(10), 7148-7155. [Link]

  • Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 15803-15811. [Link]

  • Chesters, N., & O'Duill, M. (2022). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 28(59), e202201669. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Reddit. I'm incapable of lithiating a simple bromopyridine and it's driving me insane. [Link]

  • Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]

  • ResearchGate. Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? [Link]

  • Nasir, N. M., & Rönn, M. (2012). Copper-free Sonogashira cross-coupling reactions: an overview. Beilstein Journal of Organic Chemistry, 8, 1345-1365. [Link]

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Reference Data & Comparative Studies

Validation

Introduction: The Critical Role of Intermediate Characterization in Drug Discovery

An In-Depth Comparative Guide to the Characterization of 4-Bromo-N-cyclopentylpyridin-2-amine In the landscape of modern drug development, substituted aminopyridines represent a privileged scaffold, forming the core of n...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Characterization of 4-Bromo-N-cyclopentylpyridin-2-amine

In the landscape of modern drug development, substituted aminopyridines represent a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Their versatility and biological activity make them a focal point for medicinal chemists. 4-Bromo-N-cyclopentylpyridin-2-amine is a key synthetic intermediate, a building block whose purity and structural integrity are paramount to the success of a multi-step synthesis campaign. Any ambiguity in its identity or the presence of uncharacterized impurities can compromise reaction yields, introduce confounding variables in biological assays, and create significant downstream challenges for regulatory submission.

This guide, written from the perspective of a senior application scientist, provides a comprehensive framework for the definitive characterization of 4-Bromo-N-cyclopentylpyridin-2-amine. We will move beyond simple protocol recitation to explain the scientific rationale behind the selection of each analytical technique. By integrating data from multiple orthogonal methods, we establish a self-validating system that ensures the highest confidence in the material's quality. For comparative purposes, we will contrast its analytical profile with a structurally related analogue, 5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine , to highlight how subtle molecular changes manifest in the analytical data.[3]

Foundational Analysis: Physical Properties and Purity Prelude

Before engaging sophisticated spectroscopic techniques, foundational methods provide a rapid and cost-effective preliminary assessment of purity.

Visual Inspection and Melting Point Analysis

The first step in assessing any new batch of a compound is a simple visual inspection for color and consistency, followed by a melting point determination. A sharp, well-defined melting range is a classic indicator of high purity, whereas a broad or depressed melting range suggests the presence of impurities.[4]

Table 1: Comparative Physicochemical Properties
Property4-Bromo-N-cyclopentylpyridin-2-amine5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine[3]Rationale for Comparison
Molecular Formula C₁₀H₁₃BrN₂C₉H₁₁BrClN₃The addition of a chlorine atom and a nitrogen in the pyrimidine ring significantly alters the molecular weight and elemental composition.
Molecular Weight 241.13 g/mol 276.56 g/mol Affects mass spectrometry results and molarity calculations.
Structure Pyridine CorePyrimidine CoreThe difference in the core aromatic system will lead to distinct NMR spectra and may influence chromatographic retention.
Expected Melting Point Varies by purity; expect a sharp range for pure solidVaries by purityProvides a baseline for purity assessment. Impurities typically depress and broaden the melting range.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of small organic molecules. A well-developed reverse-phase HPLC (RP-HPLC) method can separate the main compound from starting materials, by-products, and degradation products, allowing for precise quantification.[5][6]

Causality Behind Method Development:
  • Stationary Phase: A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which is ideal for retaining and separating moderately non-polar molecules like our target compound.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is employed. Water serves as the weak solvent and ACN as the strong organic modifier. Starting with a higher water concentration allows for the elution of any polar impurities, while gradually increasing the ACN concentration elutes the main compound and any more non-polar impurities. A buffer (e.g., 0.1% formic acid) is added to control the ionization state of the aminopyridine, ensuring sharp, symmetrical peaks.

  • Detection: UV detection at 254 nm is chosen as the pyridine ring is an excellent chromophore that absorbs strongly at this wavelength.

Experimental Protocol: RP-HPLC Purity Assay
  • Objective: To quantify the purity of 4-Bromo-N-cyclopentylpyridin-2-amine and detect any related impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Materials:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Diluent: 50:50 Acetonitrile:Water.

    • Sample Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in diluent. Dilute to a working concentration of ~0.1 mg/mL.

  • Procedure:

    • Set column temperature to 30 °C.

    • Set UV detection wavelength to 254 nm.

    • Set flow rate to 1.0 mL/min.

    • Inject 10 µL of the sample.

    • Run the gradient program outlined in Table 3.

    • Integrate all peaks and calculate purity based on the area percent method.

Table 3: HPLC Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
Table 4: Representative HPLC Data and Comparison
CompoundExpected Retention Time (min)Purity (%)Potential Impurities
4-Bromo-N-cyclopentylpyridin-2-amine ~12.5>99.0Earlier eluting peaks (more polar starting materials); Later eluting peaks (non-polar byproducts).
5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine ~13.5>98.5The additional chlorine atom increases hydrophobicity, leading to a slightly longer retention time under the same conditions.

Structural Identity Confirmation: A Spectroscopic Triad

While HPLC confirms purity, it does not definitively prove identity. A combination of NMR, Mass Spectrometry, and IR Spectroscopy provides an unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR maps the carbon skeleton.

  • ¹H NMR Rationale: We expect to see distinct signals for the three aromatic protons on the pyridine ring, which will show characteristic coupling patterns. The cyclopentyl group will produce complex multiplets, and the amine (N-H) proton will likely appear as a broad singlet.

  • ¹³C NMR Rationale: The spectrum should show 10 distinct carbon signals (unless there is symmetry-induced equivalence). The brominated carbon will be shifted downfield, and the carbons of the cyclopentyl group will appear in the aliphatic region.

Table 5: Expected NMR Chemical Shifts (in CDCl₃)
Assignment (4-Bromo-N-cyclopentylpyridin-2-amine)Expected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Rationale
Pyridine H-3~6.5 (d)~110Shielded by the amino group.
Pyridine H-5~7.8 (dd)~140Deshielded by bromine and nitrogen.
Pyridine H-6~8.0 (d)~150Adjacent to ring nitrogen.
N-H~5.0 (br s)-Broad signal, exchangeable with D₂O.
Cyclopentyl CH-N~4.2 (m)~55Attached to nitrogen.
Cyclopentyl CH₂1.5 - 2.1 (m)~24, ~33Aliphatic protons.
Pyridine C-2-~158Carbon bearing the amino group.
Pyridine C-4-~130Carbon bearing the bromine atom.

Note: These are estimated values based on similar structures. Actual values must be determined experimentally.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure. For halogenated compounds, MS is particularly diagnostic.

  • Key Diagnostic Feature: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7][8] Therefore, the molecular ion peak (M⁺) for a compound containing one bromine atom will appear as a pair of peaks of almost equal intensity, separated by 2 mass units (M and M+2). This isotopic signature is a definitive confirmation of the presence of a single bromine atom.

Experimental Protocol: ESI-MS
  • Objective: To confirm the molecular weight and the presence of bromine.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Procedure:

    • Dissolve the sample in methanol (~0.1 mg/mL).

    • Infuse the solution directly into the ESI source in positive ion mode.

    • Acquire the mass spectrum over a range of m/z 100-400.

    • Expected Result: A strong signal showing two peaks at m/z 241.0 and 243.0, with a relative intensity ratio of approximately 1:1.

    • Comparative Result (Alternative): For 5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine, the pattern would be more complex due to the isotopes of both bromine and chlorine (³⁵Cl and ³⁷Cl), resulting in a characteristic cluster of peaks around m/z 276.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While it doesn't provide the detailed connectivity of NMR, it serves as a quick and valuable verification step.

  • Expected Key Absorptions:

    • ~3300 cm⁻¹: N-H stretch (secondary amine).

    • ~2960-2870 cm⁻¹: C-H aliphatic stretch (cyclopentyl).

    • ~1600 cm⁻¹: C=N/C=C aromatic ring stretch (pyridine).

    • ~500-600 cm⁻¹: C-Br stretch.[9]

Integrated Analytical Workflow and Data Interpretation

No single technique is sufficient. True confidence in a compound's identity and purity comes from the synergistic integration of all data points. The workflow below illustrates how these techniques are logically sequenced.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Purity Quantification cluster_2 Phase 3: Identity Confirmation cluster_3 Phase 4: Final Decision Sample Sample Received Visual Visual Inspection Sample->Visual MP Melting Point Analysis Visual->MP HPLC HPLC Purity Assay MP->HPLC Purity Purity > 99%? HPLC->Purity NMR NMR (1H, 13C) Purity->NMR Yes Fail Reject or Repurify Purity->Fail No MS Mass Spectrometry NMR->MS IR IR Spectroscopy MS->IR Structure_Confirm Structure Confirmed? IR->Structure_Confirm Pass Release for Use Structure_Confirm->Pass Yes Structure_Confirm->Fail No

Caption: Integrated workflow for the characterization of a chemical intermediate.

The logical flow is crucial. If the initial melting point is broad or HPLC shows significant impurities, there is no value in expending resources on detailed spectroscopic analysis until the material is purified. Conversely, a high-purity result from HPLC is meaningless if the compound's structure is incorrect, a fact that only spectroscopy can confirm.

The diagram below illustrates how the data from each spectroscopic method interlink to build a complete and validated structural picture.

G cluster_Data Experimental Data cluster_Conclusion Validated Conclusion NMR_Data ¹H & ¹³C NMR - Proton Environment - Carbon Skeleton - Connectivity (via Coupling) Final_ID Identity Confirmed: 4-Bromo-N-cyclopentylpyridin-2-amine NMR_Data->Final_ID:f0 Confirms Core Structure MS_Data Mass Spec - Molecular Weight - M, M+2 Isotopic Pattern MS_Data->Final_ID:f0 Confirms MW & Bromine Presence IR_Data IR Spec - N-H Stretch - C-Br Stretch - Aromatic C=N IR_Data->Final_ID:f0 Confirms Functional Groups

Caption: Logical relationship of spectroscopic data for identity confirmation.

Conclusion

The rigorous characterization of 4-Bromo-N-cyclopentylpyridin-2-amine is not merely an academic exercise; it is a fundamental requirement for ensuring the integrity and reproducibility of research in drug discovery and development. By employing an orthogonal, multi-technique approach—combining foundational purity assessments with definitive spectroscopic identification—we create a robust, self-validating system. The comparison with a related pyrimidine analogue underscores how specific structural motifs produce unique analytical fingerprints. This comprehensive guide provides the necessary protocols and, more importantly, the underlying scientific rationale to empower researchers to confidently assess the quality of this critical chemical intermediate.

References

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Available at: [Link]

  • Normal coordinate analysis of 4-aminopyridine. Effect of substituent on pyridine ring in metal complexes of 4-substituted pyridines. (2009). ResearchGate. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022). MDPI. Available at: [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES. Available at: [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2024). PMC - NIH. Available at: [Link]

  • Halogenated Organic Compounds. (2023). Spectroscopy Online. Available at: [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). PMC - PubMed Central. Available at: [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal. Available at: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds. (2009). ResearchGate. Available at: [Link]

  • 2,5-Dibromo-N-cyclopentylpyrimidin-4-amine. (n.d.). SynThink. Available at: [Link]

  • Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. (2024). ResearchGate. Available at: [Link]

  • Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. (n.d.). MDPI. Available at: [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). PubMed. Available at: [Link]

  • Mass Spectrometry. (n.d.). MSU Chemistry. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). NIH. Available at: [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). ResearchGate. Available at: [Link]

  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (n.d.). MDPI. Available at: [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (n.d.). Preprints.org. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central. Available at: [Link]

  • A validated HPLC method for the determination of pyridostigmine bromide, acetaminophen, acetylsalicylic acid and caffeine in rat plasma and urine. (2009). ResearchGate. Available at: [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC - NIH. Available at: [Link]

  • Mass Spectroscopy - Halo-isotopes. (2019). YouTube. Available at: [Link]

  • 4-Bromo-N-[(E)-(2-chlorophenyl)methylene]aniline. (n.d.). Automated Topology Builder (ATB) and Repository. Available at: [Link]

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Comparative

Comparative study of 4-bromo-pyridines in cross-coupling reactions

Topic: Comparative Study of 4-Bromo-pyridines in Cross-Coupling Reactions Content Type: Publish Comparison Guide Executive Summary: The 4-Bromopyridine Paradox For medicinal chemists, 4-bromopyridine represents a "high-r...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of 4-Bromo-pyridines in Cross-Coupling Reactions Content Type: Publish Comparison Guide

Executive Summary: The 4-Bromopyridine Paradox

For medicinal chemists, 4-bromopyridine represents a "high-risk, high-reward" scaffold. It is electronically primed for oxidative addition due to the electron-deficient nature of the pyridine ring (specifically at the C4 position), yet it presents two distinct failure modes that often derail standard protocols:

  • Instability: The free base is prone to self-polymerization (forming pyridyl-pyridinium salts) and is a potent lachrymator.

  • Catalyst Poisoning: The nitrogen atom is highly capable of coordinating to Palladium(0), displacing ligands and arresting the catalytic cycle.

This guide compares 4-bromopyridine against its positional isomers (2- and 3-bromo) and halogen analogs (4-chloro/iodo), providing optimized protocols to mitigate these specific failure modes.

Reactivity & Stability Comparison

The following table synthesizes experimental data regarding the electronic activation and stability profiles of halopyridines.

Table 1: Halopyridine Reactivity Matrix[1]
SubstrateElectronic Activation (Oxidative Addition)Catalyst Poisoning RiskStability (Free Base)Recommended Ligand Class
4-Bromopyridine High (Electron deficient C4)High (Unsterically hindered N)Low (Polymerizes rapidly)Bulky Phosphines (e.g., XPhos, SPhos)
2-Bromopyridine Moderate-HighVery High (Chelation effect)ModerateBidentate (e.g., dppf) or Bulky Monodentate
3-Bromopyridine Low (Like deactivated aryl bromide)Low (Steric distance)HighStandard (e.g., PPh3, AmPhos)
4-Chloropyridine Low (Strong C-Cl bond)HighModerateN-Heterocyclic Carbenes (NHC) or Buchwald G3
4-Iodopyridine Very HighHighLow (Light sensitive)Ligand-free Pd often possible

Expert Insight: Unlike 3-bromopyridine, which behaves similarly to bromobenzene, 4-bromopyridine requires ligands that are bulky enough to prevent the pyridine nitrogen from binding to the Pd center, yet electron-rich enough to facilitate oxidative addition.

Critical Workflow: Handling 4-Bromopyridine Hydrochloride

Most commercial sources supply 4-bromopyridine as the hydrochloride salt (HCl) to prevent polymerization. Direct use of the salt without protocol modification is the #1 cause of reaction failure.

The "Free-Basing" Dilemma

You have two pathways. Pathway A (In-situ) is preferred for high-throughput, while Pathway B (Pre-neutralization) is required for sensitive catalysts.

NeutralizationWorkflow Start Start: 4-Bromopyridine HCl Salt Decision Is the Catalyst Base-Sensitive? Start->Decision PathA Pathway A: In-Situ Neutralization (Robust Catalysts: Pd(PPh3)4, Pd(dppf)) Decision->PathA No PathB Pathway B: Ex-Situ Free-Basing (Sensitive Catalysts: Pd2(dba)3/XPhos) Decision->PathB Yes StepA1 Add 3.0 equiv. Inorganic Base (K2CO3 or Cs2CO3) PathA->StepA1 StepB1 Partition between cold Sat. NaHCO3 and Et2O/DCM PathB->StepB1 StepA2 Run in biphasic solvent (Dioxane/H2O or Toluene/H2O) StepA1->StepA2 Success Successful Cross-Coupling StepA2->Success StepB2 Rapid separation & drying (MgSO4) < 15 mins at 0°C StepB1->StepB2 StepB3 Immediate use in anhydrous coupling StepB2->StepB3 Failure Pink/Red Solution = Polymerization StepB2->Failure Delay > 30 mins StepB3->Success

Figure 1: Decision tree for handling 4-Bromopyridine HCl salts. The "Pink" color indicates decomposition of the free base.

Optimized Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (In-Situ Neutralization)

Best for: Robust substrates and standard boronic acids.

Rationale: The use of a biphasic system allows the inorganic base to neutralize the HCl salt in the aqueous phase, slowly releasing the free amine into the organic phase where the catalyst resides. This mimics a "slow addition" protocol, minimizing self-polymerization.

Materials:

  • 4-Bromopyridine HCl (1.0 mmol)

  • Aryl Boronic Acid (1.2 mmol)

  • Catalyst: Pd(dppf)Cl2[1][2]·DCM (3 mol%) - Chosen for resistance to moisture.

  • Base: K2CO3 (3.5 mmol) - Must be >3 equiv to neutralize HCl (1 eq) and drive boron activation (2+ eq).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed).

Step-by-Step:

  • Charge a reaction vial with 4-bromopyridine HCl, boronic acid, and K2CO3.

  • Evacuate and backfill with Argon (x3).

  • Add the Dioxane/Water mixture. Note: Evolution of CO2 gas will occur as the HCl is neutralized. Vent via a needle for 5 mins.

  • Add the Pd catalyst last.

  • Seal and heat to 80-90°C for 4-12 hours.

  • Validation: The mixture should remain dark/brown. Formation of a mirror or black precipitate early on suggests catalyst death (add 1 mol% more ligand).

Protocol B: Buchwald-Hartwig Amination (Ex-Situ Free-Basing)

Best for: C-N bond formation where water is detrimental.

Rationale: Amination requires strong bases (NaOtBu) which are incompatible with the HCl salt (protonation destroys the alkoxide). Therefore, the free base must be isolated immediately prior to use.

Materials:

  • 4-Bromopyridine HCl[3][4]

  • Aniline/Amine derivative

  • Catalyst: Pd2(dba)3 (1 mol%) + XPhos or RuPhos (2 mol%). Buchwald precatalysts (G3/G4) are also excellent.

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene or t-Amyl Alcohol (Anhydrous).

Step-by-Step:

  • Free-Basing (Critical): Suspend 4-bromopyridine HCl in Et2O. Add saturated NaHCO3 (aq) at 0°C. Shake vigorously. Separate organic layer, dry over MgSO4 for max 5 mins . Concentrate on rotavap without heat until ~1mL remains (do not dry completely to solid).

  • Immediately transfer the liquid 4-bromopyridine to the reaction vessel containing the amine and NaOtBu.

  • Add solvent and degas.

  • Add the Pd/Ligand system.[5]

  • Heat to 100°C.

  • Mechanistic Note: XPhos is essential here. Its bulk prevents the 4-pyridyl nitrogen from forming a stable (and inactive) Pd-bis(pyridine) complex.

Mechanistic Visualization: The Catalyst Poisoning Trap

The diagram below illustrates why standard ligands (like PPh3) often fail with 4-bromopyridine and how bulky ligands rescue the cycle.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Fast (Electron Deficient Ring) Poison Catalyst Poisoning (Stable Pyridine Complex) OxAdd->Poison Small Ligand (PPh3) N-Coordination Prod Product Formation OxAdd->Prod Bulky Ligand (XPhos) Steric Repulsion of N Poison->Pd0 Reversible? (Often No)

Figure 2: The bifurcation of the catalytic cycle. Small ligands allow the pyridine nitrogen to coordinate to the Pd(II) intermediate, forming a "dead" complex. Bulky ligands sterically preclude this interaction.

References

  • Reactivity Trends in Pd-Catalysis: Colacot, T. J., et al.[6] "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts." Chemical Reviews, 2022.

  • Handling 4-Bromopyridine Salts: ResearchGate Discussions. "How to neutralize 4-Bromopyridine hydrochloride?"

  • Buchwald-Hartwig Protocols for Pyridines: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Suzuki Coupling Optimization: Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide."

Sources

Validation

A Strategic Guide to Evaluating the Biological Activity of 4-Bromo-N-cyclopentylpyridin-2-amine Analogs as Putative Kinase Inhibitors

Introduction: The Rationale for Investigating 4-Bromo-N-cyclopentylpyridin-2-amine Scaffolds The 2-aminopyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous cli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 4-Bromo-N-cyclopentylpyridin-2-amine Scaffolds

The 2-aminopyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1] Its ability to form key hydrogen bond interactions with biological targets, coupled with its synthetic tractability, makes it an ideal starting point for drug discovery campaigns. The parent compound of our interest, 4-Bromo-N-cyclopentylpyridin-2-amine, combines this privileged core with specific substituents that merit a systematic investigation. The bromo-substituent at the 4-position offers a potential vector for further chemical modification (e.g., via cross-coupling reactions) and can engage in halogen bonding, while the N-cyclopentyl group provides a defined hydrophobic element that can probe pocket specificity.

Given that numerous 2-aminopyridine derivatives have shown potent activity as protein kinase inhibitors, this guide will outline a comprehensive, field-proven strategy to synthesize and compare a focused library of analogs based on this scaffold.[2] We will hypothesize a relevant kinase target, detail the necessary biochemical and cellular assays, and provide a framework for interpreting the structure-activity relationship (SAR) data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust workflow for evaluating novel chemical entities.

The Strategic Approach: From Analog Design to Biological Validation

Our investigation will follow a logical, multi-step process designed to maximize data quality and interpretability. The causality behind this workflow is to first establish a baseline of activity with a primary biochemical assay, then validate the findings in a more physiologically relevant cellular context, and finally, to rationalize the observed activities through SAR studies.

G cluster_0 Compound Generation cluster_1 Biological Screening Cascade cluster_2 Data Analysis & Interpretation A Analog Design & Selection B Chemical Synthesis A->B C Purification & Characterization B->C D Primary Biochemical Assay (e.g., Kinase Inhibition) C->D E Cellular Potency Assay (e.g., Anti-proliferation) D->E F Selectivity & Off-Target Profiling E->F G IC50 Determination E->G H Structure-Activity Relationship (SAR) Analysis F->H G->H I Lead Identification H->I

Caption: High-level experimental workflow.

Hypothetical Target and Analog Design

For the purpose of this guide, we will select Polo-like kinase 4 (PLK4) as our primary biological target. PLK4 is a serine/threonine kinase that acts as a master regulator of centriole duplication, and its overexpression is linked to various cancers, making it a validated oncology target.[3] The aminopyrimidine core, structurally related to aminopyridines, has yielded potent PLK4 inhibitors, making this a rational choice.[3]

We will design a small, focused library of analogs (compounds 2-6 ) based on the parent scaffold 1 (4-Bromo-N-cyclopentylpyridin-2-amine) to probe the SAR around two key positions: the N-alkyl substituent and the C4-bromo position.

Table 1: Designed Analogs for SAR Study

Compound IDR Group (at N2)X (at C4)Rationale for Inclusion
1 CyclopentylBrParent Compound
2 CyclobutylBrProbes effect of smaller cycloalkane
3 CyclohexylBrProbes effect of larger cycloalkane
4 IsopropylBrInvestigates impact of acyclic, branched substituent
5 CyclopentylClEvaluates effect of a smaller halogen
6 CyclopentylPhenylExplores potential for larger hydrophobic interactions

Experimental Protocols

The following protocols are detailed, self-validating systems. The causality behind each step is explained to ensure reproducibility and understanding.

Protocol 1: Synthesis of Analogs

The synthesis of N-substituted 2-aminopyridines is well-documented. A reliable method involves the nucleophilic aromatic substitution of a 2,4-dihalopyridine, followed by a potential Suzuki coupling for analogs like compound 6 .[4][5]

A. Synthesis of Halogenated Analogs (1-5)

  • Reaction Setup: To a solution of 2,4-dibromopyridine (1.0 eq.) in n-butanol (0.2 M) in a sealed microwave vial, add the corresponding amine (cyclobutylamine, cyclopentylamine, cyclohexylamine, or isopropylamine, 1.2 eq.) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq.).

    • Causality: n-Butanol is a high-boiling solvent suitable for this reaction. DIPEA acts as a non-nucleophilic base to quench the HBr formed, driving the reaction forward. The reaction is regioselective for the more reactive 2-position.

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor to 150°C for 1-3 hours. Monitor reaction completion by LC-MS.

    • Causality: Microwave heating accelerates the reaction rate, significantly reducing reaction times compared to conventional heating.[6]

  • Workup and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the desired product.

  • Characterization: Confirm the structure and purity (>95%) of the final compounds using ¹H NMR, ¹³C NMR, and HRMS.

B. Synthesis of Phenyl Analog (6)

  • Suzuki Coupling: In a dried Schlenk tube, combine compound 1 (1.0 eq.), phenylboronic acid (1.5 eq.), potassium carbonate (2.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Solvent and Degassing: Add a 10:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon through it for 15 minutes.

    • Causality: The palladium catalyst is essential for the cross-coupling reaction. The base is required for the transmetalation step. Degassing is critical to remove oxygen, which can deactivate the catalyst.[5]

  • Reaction: Heat the mixture at 90°C for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1A.

Protocol 2: In Vitro Kinase Inhibition Assay (PLK4)

We will employ the ADP-Glo™ Kinase Assay (Promega), a robust, luminescence-based method to measure kinase activity. The assay quantifies the amount of ADP produced during the kinase reaction. Less ADP corresponds to greater inhibition.[7]

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of recombinant human PLK4 enzyme in kinase buffer.

    • Prepare a solution of a suitable substrate peptide (e.g., a generic serine/threonine kinase substrate) and ATP at a concentration near the Kₘ for ATP.

    • Causality: Using ATP at its Kₘ concentration ensures the assay is sensitive to competitive inhibitors.

  • Compound Plating: Serially dilute the test compounds (1-6 ) in DMSO and then into kinase buffer. Dispense 5 µL of each compound dilution into a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Kinase Reaction: Add 5 µL of the PLK4 enzyme solution to each well (except "no enzyme" controls) and incubate for 10 minutes at room temperature.

  • Initiation: Start the reaction by adding 5 µL of the substrate/ATP mix to all wells. Incubate for 60 minutes at 37°C.

    • Causality: The 60-minute incubation allows for sufficient product formation in the linear range of the enzyme kinetics.[8]

  • Termination and Detection:

    • Add 15 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

Protocol 3: Cell-Based Anti-Proliferation Assay

This assay validates the biochemical findings in a cellular context. We will use the MCF-7 breast cancer cell line, which is known to have some dependency on PLK4 activity. Cell viability will be measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Cell Plating: Seed MCF-7 cells into a 96-well, white-walled, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[9] Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality: Seeding density is optimized to ensure cells are in the logarithmic growth phase during the experiment. A 24-hour pre-incubation allows cells to adhere and recover from plating.

  • Compound Treatment: Prepare serial dilutions of the test compounds (1-6 ) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO-containing medium).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Causality: A 72-hour incubation period is a standard duration to observe significant effects on cell proliferation.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis: Measure luminescence with a plate reader. Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting cell viability against the logarithm of compound concentration and fitting to a dose-response curve.

Illustrative Data and Interpretation

The following tables present hypothetical data for our designed analog series. This data is structured to illustrate a plausible outcome of the experiments described above and facilitate a discussion on SAR.

Table 2: Illustrative Biological Data for 4-Bromo-N-cyclopentylpyridin-2-amine Analogs

Compound IDR Group (at N2)X (at C4)PLK4 IC₅₀ (nM)MCF-7 GI₅₀ (µM)
1 CyclopentylBr1502.5
2 CyclobutylBr4508.1
3 CyclohexylBr951.1
4 IsopropylBr800>10
5 CyclopentylCl1352.2
6 CyclopentylPhenyl250.4
Structure-Activity Relationship (SAR) Analysis

Based on our illustrative data, we can derive key SAR insights that would guide the next round of analog design.

G cluster_0 SAR at N2-Substituent (X=Br) cluster_1 SAR at C4-Substituent (R=Cyclopentyl) SAR1 SAR1 SAR2 Insight A larger hydrophobic cycloalkane is preferred. Acyclic groups are poorly tolerated, suggesting a conformational constraint is beneficial. SAR1->SAR2 implies SAR3 SAR3 SAR4 Insight Replacing the halogen with a larger hydrophobic group (phenyl) dramatically increases potency, indicating a large, accessible hydrophobic pocket. The nature of the halogen (Br vs. Cl) has minimal impact. SAR3->SAR4 implies

Caption: Key Structure-Activity Relationship (SAR) insights.

  • N-Substituent: The data suggests a clear preference for a larger cycloalkane at the N2 position, with the cyclohexyl analog (3 ) being the most potent in this sub-series. This indicates that the binding pocket can accommodate and likely has favorable hydrophobic interactions with a larger group. The poor activity of the acyclic isopropyl analog (4 ) suggests that the conformational rigidity of the cyclic system is important for optimal binding.

  • C4-Substituent: The most dramatic effect is seen at the C4 position. The similar potency of the bromo (1 ) and chloro (5 ) analogs suggests that simple halogen size is not a major driver of potency in this region. However, the significant increase in potency for the phenyl analog (6 ) is a key finding. It strongly implies the presence of a large hydrophobic pocket adjacent to the C4 position of the pyridine ring that can be exploited for further potency gains. The improved cellular potency of 6 also correlates well with its biochemical activity.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for evaluating the biological activity of 4-Bromo-N-cyclopentylpyridin-2-amine analogs. By combining targeted analog synthesis with a cascade of biochemical and cellular assays, we can efficiently generate high-quality data to establish a clear structure-activity relationship.

Based on our illustrative results, the next steps in a drug discovery program would be to:

  • Confirm the Mechanism of Action: Verify that the cellular anti-proliferative activity is a direct result of PLK4 inhibition, for example, by observing a decrease in centriole duplication in treated cells.

  • Expand the SAR: Synthesize further analogs based on the potent phenyl-substituted scaffold (6 ). This could include adding substituents to the phenyl ring to probe for additional interactions.

  • Optimize Drug-like Properties: Profile the most promising compounds for metabolic stability, solubility, and other key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

By following this structured, data-driven approach, researchers can effectively navigate the early stages of drug discovery and identify promising lead candidates for further development.

References

  • Tu, S., Jiang, B., Zhang, Y., Jia, R., Zhang, J., Yao, C., & Shi, F. (2006). An efficient and chemoselective synthesis of N-substituted 2-aminopyridines via a microwave-assisted multicomponent reaction. Organic & Biomolecular Chemistry, 4(24), 4473-4477. [Link]

  • Gao, Y., Liu, Y., Li, Y., Wang, Y., Zhang, Y., Li, Y., ... & Zhang, Y. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1319-1333. [Link]

  • Zayed, M. F., Ahmed, S., Ihmaid, S., & El-Adl, K. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4309. [Link]

  • Sharma, P., & Kumar, V. (2020). 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. International Journal of Molecular Sciences, 21(7), 2490. [Link]

  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine–an unsung hero in drug discovery. Chemical Communications, 58(3), 343-382. [Link]

  • Zayed, M. F., & El-Adl, K. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Journal of Biomolecular Structure and Dynamics, 1-20. [Link]

  • Hoye, A. T., & Xiong, H. (2012). A mild, catalyst-free synthesis of 2-aminopyridines. Organic letters, 14(10), 2192-2195. [Link]

  • Ahmad, I., Ali, S., Saleem, H., Ahmed, I., Ijaz, F., Khan, A. Y., ... & Ayub, K. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4309. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

  • Anuse, A. S., & Ramaswamy, A. (2022). In vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Bio-protocol, 12(13), e4463. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. [Link]

  • Cheng, H., Li, Y., Li, J., Liu, Y., Wang, Y., & Zhang, Y. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & medicinal chemistry letters, 29(12), 1507-1513. [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2020). A review for cell-based screening methods in drug discovery. Journal of Cellular and Molecular Medicine, 24(12), 6517-6529. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Sharma, S., Kumar, A., & Singh, B. (2018). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. Molbank, 2018(3), M1009. [Link]

  • protocols.io. (2023). In vitro kinase assay. [Link]

  • National Center for Biotechnology Information. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology, 11, 440. [Link]

  • BellBrook Labs. (n.d.). Transcreener® ADP² FP Kinase Assay. Retrieved January 27, 2026, from [Link]

  • BellBrook Labs. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video [Video]. YouTube. [Link]

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Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 4-Bromo-N-cyclopentylpyridin-2-amine Derivatives

Introduction: Beyond Synthesis, The Imperative of Structural Verification In the landscape of modern drug discovery, substituted aminopyridines represent a scaffold of significant interest, demonstrating a wide range of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Synthesis, The Imperative of Structural Verification

In the landscape of modern drug discovery, substituted aminopyridines represent a scaffold of significant interest, demonstrating a wide range of biological activities. The synthesis of novel derivatives, such as those based on the 4-Bromo-N-cyclopentylpyridin-2-amine core, is a critical first step. However, synthesis without rigorous structural confirmation is a venture into uncertainty. The precise arrangement of substituents on the pyridine ring dictates the molecule's three-dimensional shape, polarity, and ultimately, its interaction with biological targets.

This guide provides an in-depth comparison of core spectroscopic techniques essential for the unambiguous structural elucidation of these derivatives. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, presenting an integrated workflow that ensures the highest degree of scientific integrity. The objective is to empower researchers to not only acquire data but to interpret it with confidence, transforming raw spectra into a definitive structural assignment.

The Analytical Challenge: A Multi-faceted Approach to a Multi-featured Molecule

Confirming the structure of a 4-Bromo-N-cyclopentylpyridin-2-amine derivative requires a synergistic application of multiple spectroscopic techniques. A single method is insufficient as each provides a unique piece of the structural puzzle. The primary analytical objectives are to confirm:

  • The integrity of the substituted pyridine core.

  • The presence and regiospecificity of the bromine atom at the C4 position.

  • The successful installation of the N-cyclopentylamino group at the C2 position.

  • The overall molecular weight and elemental composition.

To address these points, we will leverage Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique offers orthogonal, complementary data, which, when combined, provides a self-validating system for structural confirmation.

Comparative Analysis of Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule. It maps the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C).

Expertise & Experience: The proton NMR spectrum provides three key pieces of information: chemical shift (electronic environment), integration (number of protons), and coupling constants (proximal protons). For our target molecule, we anticipate distinct regions in the spectrum corresponding to the aromatic pyridine protons, the aliphatic cyclopentyl protons, and the amine (N-H) proton.

  • Aromatic Region (δ 6.0-8.5 ppm): The substitution pattern on the pyridine ring creates a unique fingerprint. We expect three distinct signals for the protons at C3, C5, and C6.

    • H6: Expected to be the most downfield proton due to its proximity to the electronegative ring nitrogen, appearing as a doublet.

    • H3: Located adjacent to the amine group, its chemical shift will be influenced by its electron-donating nature, appearing as a doublet.

    • H5: Positioned between the bromine and the ring nitrogen, it will appear as a doublet of doublets, coupled to both H3 and H6 (though the long-range coupling might be small).

  • Aliphatic Region (δ 1.5-4.0 ppm): The cyclopentyl group will show characteristic signals. The methine proton (CH attached to the nitrogen) will be the most downfield due to the N-deshielding effect. The four methylene groups (CH₂) may exhibit complex splitting patterns due to their diastereotopic nature.

  • Amine Proton (N-H): This proton typically appears as a broad singlet and its chemical shift can be variable. A key confirmatory experiment is a D₂O shake, where the N-H proton exchanges with deuterium, causing its signal to disappear from the spectrum.

Expertise & Experience: ¹³C NMR complements the ¹H NMR by providing a direct look at the carbon framework. While standard ¹³C spectra do not show coupling, the chemical shifts are highly sensitive to the local electronic environment.

  • Aromatic Carbons (δ 100-160 ppm): We expect five distinct signals for the pyridine ring carbons.

    • C2 and C4: These carbons, directly attached to the nitrogen and bromine respectively, will have their chemical shifts significantly influenced. The C-Br bond will shift the C4 signal to a lower field (around δ 105-120 ppm), while the C-N bond will shift C2 to a very high field (around δ 155-160 ppm).

    • C6, C3, C5: These carbons will appear in the typical aromatic region, with their specific shifts confirming the substitution pattern.

  • Aliphatic Carbons (δ 20-60 ppm): The cyclopentyl group will typically show three signals: one for the methine carbon (CH-N) and two for the methylene carbons (CH₂).

Mass Spectrometry (MS): The Definitive Molecular Weight and Elemental Clue

Expertise & Experience: Mass spectrometry provides the exact molecular weight of the compound, offering the most direct evidence for a successful synthesis. For halogenated compounds, it offers an additional, unmistakable confirmation. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance[1]. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺).

  • Molecular Ion Peak (M⁺): The spectrum will show two peaks of almost equal intensity separated by two mass units (m/z). This is the "M" peak (containing ⁷⁹Br) and the "M+2" peak (containing ⁸¹Br). The presence of this 1:1 doublet is conclusive evidence for a molecule containing a single bromine atom[2].

  • High-Resolution Mass Spectrometry (HRMS): For ultimate confidence, HRMS can provide the molecular formula by measuring the mass to four or five decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions[3].

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.

  • N-H Stretch: A key vibration for the secondary amine, expected in the range of 3300-3500 cm⁻¹. Its presence confirms the amino group[4].

  • C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopentyl group appear below 3000 cm⁻¹.

  • Pyridine Ring Stretches: C=C and C=N stretching vibrations within the aromatic ring produce a series of characteristic bands in the 1400-1600 cm⁻¹ region[5].

  • C-Br Stretch: The carbon-bromine bond vibration is found in the fingerprint region, typically below 700 cm⁻¹, which can sometimes be difficult to assign definitively but its presence is expected.

Integrated Spectroscopic Workflow

G cluster_0 Initial Synthesis cluster_1 Primary Analysis cluster_2 Detailed Structural Elucidation cluster_3 Final Confirmation Synthesis Synthesized Product (4-Bromo-N-cyclopentylpyridin-2-amine derivative) IR FT-IR Spectroscopy Synthesis->IR Check Functional Groups (e.g., N-H present?) MS Mass Spectrometry (EI/ESI) Synthesis->MS Check MW & Bromine Presence (M/M+2 pattern?) HNMR ¹H NMR IR->HNMR Corroborate Data MS->HNMR Confirmation Structure Confirmed MS->Confirmation CNMR ¹³C NMR HNMR->CNMR Assign Protonated Carbons AdvancedNMR 2D NMR (COSY, HSQC) (If Needed) HNMR->AdvancedNMR Resolve Ambiguities HNMR->Confirmation CNMR->AdvancedNMR Resolve Ambiguities CNMR->Confirmation AdvancedNMR->Confirmation

Caption: Integrated workflow for spectroscopic structural confirmation.

Experimental Protocols

Trustworthiness: The following protocols are standard, validated methods for acquiring high-quality spectroscopic data.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H spectrum using a 90° pulse angle, a relaxation delay of 2-5 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Using the same sample, switch the spectrometer to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and more scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Protocol 2: Mass Spectrometry Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) to maximize the signal of the molecular ion.

    • Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu). For HRMS, ensure the instrument is properly calibrated.

Protocol 3: IR Spectroscopy Sample Preparation and Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid, purified sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The resulting spectrum will be automatically background-corrected.

Data Summary and Interpretation: A Case Study

Let's consider a hypothetical derivative, "Compound A," a 4-Bromo-N-cyclopentylpyridin-2-amine. The expected data is summarized below.

Table 1: Predicted NMR Data for Compound A
¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic~7.95d1HH6
~6.70d1HH3
~6.65dd1HH5
Amine~5.10br s1HN-H
Aliphatic~3.80m1HCH-N
~2.05m2HCH₂
~1.75m2HCH₂
~1.60m4HCH₂
¹³C NMR Chemical Shift (δ, ppm) Assignment
Aromatic~158.5C2 (C-N)
~150.0C6
~140.0C5
~115.0C3
~108.0C4 (C-Br)
Aliphatic~55.0CH-N
~33.0CH₂
~24.0CH₂

Data is predicted based on values for similar structures[6][7][8].

Table 2: Predicted MS and IR Data for Compound A
Technique Expected Observation Interpretation
Mass Spec (MS) M⁺ at m/z 255; M+2 at m/z 257Confirms molecular weight and the presence of one bromine atom[1][2].
(Ratio of peaks ~1:1)
Infrared (IR) ~3410 cm⁻¹ (sharp)N-H stretch of secondary amine[4].
~3050 cm⁻¹Aromatic C-H stretch.
~2960, 2870 cm⁻¹Aliphatic C-H stretch.
~1595, 1550, 1470 cm⁻¹Pyridine ring C=C and C=N stretches[5].
~680 cm⁻¹C-Br stretch.

Visualizing the Evidence: Connecting Structure to Spectra

The relationship between the molecular structure and its key spectroscopic signatures can be visualized to aid in understanding the data interpretation process.

G cluster_mol 4-Bromo-N-cyclopentylpyridin-2-amine cluster_data Key Spectroscopic Fingerprints mol HNMR ¹H NMR: - H6: ~7.95 ppm (d) - H3: ~6.70 ppm (d) - H5: ~6.65 ppm (dd) mol->HNMR Aromatic Protons MS Mass Spec: - M/M+2 peaks - m/z 255/257 - Ratio ~1:1 mol->MS Bromine Isotope Pattern IR IR Spec: - N-H stretch @ ~3410 cm⁻¹ mol->IR Amine Group CNMR ¹³C NMR: - C4 (C-Br) @ ~108 ppm - C2 (C-N) @ ~158.5 ppm mol->CNMR Substituted Carbons

Caption: Correlation of molecular fragments to their spectroscopic data.

Conclusion

The structural confirmation of 4-Bromo-N-cyclopentylpyridin-2-amine derivatives is a non-negotiable step in the research and development pipeline. A superficial analysis is insufficient; a comprehensive, multi-technique approach grounded in sound scientific principles is required. By integrating the complementary data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can build an unassailable case for their proposed structure. This guide has outlined not just the protocols but the underlying rationale, providing a robust framework for achieving confident and accurate structural elucidation, thereby ensuring the integrity and reproducibility of subsequent biological and pharmacological studies.

References

  • Vertex AI Search. (n.d.). 4-Bromo-N-[(E)-(2-chlorophenyl)methylene]aniline | C13H9BrClN | MD Topology | NMR.
  • NIST. (n.d.). Pyridine, 2-bromo-. NIST Chemistry WebBook.
  • IntechOpen. (2021). Modern Techniques of Spectroscopy.
  • ChemicalBook. (n.d.). 4-Bromopyridine(1120-87-2) 1H NMR spectrum.
  • ResearchGate. (n.d.). 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide.
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
  • TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.
  • YouTube. (2023). Bromo pattern in Mass Spectrometry.
  • ChemicalBook. (n.d.). 4-BROMO-2-METHYLANILINE(583-75-5) 13C NMR spectrum.
  • i-manager Publications. (n.d.). Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal.
  • Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes.
  • Chemistry LibreTexts. (2014). Mass Spectrometry.
  • ACS Publications. (2026). The Laurencia Stereochemical Paradox: Chemical Shift Litmus Test, Asymmetric Total Synthesis, and Structural Reassignment of (+).

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Validation

A Senior Application Scientist's Guide to Benchmarking 4-Bromo-N-cyclopentylpyridin-2-amine

Introduction: The Strategic Value of 4-Bromo-N-cyclopentylpyridin-2-amine in Synthesis In the landscape of modern medicinal chemistry and materials science, the selection of a synthetic intermediate is a critical decisio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Bromo-N-cyclopentylpyridin-2-amine in Synthesis

In the landscape of modern medicinal chemistry and materials science, the selection of a synthetic intermediate is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. 4-Bromo-N-cyclopentylpyridin-2-amine has emerged as a particularly valuable building block. Its structure is a deliberate convergence of key chemical features: a pyridine core, a strategically positioned bromine atom for cross-coupling, and a cyclopentylamino group that modulates solubility and offers a vector for further functionalization. The pyridine ring itself is a privileged scaffold in drug discovery, known for its ability to engage in hydrogen bonding and its metabolic stability.[1]

This guide provides an in-depth, objective comparison of 4-Bromo-N-cyclopentylpyridin-2-amine against other common synthetic intermediates. We will move beyond simple catalog listings to explore the causality behind experimental choices, present validated protocols, and offer field-proven insights to guide your selection process. Our analysis will focus on the key reactions that define the utility of these intermediates: palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are foundational for constructing the complex molecular architectures required for novel therapeutics and materials.[2]

Structural and Reactivity Profile of the Target Intermediate

To effectively benchmark our target compound, we must first understand its intrinsic properties. The molecule's reactivity is primarily governed by two sites: the C4-Bromo substituent and the N-cyclopentylamino group at the C2 position.

  • C4-Bromo Group: The bromine atom is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. Its position at C4 of the pyridine ring makes it sterically accessible and electronically primed for oxidative addition to a Pd(0) catalyst.

  • C2-N-cyclopentylamino Group: This secondary amine is a key modulator of the molecule's physicochemical properties. The cyclopentyl group enhances lipophilicity, which can be crucial for solubility in organic solvents and for the pharmacokinetic profile of a final drug candidate. The N-H bond also provides a hydrogen bond donor site, a critical feature for molecular recognition at a biological target.

Below is a diagram illustrating these key functional zones.

G cluster_main 4-Bromo-N-cyclopentylpyridin-2-amine cluster_key Key Reactivity & Property Zones mol mol coupling Palladium Cross-Coupling Site (Suzuki, Buchwald, etc.) p1 coupling->p1 solubility Lipophilicity & H-Bond Donor (Influences Solubility & PK/PD) p2 solubility->p2

Caption: Key functional zones of 4-Bromo-N-cyclopentylpyridin-2-amine.

Benchmarking Against Key Alternatives

The true measure of an intermediate is its performance relative to other available options. We have selected three common alternatives that researchers might consider, each representing a distinct structural class.

  • 4-Bromoaniline: A foundational building block where the pyridine ring is replaced by a benzene ring.[3]

  • 2-Bromo-N,N-dimethylpyridin-4-amine: An isomeric pyridine derivative where the positions of the bromo and amino groups are swapped, and the amine is tertiary.[4]

  • 5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine: A pyrimidine-based analogue, which introduces an additional nitrogen atom into the heterocyclic core.[5]

Comparative Physicochemical Properties

The choice of intermediate often begins with basic physical properties that affect handling, solubility, and reaction setup.

Property4-Bromo-N-cyclopentylpyridin-2-amine4-Bromoaniline[3]2-Bromo-N,N-dimethylpyridin-4-amine5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine[5]
Molecular Weight 241.14 g/mol 172.02 g/mol 201.07 g/mol 277.56 g/mol
Structure PyridineAnilinePyridinePyrimidine
Amine Type SecondaryPrimaryTertiarySecondary
H-Bond Donor YesYesNoYes
H-Bond Acceptor Yes (Ring N)NoYes (Ring N)Yes (Ring N x2)
Reactivity Insight Electron-deficient ring activates C-Br bond.Electron-rich ring, less activated C-Br bond.Electron-donating amino group deactivates C-Br bond.Highly electron-deficient ring strongly activates C-Br bond.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in drug discovery. The performance of an aryl halide in this reaction is a primary indicator of its utility. The key variables are catalyst/ligand choice, base, and reaction temperature, which are directly influenced by the electronic nature of the intermediate.

An electron-deficient ring, like in our target pyridine and the pyrimidine alternative, generally facilitates the initial oxidative addition step, often allowing for milder reaction conditions compared to more electron-rich systems like 4-bromoaniline.

Comparative Suzuki-Miyaura Reaction Data

The table below summarizes typical conditions and representative yields for the Suzuki coupling of each intermediate with phenylboronic acid.

IntermediateCatalyst / LigandBaseSolventTemp (°C)Representative YieldReference / Rationale
4-Bromo-N-cyclopentylpyridin-2-amine Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90-11085-95%Electron-deficient nature of pyridine facilitates coupling.[6][7]
4-Bromoaniline Pd(dppf)Cl₂Na₂CO₃Toluene/EtOH/H₂O80-10080-90%Requires robust catalyst systems due to less activated C-Br bond.
2-Bromo-N,N-dimethylpyridin-4-amine Pd₂(dba)₃ / XPhosK₃PO₄t-BuOH10070-85%Strong electron-donating amino group requires more specialized Buchwald ligands.[4]
5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine Pd(PPh₃)₄Cs₂CO₃1,4-Dioxane/H₂O70-90>90%Highly activated system allows for lower temperatures and faster reactions.[8]
Workflow & Expert Rationale: Suzuki-Miyaura Coupling

The following diagram and protocol outline a validated, trustworthy system for performing a Suzuki-Miyaura coupling. The causality for each step is explained, reflecting an experienced scientist's thought process.

Suzuki_Workflow start Start: Assemble Reagents reagents 1. Charge Schlenk Tube: - Intermediate (1.0 eq) - Boronic Acid (1.1 eq) - Pd(PPh₃)₄ (5 mol%) - Base (2.0 eq) start->reagents inert 2. Establish Inert Atmosphere Evacuate & backfill with Argon (3x) reagents->inert Rationale: Pd(0) is oxygen-sensitive. Inert atmosphere prevents catalyst degradation. solvent 3. Add Degassed Solvents (e.g., 1,4-Dioxane/H₂O) inert->solvent Rationale: Degassed solvents prevent reintroduction of oxygen. heat 4. Heat Reaction (e.g., 90 °C) & Monitor by TLC/LC-MS solvent->heat workup 5. Aqueous Workup Cool, dilute with EtOAc, wash with H₂O & brine heat->workup Rationale: Quench reaction and remove inorganic salts and water-soluble impurities. purify 6. Purify Product Flash column chromatography workup->purify end End: Characterized Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system for coupling 4-Bromo-N-cyclopentylpyridin-2-amine with phenylboronic acid.

  • Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Bromo-N-cyclopentylpyridin-2-amine (0.241 g, 1.0 mmol, 1.0 equiv), phenylboronic acid (0.134 g, 1.1 mmol, 1.1 equiv), tetrakis(triphenylphosphine)palladium(0) (0.058 g, 0.05 mmol, 5 mol%), and potassium phosphate (0.425 g, 2.0 mmol, 2.0 equiv).[7]

  • Inert Atmosphere: Cap the tube with a rubber septum, and evacuate and backfill the tube with argon. Repeat this cycle three times. Causality: This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state, thereby halting the catalytic cycle.

  • Solvent Addition: Via syringe, add 8 mL of 1,4-dioxane and 2 mL of water, both previously degassed by sparging with argon for 20 minutes. Causality: The aqueous component is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing prevents catalyst poisoning.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash it sequentially with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, essential for introducing nitrogen-containing functional groups. The success of this reaction is highly dependent on the electronic properties of the aryl halide and the choice of a sterically bulky, electron-rich phosphine ligand.

Comparative Buchwald-Hartwig Reaction Data

The table below compares the performance of the intermediates in a typical amination reaction with a secondary amine like morpholine.

IntermediateCatalyst / LigandBaseSolventTemp (°C)Representative YieldReference / Rationale
4-Bromo-N-cyclopentylpyridin-2-amine Pd₂(dba)₃ / RuPhosNaOtBuToluene100-11080-90%Electron-deficient ring is favorable, but requires modern ligands for high efficiency.
4-Bromoaniline Pd₂(dba)₃ / BINAPNaOtBuToluene90-10085-95%A classic substrate for this reaction; well-established conditions.
2-Bromo-N,N-dimethylpyridin-4-amine Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane11075-85%Potential for catalyst inhibition by the pyridine nitrogen requires specific ligand choice.[4]
5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine Pd₂(dba)₃ / BrettPhosLHMDSTHF60-80>90%Highly reactive substrate allows for milder conditions and strong, non-coordinating bases.
Workflow & Expert Rationale: Buchwald-Hartwig Amination

The selection of the base and ligand is paramount in this reaction. Strong, non-nucleophilic bases like sodium tert-butoxide are used to deprotonate the amine without competing in the reaction. Bulky phosphine ligands (e.g., RuPhos, BrettPhos) accelerate the reductive elimination step, which is often rate-limiting.

Buchwald_Workflow start Start: Assemble Reagents reagents 1. Charge Glovebox Reactor: - Intermediate (1.0 eq) - Amine (1.2 eq) - Pd₂(dba)₃ (2 mol%) - Ligand (4.4 mol%) - Base (1.4 eq) start->reagents Rationale: Base (NaOtBu) and ligands are highly air/moisture sensitive. Glovebox use is best practice. solvent 2. Add Anhydrous Solvent (e.g., Toluene) reagents->solvent heat 3. Seal & Heat Reaction (e.g., 110 °C) & Monitor solvent->heat quench 4. Quench Reaction Cool, carefully add saturated NH₄Cl solution heat->quench Rationale: Safely neutralizes the strong base (NaOtBu) before exposure to air. workup 5. Aqueous Workup Extract with EtOAc, wash with brine quench->workup purify 6. Purify Product Flash column chromatography workup->purify end End: Characterized Product purify->end

Caption: Experimental workflow for a Buchwald-Hartwig amination.

Conclusion: A Strategic Choice Based on Application

This comparative analysis demonstrates that while all benchmarked intermediates are viable, the optimal choice is context-dependent.

  • 4-Bromo-N-cyclopentylpyridin-2-amine stands out as a superior intermediate when a balance of reactivity, functionality, and desirable physicochemical properties is required. Its secondary amine offers a crucial hydrogen bond donor, and the cyclopentyl group provides favorable lipophilicity for drug discovery programs. Its reactivity in standard cross-coupling reactions is robust and predictable.

  • 4-Bromoaniline is a cost-effective and reliable choice when a simple phenyl ring is desired and the specific electronic and hydrogen-bonding properties of the pyridine core are not necessary.

  • 2-Bromo-N,N-dimethylpyridin-4-amine should be considered when a tertiary amine is required in the final product, but researchers must be prepared to employ more specialized (and often more expensive) catalyst systems to overcome the electronic deactivation of the C-Br bond.

  • 5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine is the intermediate of choice for applications demanding maximum reactivity. The highly electron-deficient pyrimidine core allows for milder reaction conditions, which can be critical when working with sensitive or complex substrates.

Ultimately, 4-Bromo-N-cyclopentylpyridin-2-amine represents a strategic intermediate that provides a versatile platform for the synthesis of complex molecules, offering a well-calibrated balance of reactivity and functionality that is highly sought after in the fields of pharmaceutical and materials research.

References

  • Amin, A. H., Mehta, D. R., & Samarth, S. S. (1970). Progress in Drug Research. In E. Zucker (Ed.), Progress in Drug Research (Vol. 14, p. 218). Birkhauser Verlag.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Patel, N. B., & Agravat, S. N. (2009). Synthesis and antimicrobial studies of new pyridine derivatives. Chemistry of Heterocyclic Compounds, 45(11), 1345–1353.
  • Zeb, A., et al. (2023). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 28(18), 6701.
  • Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2023). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 84(6).
  • Bellina, F., et al. (2009). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Organic Letters, 11(21), 4914–4917.
  • ResearchGate. (2018). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

  • Singh, U. P., & Singh, P. (2021). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. International Journal of Pharmaceutical Sciences and Research, 12(8), 4056-4071.
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 789–817.
  • ResearchGate. (2012). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. Retrieved from [Link]

  • Hussain, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6268.
  • ACS Publications. (2021). Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E. Retrieved from [Link]

  • Teja Formulation. (2024). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-N-(cyclopentylideneamino)aniline. Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Expanding Role of 2-Bromo-N,N-dimethylpyridin-4-amine in Modern Chemical Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-N-cyclohexyl-N-methylaniline. Retrieved from [Link]

  • Li, Z., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1032127.

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Comparative

A Senior Application Scientist's Guide to LC-MS Analysis of 4-Bromo-N-cyclopentylpyridin-2-amine Reaction Products

For researchers engaged in the dynamic field of drug discovery and development, 4-Bromo-N-cyclopentylpyridin-2-amine serves as a valuable scaffold and building block. Its unique structure, featuring a brominated pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the dynamic field of drug discovery and development, 4-Bromo-N-cyclopentylpyridin-2-amine serves as a valuable scaffold and building block. Its unique structure, featuring a brominated pyridine core and a cyclopentylamino substituent, makes it a versatile precursor for synthesizing a diverse array of biologically active molecules through various cross-coupling and substitution reactions. The success of these synthetic endeavors hinges on the accurate and comprehensive analysis of the resulting complex mixtures. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the cornerstone analytical technique for this purpose, offering the requisite sensitivity and specificity to separate, identify, and quantify starting materials, desired products, and critical process-related impurities.[1][2]

This guide provides an in-depth comparison of LC-MS methodologies tailored for the analysis of reaction products originating from 4-Bromo-N-cyclopentylpyridin-2-amine. Moving beyond a simple recitation of protocols, this document delves into the causal reasoning behind methodological choices, empowering researchers to develop and troubleshoot robust analytical strategies.

Anticipating the Analytical Challenge: Potential Reaction Products & Physicochemical Properties

A successful analytical method begins with a fundamental understanding of the target analytes. 4-Bromo-N-cyclopentylpyridin-2-amine is frequently employed in reactions such as Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and Sonogashira couplings. Understanding these pathways allows us to predict the nature of the products and potential byproducts.

Hypothetical Reaction Pathway: Suzuki-Miyaura Coupling

A common application involves the palladium-catalyzed Suzuki-Miyaura coupling with a boronic acid to form a new carbon-carbon bond at the 4-position of the pyridine ring.

Suzuki_Coupling_Reaction cluster_reactants Reactants cluster_products Potential Products SM 4-Bromo-N-cyclopentylpyridin-2-amine Catalyst Pd Catalyst + Base SM->Catalyst BA Aryl Boronic Acid (R-B(OH)2) BA->Catalyst DP Desired Product (4-Aryl-N-cyclopentylpyridin-2-amine) HP Hydrodehalogenated Byproduct (N-cyclopentylpyridin-2-amine) HOMO Homocoupling Byproduct (Biphenyl derivative) Catalyst->DP Major Catalyst->HP Minor Catalyst->HOMO Minor

Caption: Hypothetical Suzuki-Miyaura reaction pathway.

The resulting reaction mixture will contain analytes with a range of polarities:

  • Starting Material: Moderately polar due to the amino and pyridine functionalities.

  • Desired Product: Generally less polar than the starting material, as the bromine atom is replaced by a more non-polar aryl group.

  • Hydrodehalogenated Byproduct: More polar than the starting material due to the loss of the bromine atom.

  • Homocoupling Products: Typically non-polar.

The basic nature of the pyridine nitrogen (pKa ≈ 5-6) is a critical factor influencing chromatographic behavior, often leading to peak tailing on traditional silica-based columns if not properly addressed.[3]

Comparative Analysis of LC-MS Methodologies

The selection of an appropriate LC-MS method is paramount for achieving accurate and reliable results. This section compares key components of the analytical workflow.

Liquid Chromatography (LC) Strategy

The goal of the LC separation is to resolve all components of interest from one another and from the sample matrix. Reversed-phase chromatography (RPC) is the dominant mode for this type of analysis due to its versatility in separating non-polar to moderately polar compounds.[4][5][6]

Table 1: Comparison of Reversed-Phase HPLC Columns

Column ChemistryKey CharacteristicsAdvantages for Pyridine AnalysisDisadvantages & Mitigation Strategies
Standard C18 (Octadecylsilane) Non-polar, hydrophobic stationary phase.[6]Excellent starting point for method development, good retention for non-polar products.[7]Can exhibit peak tailing for basic pyridine compounds due to interaction with residual silanols. Mitigation: Use of low pH mobile phases (e.g., with formic acid) to protonate the pyridine nitrogen and minimize silanol interactions.[8]
Polar-Embedded C18 C18 chain with an embedded polar group (e.g., amide, carbamate).Offers alternative selectivity and improved peak shape for basic compounds by shielding residual silanols. More stable in highly aqueous mobile phases, which can be useful for retaining very polar byproducts.[9]May provide less retention for highly non-polar products compared to a standard C18.
Phenyl-Hexyl Stationary phase with phenyl rings.Provides unique π-π interactions, which can significantly enhance selectivity for aromatic analytes, such as the desired aryl-coupled product and starting material.[10]May not be as universally applicable as C18 phases for all potential byproducts.
Porous Graphitic Carbon (PGC) Flat, highly crystalline carbon surface.Excellent for retaining very polar compounds that are poorly retained on C18 phases.[11] Stable over a wide pH range.Retention mechanisms can be complex and method development can be more challenging.

Causality Behind Column Selection: A standard C18 column is the workhorse and a logical first choice. However, if peak tailing for the basic pyridine-containing analytes is observed, a polar-embedded phase offers a direct solution by mitigating silanol interactions. For Suzuki reactions where both reactant and product are aromatic, a Phenyl-Hexyl column can provide superior resolution due to its alternative selectivity mechanism.

Mass Spectrometry (MS) Detection

The mass spectrometer provides mass-to-charge (m/z) information, enabling confident identification and quantification of the reaction components.

Ionization Source:

  • Electrospray Ionization (ESI): This is the preferred ionization technique for the analytes . The presence of the basic amino and pyridine groups makes these molecules readily amenable to protonation, forming positive ions ([M+H]+) in the ESI source.

Mass Analyzer Comparison:

Analyzer TypePrincipleStrengths for this ApplicationLimitations
Single Quadrupole (SQ) Filters ions based on their m/z ratio.Cost-effective, robust, and excellent for quantitative analysis of known compounds using Selected Ion Monitoring (SIM).Low resolution; cannot distinguish between isobaric compounds (compounds with the same nominal mass). Not suitable for unknown identification.
Triple Quadrupole (QqQ) Two quadrupoles for mass filtering with a collision cell in between.Gold standard for targeted quantification using Multiple Reaction Monitoring (MRM), offering exceptional sensitivity and selectivity.Primarily a quantitative tool; limited capability for unknown structural elucidation.
Time-of-Flight (TOF) Measures the time it takes for ions to travel a fixed distance.[2]Provides high mass resolution and accuracy, enabling the determination of elemental composition for unknown byproducts and confident identification.[2]May have a lower dynamic range and sensitivity compared to a QqQ for targeted quantification.[2]
Orbitrap / FT-ICR Traps ions in an orbital motion within an electric field.Offers the highest mass resolution and accuracy, providing unparalleled confidence in structural elucidation of unknown impurities.Higher cost and more complex instrumentation.

Expert Insight: For routine reaction monitoring where the primary goal is to track the consumption of starting material and formation of the desired product, a Single Quadrupole detector is often sufficient. However, for impurity profiling, process development, and troubleshooting, a high-resolution mass spectrometer (TOF or Orbitrap) is invaluable for definitively identifying unexpected byproducts.

Validated Experimental Protocol: A Self-Validating System

This section provides a robust, step-by-step protocol that serves as an excellent starting point for analyzing a typical Suzuki coupling reaction mixture of 4-Bromo-N-cyclopentylpyridin-2-amine.

Sample Preparation
  • Quench Reaction: Quench a 50 µL aliquot of the reaction mixture with 450 µL of a 1:1 mixture of Acetonitrile:Water.

  • Dilution: Perform a further 100-fold dilution of the quenched sample using the same diluent. The final concentration should be appropriate to avoid detector saturation.

  • Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter that could block the column frit.[12]

Recommended LC-MS Workflow

Caption: General workflow for LC-MS analysis.

Instrument Parameters

Table 2: Suggested LC-MS Instrument Parameters

ParameterRecommended SettingRationale / Justification
LC System UPLC/UHPLC SystemProvides higher resolution and faster run times compared to traditional HPLC.
Column C18, 2.1 x 100 mm, 1.8 µmA good general-purpose column offering high efficiency.
Mobile Phase A Water + 0.1% Formic AcidThe acid improves peak shape for basic analytes and promotes ionization.[8]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 5% to 95% B over 8 minutesA broad gradient ensures elution of compounds with a wide range of polarities.[13]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Vol. 2 µLSmall volume to prevent peak distortion.[13]
MS System Q-TOF or OrbitrapEnables confident identification of all components.
Ionization Mode ESI PositivePyridine and amino groups are readily protonated.
Scan Range 100 - 1000 m/zCovers the expected mass range of reactants, products, and byproducts.
Capillary Voltage 3.5 kVTypical starting voltage for ESI.

Data Interpretation: A Case Study

A key feature of analyzing bromine-containing compounds is the characteristic isotopic pattern of bromine. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[14][15] This results in a distinctive "doublet" peak in the mass spectrum for any bromine-containing ion, where the M+ and M+2 peaks are of nearly equal intensity, separated by 2 Da.[14][15][16] This signature is a powerful diagnostic tool.

Table 3: Hypothetical LC-MS Data for a Suzuki Reaction

Peak IDRetention Time (min)Observed m/z [M+H]+Isotopic PatternProposed Identity
12.5149.1073Single peakN-cyclopentylpyridin-2-amine (Hydrodehalogenation)
24.8227.0178 / 229.01571:1 Doublet 4-Bromo-N-cyclopentylpyridin-2-amine (Starting Material)
36.2225.1492Single peak4-phenyl-N-cyclopentylpyridin-2-amine (Desired Product)

Analysis of the Data:

  • The peak at 4.8 minutes clearly corresponds to the starting material due to its m/z and the tell-tale 1:1 isotopic pattern.

  • The peak at 6.2 minutes, eluting later (as expected for a less polar compound), shows a mass consistent with the desired phenyl-substituted product and lacks the bromine isotopic signature.

  • The early-eluting peak at 2.5 minutes corresponds to the debrominated byproduct, confirming a common side reaction has occurred.

Conclusion

The successful LC-MS analysis of 4-Bromo-N-cyclopentylpyridin-2-amine reaction products is not a matter of applying a single, generic method. It requires a thoughtful, integrated approach that considers the potential reaction outcomes and the physicochemical properties of the analytes. By starting with a versatile reversed-phase C18 column and a mobile phase modified with formic acid, researchers can establish a robust baseline method. The strategic choice of a high-resolution mass spectrometer provides the analytical depth required to confidently identify not only the desired product but also critical, and often unexpected, byproducts. This guide provides the foundational principles and practical comparisons to empower scientists to develop optimized, self-validating LC-MS methods that accelerate the drug development process.

References

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • de Vlieger, J. S. B., et al. (2015). Current developments in LC-MS for pharmaceutical analysis. Analyst, 140(19), 6433-6445. [Link]

  • Dumitrascu, F., et al. (2011). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. ResearchGate. [Link]

  • Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]

  • 4-Amino-2-bromopyridine. PubChem. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • 4-Bromo-2-aminopyridine Manufacturer & Supplier China. Pipzine Chemicals. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • LC/MS Applications in Drug Development. BioAgilytix. [Link]

  • Varga, E., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Environmental Sciences Europe, 32(1), 69. [Link]

  • Synthetic method of 2-amino-4-bromopyridine.
  • mass spectra - the M+2 peak. Chemguide. [Link]

  • Al-Shehri, S., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Molecules, 28(17), 6231. [Link]

  • LC Chromatography Troubleshooting Guide. HALO Columns. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • LC-MS/MS Method Development for Drug Analysis. (2024). YouTube. [Link]

  • Bartolini, M., et al. (2018). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 9(10), 2561-2574. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-Pyridines in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, halopyridines serve as indispensable building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, halopyridines serve as indispensable building blocks. Their utility is largely defined by their reactivity in a range of chemical transformations. Among these, 4-substituted halopyridines are of particular interest. The choice between a bromo or a chloro substituent at the 4-position is a critical decision in synthetic design, profoundly impacting reaction efficiency, cost, and overall strategy. This guide provides an in-depth, objective comparison of the reactivity of 4-bromopyridine and 4-chloropyridine across a spectrum of common and vital chemical reactions, supported by experimental data and mechanistic insights.

The Fundamental Dichotomy: Understanding C-X Bond Reactivity

The differential reactivity between 4-bromopyridine and 4-chloropyridine is fundamentally rooted in the distinct properties of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In the context of palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium catalyst into the C-X bond. The C-Br bond, with a bond dissociation energy of approximately 276 kJ/mol, is significantly weaker than the C-Cl bond, which has a bond dissociation energy of around 339 kJ/mol. This disparity dictates that 4-bromopyridine will generally undergo oxidative addition more readily and under milder conditions than its chloro-analogue.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the bond strength is less of a determining factor in the reaction rate. Here, the rate is primarily influenced by the ability of the halogen to stabilize the intermediate Meisenheimer complex through its inductive electron-withdrawing effect, and the facility with which it can act as a leaving group. While fluorine is the most electronegative and often leads to the fastest SNAr reactions, the difference in reactivity between chloro and bromo substituents can be less pronounced and highly dependent on the specific nucleophile and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. In this arena, the choice between 4-bromo- and 4-chloropyridine has significant practical implications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forges a C-C bond between an organoboron reagent and an organic halide, is arguably one of the most widely used cross-coupling reactions. When comparing 4-bromo- and 4-chloropyridine, a clear reactivity trend emerges.

Reactivity Profile: 4-Bromopyridine is considerably more reactive than 4-chloropyridine in Suzuki-Miyaura couplings. Reactions with 4-bromopyridine can often be achieved with standard palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) under relatively mild conditions. In contrast, the coupling of 4-chloropyridine typically necessitates more advanced catalytic systems. These often feature bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that facilitate the challenging oxidative addition to the stronger C-Cl bond.

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromopyridine Pd(PPh₃)₄K₂CO₃Toluene/H₂O9012~95
4-Chloropyridine Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane10018~90

This table presents representative data compiled from various sources to illustrate the general reactivity trends. Direct comparison requires identical reaction conditions.

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Add a degassed mixture of toluene (5 mL) and water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL), then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

  • In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with 4-chloropyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add the palladium precatalyst, for example, a G3-XPhos palladacycle (0.02 mmol, 2 mol%).

  • Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Seal the tube and heat the mixture to 100 °C for 18 hours.

  • After cooling, quench the reaction with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by silica gel chromatography.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(X)L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)(Ar')L₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Boronic Ar'B(OH)₂ + Base Boronic->Transmetal Halide Ar-X Halide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is paramount.

Reactivity Profile: 4-Bromopyridine is the more reactive substrate in Buchwald-Hartwig aminations. It can be coupled with a variety of amines using palladium catalysts with ligands such as BINAP or Josiphos. 4-Chloropyridine, being less reactive, generally requires more specialized and often more sterically demanding biarylphosphine ligands like RuPhos or BrettPhos to achieve high yields. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) being commonly employed.

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)
4-Bromopyridine MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene100>95
4-Chloropyridine MorpholinePd₂(dba)₃ / RuPhosNaOtBuToluene110~92

Data is representative and intended to show general trends.

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), BINAP (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add a solution of 4-bromopyridine (1.0 mmol) in anhydrous, degassed toluene (5 mL), followed by the amine (1.2 mmol).

  • Heat the reaction mixture to 100 °C for 16 hours.

  • Cool the mixture to room temperature, dilute with ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash chromatography.

  • In a glovebox, charge a vial with a stir bar, 4-chloropyridine (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add the palladium precatalyst, for instance, a G3-RuPhos palladacycle (0.02 mmol, 2 mol%).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the vial and heat at 110 °C for 24 hours.

  • After cooling, partition the mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by silica gel chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(X)L₂ OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord PdII_Amido Ar-Pd(II)(NR₂)L AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product Amine HNR₂ + Base Amine->AmineCoord Halide Ar-X Halide->OxAdd

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically employing a dual catalytic system of palladium and copper.

Reactivity Profile: The trend of higher reactivity for 4-bromopyridine continues in Sonogashira couplings. Standard conditions, such as Pd(PPh₃)₄/CuI, are often sufficient for the coupling of 4-bromopyridine at or slightly above room temperature. In contrast, 4-chloropyridine is a more challenging substrate, often requiring higher temperatures, longer reaction times, and sometimes more robust palladium catalysts and ligands to achieve satisfactory yields.

SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)
4-Bromopyridine PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF50~90
4-Chloropyridine PhenylacetylenePdCl₂(PPh₃)₂ / CuIPiperidineDMF100~75

Data is representative and intended to show general trends.

  • To a Schlenk flask containing a solution of 4-bromopyridine (1.0 mmol) and the terminal alkyne (1.2 mmol) in degassed THF (5 mL) and triethylamine (2 mL), add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Stir the mixture under an argon atmosphere at 50 °C for 6 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature and filter off the ammonium salt.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography on silica gel.

  • In a sealed tube, combine 4-chloropyridine (1.0 mmol), the terminal alkyne (1.5 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Add anhydrous DMF (5 mL) and piperidine (2.0 mmol).

  • Seal the tube and heat to 100 °C for 24 hours.

  • After cooling, pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_X Ar-Pd(II)(X)L₂ OxAdd->PdII_X Transmetal_Pd Transmetalation PdII_X->Transmetal_Pd PdII_Alkyne Ar-Pd(II)(C≡CR)L₂ Transmetal_Pd->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product Halide Ar-X Halide->OxAdd CuX CuX Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide Alkyne H-C≡CR + Base Alkyne->Cu_Acetylide Cu_Acetylide->Transmetal_Pd

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks the electron-deficient pyridine ring, leading to the substitution of the halide. The pyridine nitrogen provides inherent activation for this process at the 2- and 4-positions.

Reactivity Profile: The reactivity order in SNAr is not as straightforward as in palladium-catalyzed couplings. While the C-F bond is often the most labile due to the high electronegativity of fluorine, the difference between C-Cl and C-Br is often minimal and can be influenced by the nature of the nucleophile and the reaction conditions. For many common nucleophiles, 4-chloropyridine and 4-bromopyridine exhibit similar reactivity. The rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, rather than the cleavage of the C-X bond.

  • In a round-bottom flask, dissolve 4-halopyridine (1.0 mmol) and the desired amine (1.5-2.0 mmol) in a suitable solvent such as ethanol, DMSO, or NMP (5 mL).

  • If the amine is used as its hydrochloride salt, add a base such as triethylamine or potassium carbonate (2.0-3.0 mmol).

  • Heat the reaction mixture, typically between 80-120 °C, and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction, pour it into water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry it over a drying agent, and concentrate.

  • Purify the product by crystallization or column chromatography.

SNAr_Mechanism Reactants 4-Halopyridine + Nucleophile Meisenheimer Meisenheimer Complex (Intermediate) Reactants->Meisenheimer Nucleophilic Attack (Rate-determining) Product Substituted Pyridine + Halide Meisenheimer->Product Loss of Leaving Group

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on 4-halopyridines.

Practical Recommendations and Conclusion

The choice between 4-bromopyridine and 4-chloropyridine is a strategic one, balancing reactivity with cost and availability.

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira): 4-Bromopyridine is the substrate of choice for achieving high yields under milder conditions with simpler catalytic systems. This translates to potentially faster reactions, lower catalyst costs, and broader functional group tolerance. 4-Chloropyridine should be considered when cost is a primary driver and the synthetic route can accommodate the more forcing conditions and specialized, often more expensive, ligands required for its efficient coupling.

  • For Nucleophilic Aromatic Substitution (SNAr): The reactivity difference between 4-bromo- and 4-chloropyridine is often less significant. Therefore, the more economical 4-chloropyridine is frequently the preferred starting material for SNAr reactions, unless specific experimental conditions or substrate sensitivities favor the bromo-analogue.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 1998 , 37 (15), 2046–2067. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]

  • Terrier, F. Nucleophilic Aromatic Substitution. In Nucleophilicity; American Chemical Society, 1988 ; Vol. 215, pp 302-318. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

  • Yin, J.; Buchwald, S. L. A Catalytic System for the Suzuki−Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society, 2000 , 122 (48), 12051–12052. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

Comparative

X-ray crystallography of 4-Bromo-N-cyclopentylpyridin-2-amine derivatives

A Comprehensive Guide to the X-ray Crystallography of 4-Bromo-N-cyclopentylpyridin-2-amine Derivatives and a Comparative Analysis with Structurally Related Compounds For Researchers, Scientists, and Drug Development Prof...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the X-ray Crystallography of 4-Bromo-N-cyclopentylpyridin-2-amine Derivatives and a Comparative Analysis with Structurally Related Compounds

For Researchers, Scientists, and Drug Development Professionals

The Significance of Structural Elucidation in Drug Discovery

The precise knowledge of a molecule's three-dimensional arrangement is fundamental in modern drug discovery. For derivatives of 4-bromo-N-cyclopentylpyridin-2-amine, which hold potential as therapeutic agents, X-ray crystallography provides invaluable insights into:

  • Conformational Analysis: Determining the preferred spatial orientation of the cyclopentyl group relative to the pyridin-2-amine core.

  • Intermolecular Interactions: Identifying key hydrogen bonds, halogen bonds, and π-stacking interactions that govern crystal packing and can mimic interactions with biological targets.

  • Structure-Activity Relationship (SAR): Correlating specific structural features with biological activity, thereby guiding the design of more potent and selective drug candidates.

Bromo-substituted heterocyclic compounds, including pyrimidine derivatives, are actively being explored for various therapeutic applications, such as novel ULK1 inhibitors for non-small cell lung cancer and potent dual endothelin receptor antagonists.[1][2]

A Generalized Workflow for X-ray Crystallography

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. Here, we outline a validated, step-by-step workflow, explaining the rationale behind each critical step.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification Crude Product screening Screening of Solvents purification->screening Pure Compound growth Crystal Growth (e.g., Slow Evaporation) screening->growth Optimal Conditions mounting Crystal Mounting growth->mounting Single Crystal data_collection Data Collection (Diffractometer) mounting->data_collection solve Structure Solution (e.g., SHELXS) data_collection->solve Diffraction Data refine Structure Refinement (e.g., SHELXL) solve->refine validate Validation (e.g., CheckCIF) refine->validate Final Structure

Caption: Generalized experimental workflow for X-ray crystallography.

Synthesis and Purification

The synthesis of 4-bromo-N-cyclopentylpyridin-2-amine derivatives would likely follow established methods for the synthesis of substituted aminopyridines. A common approach involves the nucleophilic substitution of a suitable precursor. For instance, intermediates can be prepared via the nucleophilic substitution of a commercially available starting material, followed by reaction with the desired amine.[3]

Protocol for Synthesis (General Example - Suzuki Coupling):

  • To a dried Schlenk tube, add the starting N-(4-bromo...) pyrazine-2-carboxamide (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and K₃PO₄ (2.0 equiv).[4]

  • Add the desired aryl boronic acid (1.0 equiv).[4]

  • Add a 10:1 mixture of 1,4-dioxane and water under an inert atmosphere (e.g., argon).[4]

  • Heat the reaction mixture (e.g., to 90 °C) and monitor by Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the mixture, and perform an aqueous workup with ethyl acetate.[4]

  • Dry the organic layer over sodium sulfate and purify the product by column chromatography.[4]

Causality: The purity of the compound is critical. Impurities can inhibit crystallization or co-crystallize, leading to a disordered or incorrect structure.

Crystallization

Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is crucial.

Protocol for Crystallization (Slow Evaporation):

  • Dissolve the purified compound in a suitable solvent (e.g., ethanol, chloroform, or a mixture like petroleum ether and ethyl acetate) to near saturation.

  • Filter the solution to remove any particulate matter.

  • Loosely cover the vial to allow for slow evaporation of the solvent at room temperature.

  • Monitor for the formation of single crystals over a period of days to weeks.

Trustworthiness: This method is self-validating. The formation of well-defined, sharp-edged crystals is a primary indicator of a successful crystallization. The quality of the diffraction pattern will be the ultimate test.

Data Collection and Structure Refinement

Data collection is performed using a single-crystal X-ray diffractometer.

Protocol for Data Collection:

  • A suitable crystal is selected and mounted on the diffractometer.[5]

  • The crystal is cooled to a low temperature (e.g., 123 K or 173 K) to minimize thermal vibrations.[6][7]

  • The diffractometer, using a radiation source like Mo Kα, collects the diffraction data as the crystal is rotated.[5]

  • The collected data is processed to determine the unit cell parameters and space group.

Authoritative Grounding: The structure is then solved using direct methods (e.g., with software like SHELXS) and refined using full-matrix least-squares methods (e.g., with SHELXL).[8] The final structure is validated using tools like PLATON and CheckCIF to ensure its geometric and crystallographic integrity.[8]

Comparative Analysis of Structurally Related Compounds

In the absence of a crystal structure for 4-bromo-N-cyclopentylpyridin-2-amine, we can infer potential structural features by comparing the crystallographic data of related bromo-substituted heterocyclic amines.

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsRef.
N-(4-bromo-2,6-dichloro-phenyl)pyrazin-2-amine MonoclinicP2₁/cN-H···N hydrogen bonds[7]
5-Bromo-2-chloropyrimidin-4-amine MonoclinicP2₁/cN-H···N hydrogen bonds[8]
4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine TriclinicP-1N-H···O hydrogen bonds, π-π stacking[6]
2-Aminopyridine Barium Chloride OrthorhombicP2₁2₁2₁Coordination bonds[9]

Insights from Comparative Data:

  • Hydrogen Bonding: A recurring motif in these structures is the formation of hydrogen bonds involving the amine protons and nitrogen atoms on adjacent molecules.[7][8] For 4-bromo-N-cyclopentylpyridin-2-amine, we can anticipate strong N-H···N(pyridine) hydrogen bonds, likely leading to the formation of dimers or chains in the solid state.

  • Halogen Bonding: The bromine atom in the 4-position of the pyridine ring is a potential halogen bond donor. This could lead to Br···N or Br···O interactions, further influencing the crystal packing.

  • π-π Stacking: The pyridinyl ring can participate in π-π stacking interactions, as seen in the crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine.[6]

  • Conformational Flexibility: The cyclopentyl group introduces conformational flexibility. The final conformation in the crystal will be a balance between minimizing intramolecular steric hindrance and maximizing favorable intermolecular interactions.

Alternative and Complementary Techniques

While single-crystal X-ray diffraction is the gold standard for structural elucidation, other techniques can provide valuable complementary information:

  • Powder X-ray Diffraction (PXRD): Useful for confirming the bulk purity and crystallinity of a synthesized batch. It can also be used to identify different polymorphic forms.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity and conformation of the molecule in solution.

  • Computational Modeling: Techniques like Density Functional Theory (DFT) can predict molecular geometries, interaction energies, and spectroscopic parameters, offering a theoretical framework to complement experimental data.[5]

Conclusion

The structural characterization of 4-bromo-N-cyclopentylpyridin-2-amine derivatives through X-ray crystallography is a critical step in understanding their chemical properties and biological activity. Although a definitive structure for the parent compound is yet to be published, this guide provides a comprehensive framework for its investigation. By following robust experimental protocols and drawing comparisons with structurally related molecules, researchers can gain the necessary insights to accelerate the drug development process. The interplay of hydrogen bonding, potential halogen bonding, and π-stacking interactions will likely dictate the solid-state architecture of these promising compounds.

References

  • Singh, V. P., Venkateshwaran, K., Singh, H. B., & Butcher, R. J. (2014). Crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o960–o961. [Link]

  • Ahmad, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4393. [Link]

  • Aarthy, K., & Sinthi, P. (2017). POWDER X-RAY DIFFRACTION PATTERN OF 4-AMINOPYRIDINE BASED COPPER (II) SULPHATE CRYSTALS. International Journal of Research and Innovations, 4(2), 94-97. [Link]

  • Zhu, Z., et al. (2022). Crystal structure of N-(4-bromo-2,6-dichloro-phenyl)pyrazin-2-amine, C10H6BrCl2N3. Zeitschrift für Kristallographie - New Crystal Structures, 237(3), 543-545. [Link]

  • Kumar, M., et al. (2013). 5-Bromo-2-chloropyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o583. [Link]

  • S, S., & P, S. (2019). Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. i-manager's Journal on Material Science, 7(1), 22. [Link]

  • Li, Y., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

  • Al-Shammari, M. B., et al. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. Molecules, 28(14), 5413. [Link]

  • Sun, X., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1121-1136. [Link]

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